(S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione
Description
Properties
IUPAC Name |
2-[(2S)-3-chloro-2-hydroxypropyl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO3/c12-5-7(14)6-13-10(15)8-3-1-2-4-9(8)11(13)16/h1-4,7,14H,5-6H2/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBRVYEPWGIQEOF-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C[C@@H](CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148857-42-5 | |
| Record name | 2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F5WWW7SGG3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione chemical properties
An In-Depth Technical Guide to (S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione: Properties, Synthesis, and Applications
Introduction
This compound is a chiral synthetic building block of significant interest in the fields of medicinal chemistry and organic synthesis. Its structure is characterized by three key functional components: a phthalimide moiety acting as a protected primary amine, a stereodefined secondary alcohol, and a reactive primary alkyl chloride. This trifunctional nature makes it a versatile intermediate for constructing complex, stereochemically-defined molecules. This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, and applications, designed for researchers and drug development professionals.
Chemical Identity and Physicochemical Properties
The fundamental identity and physical characteristics of a compound are the foundation for its application in research and development. The data for this compound are summarized below.
Chemical Identifiers
| Identifier | Value | Source(s) |
| CAS Number | 148857-42-5 | [1][2][3] |
| Molecular Formula | C₁₁H₁₀ClNO₃ | [1][4] |
| Molecular Weight | 239.66 g/mol | [3][4] |
| IUPAC Name | 2-[(2S)-3-chloro-2-hydroxypropyl]isoindole-1,3-dione | [4] |
| Synonyms | N-[(S)-2-Hydroxy-3-chloropropyl]phthalimide; (S)-1-Phthalimido-3-chloro-2-propanol | [1] |
| InChI Key | KBRVYEPWGIQEOF-SSDOTTSWSA-N | [1] |
| SMILES | O=C1N(CCCl)C(C2=C1C=CC=C2)=O | [2] |
Physicochemical Data
| Property | Value | Source(s) |
| Appearance | White to Off-White Solid | [3] |
| Purity | ≥95% (typical) | [1] |
| Storage Conditions | 2-8°C, store in a dry, well-sealed container | [3] |
The Phthalimide Moiety: A Strategic Protecting Group
The isoindoline-1,3-dione structure, commonly known as the phthalimide group, is not merely an inert scaffold but a strategic functional element. It serves as one of the most robust and reliable protecting groups for primary amines in multistep synthesis.[5][6]
Expertise & Experience: The choice of a phthalimide group, as seen in this molecule, is deliberate. It is employed due to its high stability across a wide range of reaction conditions, including acidic, basic, and many reductive/oxidative environments where other amine protecting groups like Boc or Cbz might fail. Its utility is rooted in the Gabriel synthesis, a classic method for transforming alkyl halides into primary amines.[5] The electron-withdrawing nature of the two adjacent carbonyl groups renders the N-H proton of phthalimide itself acidic, facilitating its deprotonation and subsequent N-alkylation. This same electronic effect protects the nitrogen and can influence the reactivity of adjacent C-H bonds.[7][8]
Protocol: Deprotection to Yield (S)-3-Amino-1-chloropropan-2-ol
The liberation of the primary amine from the phthalimide is a critical step for subsequent synthetic transformations. While several methods exist, hydrazinolysis is the most common and effective.
Trustworthiness: This protocol is self-validating. The formation of the phthalhydrazide byproduct, which precipitates from most organic solvents, serves as a visual indicator of reaction completion and simplifies purification by driving the equilibrium forward.
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable alcohol solvent, such as ethanol or methanol (approx. 0.1-0.2 M concentration).
-
Reagent Addition: Add hydrazine hydrate (N₂H₄·H₂O, approx. 1.5-2.0 eq) to the solution at room temperature with stirring.
-
Heating and Precipitation: Heat the reaction mixture to reflux (typically 60-80°C). A thick, white precipitate of phthalhydrazide will begin to form, usually within 30-60 minutes.
-
Reaction Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).
-
Workup: Cool the mixture to room temperature and filter to remove the phthalhydrazide precipitate. Wash the solid with a small amount of cold ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting crude oil or solid is the desired (S)-3-amino-1-chloropropan-2-ol, which can be further purified by distillation or crystallization if necessary. Often, the hydrochloride salt is prepared for better stability and handling.[9]
Synthesis and Stereochemical Control
The synthesis of this chiral building block requires a strategy that reliably establishes the (S)-stereocenter. The most logical and industrially scalable approach utilizes a readily available chiral precursor from the "chiral pool."
Authoritative Grounding: The use of (S)-epichlorohydrin as a starting material is a well-established strategy in asymmetric synthesis. The reaction involves a nucleophilic attack by the phthalimide anion on one of the epoxide carbons. According to the rules of nucleophilic epoxide opening under basic or neutral conditions, the attack preferentially occurs at the less sterically hindered terminal carbon, proceeding with inversion of stereochemistry at that center. However, since the stereocenter in the product is the adjacent carbon (C2), its configuration is retained.
Caption: Synthetic utility map of the title compound.
-
Primary Chloride: Acts as a potent electrophile, readily undergoing Sₙ2 reactions with a wide range of nucleophiles (amines, azides, thiols, etc.) to extend the carbon chain.
-
Secondary Alcohol: Can be oxidized to a ketone, acylated to form esters, or alkylated to form ethers, providing another point of diversification.
-
Phthalimide: As discussed, serves as a stable precursor to a primary amine, which can be revealed at a later synthetic stage to participate in amide bond formation, reductive amination, or other amine-specific chemistries.
Applications in Research and Development
The unique stereochemistry and functionality of this compound make it a valuable intermediate in several areas.
-
Pharmaceutical Synthesis: It is documented as a key intermediate or a process impurity in the synthesis of the anticoagulant drug Rivaroxaban. [3][10]The core structure is crucial for building the drug's oxazolidinone ring system.
-
Biocatalysis: The compound is used in the preparation of Diplogelasinospora grovesii IMI 171018, which is developed as a whole-cell biocatalyst for the stereoselective reduction of ketones. [3]This highlights its role in creating specialized reagents for green chemistry applications.
-
Scaffold for Bioactive Molecules: The isoindoline-1,3-dione nucleus is a known pharmacophore present in compounds with a wide array of biological activities, including analgesic, anti-inflammatory, anticonvulsant, and antibacterial effects. [11][12]This compound serves as a chiral starting point for the discovery of new drugs within this chemical class.
Safety and Handling
Proper handling of this chemical is essential due to its potential hazards. The available safety data indicates significant toxicity.
| Hazard Information | Details | Source(s) |
| Signal Word | Danger | |
| Hazard Statements | H301: Toxic if swallowedH311: Toxic in contact with skinH331: Toxic if inhaledH341: Suspected of causing genetic defects | |
| Precautionary Statements | P201, P261, P280, P301+P310, P302+P352 |
Note: Safety data for the racemic mixture (CAS 19667-37-9) may list less severe hazards. [13]However, it is imperative to adhere to the more stringent warnings associated with the specific (S)-enantiomer.
Handling Protocol:
-
Always handle this compound within a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.
-
Avoid inhalation of dust or powder.
-
Prevent skin and eye contact. In case of exposure, follow standard first-aid procedures and seek immediate medical attention.
Conclusion
This compound is a high-value chiral intermediate whose utility is derived from the strategic combination of a protected amine, a reactive alkyl halide, and a defined stereocenter. Its well-established synthesis and the orthogonal reactivity of its functional groups make it a powerful tool for the efficient construction of complex target molecules in pharmaceutical and chemical research. A thorough understanding of its properties, synthesis, and handling is crucial for its safe and effective application.
References
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CAS No : 148857-42-5 | Chemical Name : 2-[(2S)-3-Chloro-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione. Pharmaffiliates. [Link]
-
Phthalimides. Organic Chemistry Portal. [Link]
-
N-Phthalimide as a Site-Protecting and Stereodirecting Group in Rhodium-Catalyzed C–H Functionalization with Donor/Acceptor Carbenes. ACS Publications. [Link]
-
N-Phthalimide as a Site-Protecting and Stereodirecting Group in Rhodium-Catalyzed C–H Functionalization with Donor/Acceptor Carbenes. NIH National Library of Medicine. [Link]
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(PDF) N -Phthalimide as a Site-Protecting and Stereodirecting Group in Rhodium-Catalyzed C–H Functionalization with Donor/Acceptor Carbenes. ResearchGate. [Link]
-
What is the synthesis and application of (S)-1-Amino-3-chloro-2-propanol hydrochloride?. chemwhat.com. [Link]
-
(R)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione. PubChem. [Link]
-
A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. NIH National Library of Medicine. [Link]
-
Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. MDPI. [Link]
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Spectroscopic Scrutiny of (S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione: A Technical Guide for Drug Development Professionals
Foreword for the Researcher
Molecular Structure and its Spectroscopic Implications
The structure of (S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione is a confluence of distinct chemical environments, each contributing to its unique spectroscopic fingerprint. The phthalimide group provides a rigid, aromatic scaffold, while the chiral propyl chain introduces stereospecificity and a set of interacting protons and carbons.
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide a wealth of information regarding the connectivity and chemical environment of each atom.
Expected ¹H NMR Spectrum
The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons of the phthalimide group and the aliphatic protons of the chiral side chain.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| Aromatic (4H) | 7.7 - 7.9 | Multiplet | The four protons on the benzene ring of the phthalimide group are chemically non-equivalent but will likely resonate in a narrow, complex region due to second-order effects. | |
| -CH(OH)- (1H) | ~4.0 - 4.2 | Multiplet | This methine proton is coupled to the adjacent methylene protons and the hydroxyl proton, leading to a complex splitting pattern. Its chemical shift is influenced by the adjacent hydroxyl and phthalimide groups. | |
| -N-CH₂- (2H) | ~3.8 - 4.0 | Multiplet | These diastereotopic methylene protons are coupled to the chiral center, resulting in distinct chemical shifts and a complex splitting pattern (likely a doublet of doublets for each). | |
| -CH₂-Cl (2H) | ~3.6 - 3.8 | Multiplet | These methylene protons are adjacent to the chiral center and the chlorine atom, leading to a downfield shift and complex splitting due to coupling with the methine proton. | |
| -OH (1H) | Broad Singlet | The hydroxyl proton signal is often broad and its chemical shift is concentration and solvent dependent. It may or may not show coupling to the adjacent methine proton. |
Experimental Protocol for ¹H NMR Acquisition:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts, particularly for the hydroxyl proton.
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
-
Acquisition Parameters:
-
Pulse sequence: Standard zg30 or zg.
-
Number of scans: 16-32 for a good signal-to-noise ratio.
-
Relaxation delay (d1): 1-2 seconds.
-
Acquisition time (aq): 3-4 seconds.
-
-
Processing: Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz) to improve the signal-to-noise ratio. Phase and baseline correct the spectrum.
Expected ¹³C NMR Spectrum
The ¹³C NMR spectrum will complement the ¹H NMR data, providing information on the carbon framework.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| Carbonyl (C=O) | ~168 | The two carbonyl carbons of the imide are in a highly deshielded environment. |
| Aromatic (quaternary) | ~132 | The two quaternary carbons of the benzene ring to which the carbonyl groups are attached. |
| Aromatic (CH) | ~123, ~134 | The four methine carbons of the benzene ring will have distinct chemical shifts. |
| -CH(OH)- | ~68 | The carbon bearing the hydroxyl group is shifted downfield due to the electronegative oxygen. |
| -N-CH₂- | ~42 | The carbon attached to the nitrogen of the phthalimide. |
| -CH₂-Cl | ~47 | The carbon attached to the chlorine atom is significantly deshielded. |
Experimental Protocol for ¹³C NMR Acquisition:
-
Sample Preparation: Use the same sample as prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial for a better signal-to-noise ratio.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse sequence: Standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of scans: 1024-4096 scans are typically required due to the low natural abundance of ¹³C.
-
Relaxation delay (d1): 2 seconds.
-
-
Processing: Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum.
Infrared (IR) Spectroscopy: Unveiling Functional Groups
IR spectroscopy is an excellent technique for identifying the key functional groups present in the molecule.
Table 3: Expected IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Rationale |
| O-H stretch | 3200 - 3500 | Broad, Medium | Characteristic of the hydroxyl group. The broadness is due to hydrogen bonding. |
| C-H stretch (aromatic) | 3000 - 3100 | Medium | Corresponds to the C-H bonds of the benzene ring. |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium | Corresponds to the C-H bonds of the propyl side chain. |
| C=O stretch (imide) | 1700 - 1770 | Strong | The two carbonyl groups of the imide will likely show two distinct, strong absorption bands due to symmetric and asymmetric stretching. |
| C=C stretch (aromatic) | 1450 - 1600 | Medium | Characteristic of the benzene ring. |
| C-N stretch | 1000 - 1350 | Medium | Corresponds to the stretching of the carbon-nitrogen bond. |
| C-Cl stretch | 600 - 800 | Strong | Characteristic of the carbon-chlorine bond. |
Experimental Protocol for IR Spectroscopy (ATR):
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Processing: Perform a background subtraction using a spectrum of the clean ATR crystal.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry provides crucial information about the molecular weight and the fragmentation pathways of the molecule, which can further confirm its structure.
Expected Mass Spectrum Data:
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z 239 (for the ³⁵Cl isotope) and a smaller peak at m/z 241 (for the ³⁷Cl isotope) in an approximate 3:1 ratio, corresponding to the molecular formula C₁₁H₁₀ClNO₃.
-
Key Fragmentation Pathways:
-
Loss of the chloromethyl radical (•CH₂Cl) from the molecular ion.
-
Cleavage of the C-C bond between the chiral center and the phthalimide-bearing methylene group.
-
Fragmentation of the phthalimide ring itself.
-
Caption: Plausible mass fragmentation pathway.
Experimental Protocol for Mass Spectrometry (ESI):
-
Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument: An electrospray ionization (ESI) mass spectrometer.
-
Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).
Conclusion: A Predictive Framework for Spectroscopic Characterization
This technical guide provides a comprehensive, albeit predictive, overview of the spectroscopic data for this compound. By understanding the expected NMR, IR, and MS signatures, researchers and drug development professionals can more effectively and confidently characterize this vital chiral intermediate. The provided protocols offer a standardized approach to data acquisition, ensuring consistency and comparability across different laboratories. As with any analytical endeavor, the careful interpretation of high-quality experimental data remains paramount. This guide serves as a foundational resource to aid in that critical process.
References
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Pharmaffiliates. 2-[(2S)-3-Chloro-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione.[Link]
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Tan, A., et al. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. ACG Publications.[Link]
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(S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione solubility profile
An In-Depth Technical Guide to the Solubility Profile of (S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione
Introduction
This compound, a chemical entity identified by CAS number 148857-42-5, is a substituted isoindoline dione derivative.[1][2] Structurally, it possesses a phthalimide group attached to a chlorohydroxypropyl chain, rendering it a chiral molecule with specific stereochemistry.[1] This compound is recognized within the pharmaceutical landscape, notably as a process impurity or intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs) such as Rivaroxaban.[2][3]
For any compound intended for or related to pharmaceutical development, a comprehensive understanding of its physicochemical properties is not merely academic—it is a cornerstone of risk assessment, formulation strategy, and process chemistry. Among these properties, the solubility profile is paramount. It dictates the compound's behavior in various environments, influencing everything from reaction kinetics in a synthesis vessel to bioavailability in a physiological system.[4]
This guide provides a detailed framework for establishing a robust and comprehensive solubility profile for this compound. We will move beyond simple data reporting to elucidate the strategic and mechanistic reasoning behind the experimental design, ensuring that the generated data is not only accurate but also contextually meaningful for researchers, scientists, and drug development professionals.
Foundational Concepts in Solubility Profiling: A Strategic Overview
Before any experimental work commences, it is crucial to understand the different facets of solubility. The term itself is often used loosely, but in a drug development context, precision is key. The two primary types of solubility measurements are Thermodynamic and Kinetic.
-
Thermodynamic Solubility: This is the true equilibrium solubility, defined as the maximum concentration of a solute that can dissolve in a solvent at a specific temperature and pressure, while in equilibrium with an excess of the solid material.[5] This value is critical for determining the stability of a formulation, as any concentration above this point is supersaturated and may precipitate over time.[5][6] The classic shake-flask method is considered the "gold standard" for its determination.[7]
-
Kinetic Solubility: This measurement reflects the concentration at which a compound, typically dissolved in a concentrated organic solvent stock (like DMSO) and then diluted into an aqueous buffer, begins to precipitate.[8][9] Kinetic solubility values are often higher than thermodynamic ones due to the formation of a temporary, supersaturated state.[8] This type of measurement is frequently used in high-throughput screening during early discovery to quickly flag compounds with potential solubility issues.[10]
For a comprehensive profile of a key intermediate like this compound, determining the thermodynamic solubility is the primary objective, as it provides the most stable and reliable data for process chemistry and formulation decisions.
The following diagram illustrates the logical workflow for establishing a comprehensive solubility profile.
Caption: pH-Dependent Ionization and Solubility.
Interpretation:
-
Aqueous Solubility: Based on its predicted LogP, the aqueous solubility is expected to be low. If the experimental data shows little to no variation across the pH 1.2-7.4 range, it confirms the compound is neutral and its solubility is not influenced by ionization in this range. [11]* Temperature Effect: An increase in solubility at 37°C compared to 25°C would indicate that the dissolution process is endothermic, which is common for most solid solutes. [6]* Organic/Co-Solvent Solubility: Higher solubility in organic solvents, particularly DMSO, is expected. The data for ethanol and PEG 400 are directly applicable to developing liquid formulations or reaction conditions where higher concentrations are required.
Conclusion
Establishing the solubility profile of this compound is a foundational step in its characterization for any application in pharmaceutical R&D. By employing a systematic, mechanistically-driven approach centered on the gold-standard shake-flask method, researchers can generate reliable thermodynamic solubility data. This data is indispensable for guiding process chemistry, developing analytical methods, designing formulations, and assessing the biopharmaceutical risks associated with this and similar chemical entities. The protocols and interpretive framework provided herein offer a robust pathway to achieving a comprehensive and actionable understanding of this compound's solubility.
References
[6]American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]
[12]SciSpace. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. [Link]
[11]JoVE. (2024). Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH. [Link]
[4]Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. [Link]
[5]ResearchGate. (2014). Thermodynamic vs. kinetic solubility: Knowing which is which. [Link]
[7]ResearchGate. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. [Link]
[13]Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. [Link]
[14]SlideShare. (n.d.). solubility experimental methods.pptx. [Link]
[8]ResearchGate. (2023). Comparison of kinetic solubility with equilibrium solubility (μM) of... [Link]
[15]Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
[16]Asian Journal of Dental and Health Sciences. (2022). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. [Link]
[17]YouTube. (2017). Ph and Solubility of Drugs. [Link]
[10]Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]
[18]PubChem. (n.d.). (R)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione. [Link]
[3]Pharmaffiliates. (n.d.). 2-[(2S)-3-Chloro-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione. [Link]
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An In-Depth Technical Guide to the Synthesis of (S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione
This guide provides a comprehensive overview of the synthesis of (S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione, a valuable chiral building block in pharmaceutical and organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed protocols, mechanistic insights, and practical guidance.
Introduction: Significance of a Chiral Halohydrin
This compound, with CAS Number 148857-42-5, is a key chiral intermediate.[1][2][3][4] Its structure incorporates a phthalimide group, which serves as a masked primary amine, and a stereodefined chlorohydrin moiety. This combination makes it a versatile precursor for the synthesis of enantiomerically pure pharmaceuticals, most notably as an intermediate in the production of the antibiotic Linezolid.[5] The controlled installation of the amine and the reactive chlorohydrin functionality in a specific stereochemical orientation is paramount for its utility.
The synthesis of such β-amino alcohols is a cornerstone of medicinal chemistry, as this structural motif is present in numerous bioactive compounds, including β-blockers and various therapeutic agents.[6][7][8] The primary challenge and focus of synthetic strategies lie in achieving high regioselectivity and stereocontrol.
Core Synthesis Pathway: Phthalimide Alkylation via Epoxide Ring-Opening
The most direct and widely adopted pathway for the synthesis of this compound involves the nucleophilic ring-opening of a chiral epoxide, (S)-epichlorohydrin, with phthalimide.[5] This method is advantageous due to the commercial availability of the enantiopure epoxide and the efficiency of the Gabriel-type synthesis for introducing the protected amine.
Mechanistic Rationale
The reaction proceeds via a nucleophilic substitution mechanism. Phthalimide, while not strongly nucleophilic itself, can be readily deprotonated by a mild base to form the potassium phthalimide salt. This salt is an excellent nucleophile.[9][10] The phthalimide anion then attacks one of the carbon atoms of the epoxide ring of (S)-epichlorohydrin.
The key to the regioselectivity of this reaction lies in the nature of the nucleophile and the reaction conditions. Under basic or neutral conditions, the reaction typically follows an SN2 pathway. The nucleophilic attack occurs at the less sterically hindered terminal carbon of the epoxide, leading to the desired 1-substituted product. This attack proceeds with an inversion of configuration at the site of attack, but since the chiral center is not the point of nucleophilic attack, the stereochemistry at the C2 position of the propyl chain is retained.
The overall transformation can be visualized as follows:
Caption: Synthesis of the target compound via epoxide ring-opening.
Detailed Experimental Protocol
This protocol is a synthesized representation of established laboratory procedures.[5] Researchers should always conduct a thorough risk assessment before commencing any chemical synthesis.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Phthalimide | ≥98% | Standard Chemical Supplier | |
| (S)-Epichlorohydrin | ≥98% | Standard Chemical Supplier | Enantiomeric excess should be confirmed. |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Standard Chemical Supplier | Serves as the base. |
| Isopropanol | Anhydrous | Standard Chemical Supplier | Reaction solvent. |
| Ethyl Acetate | Reagent Grade | Standard Chemical Supplier | For extraction and chromatography. |
| Hexane | Reagent Grade | Standard Chemical Supplier | For chromatography. |
| Deionized Water | For workup. | ||
| Brine (Saturated NaCl) | For workup. | ||
| Anhydrous Sodium Sulfate | For drying. |
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phthalimide (1.0 eq), (S)-epichlorohydrin (1.0 eq), and isopropanol.
-
Initiation: Begin stirring the mixture to form a suspension. Add a catalytic amount of anhydrous potassium carbonate (e.g., 0.1 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 82 °C for isopropanol) and maintain this temperature for 5-7 hours.[5]
-
Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexane (e.g., 30:70 v/v). The disappearance of the starting materials and the appearance of a new, more polar spot corresponding to the product indicates reaction progression.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the isopropanol under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add ethyl acetate and deionized water. Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate and collect the organic layer. Wash the organic layer sequentially with deionized water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
The crude product is typically a solid and can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane or isopropanol. If further purification is required, column chromatography on silica gel using a gradient of ethyl acetate in hexane is effective.
Data Summary
| Parameter | Value | Reference |
| Molecular Formula | C₁₁H₁₀ClNO₃ | [1][11] |
| Molecular Weight | 239.66 g/mol | [1][2] |
| Appearance | Solid | [1] |
| Purity (Typical) | >95% | [1][2] |
| Storage Temperature | 2-8°C, Sealed in dry conditions | [2] |
Characterization and Quality Control
Confirmation of the structure and purity of the synthesized this compound is crucial. The following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR should show characteristic peaks for the aromatic protons of the phthalimide group, as well as the diastereotopic protons of the chloromethyl and methylene groups, and the methine proton of the hydroxyl-bearing carbon.
-
¹³C NMR will confirm the presence of the carbonyl carbons of the imide, the aromatic carbons, and the three distinct carbons of the propyl chain.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Chiral High-Performance Liquid Chromatography (Chiral HPLC): To determine the enantiomeric excess (e.e.) of the product, ensuring the stereochemistry has been retained from the (S)-epichlorohydrin starting material.
-
Melting Point: A sharp melting point range is indicative of high purity.
Safety Considerations
-
Phthalimide: May cause skin and eye irritation.
-
(S)-Epichlorohydrin: Is a toxic and carcinogenic compound. It should be handled with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Isopropanol: Is a flammable liquid.
-
Standard laboratory safety practices should be followed at all times.
Conclusion
The synthesis of this compound via the ring-opening of (S)-epichlorohydrin with phthalimide is a robust and reliable method for producing this important chiral intermediate. The procedure is straightforward, utilizes readily available reagents, and provides good yields of the desired product with retention of stereochemistry. Careful execution of the experimental protocol and thorough characterization of the final product are essential for ensuring its quality and suitability for subsequent synthetic transformations.
References
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Der Pharma Chemica. (n.d.). A new and concise synthetic route to enantiopure Linezolid from (S)-epichlorohydrin. Retrieved from [Link]
-
MDPI. (2017, April 21). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Retrieved from [Link]
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MDPI. (n.d.). Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. Retrieved from [Link]
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Taylor & Francis Online. (2010, December 8). Full article: Synthesis of β-amino alcohols by ring opening of epoxides with amines catalyzed by cyanuric chloride under mild and solvent-free conditions. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). β-Amino alcohol synthesis by amination (alkylation). Retrieved from [Link]
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Westlake University. (2023, October 12). New Approach Facilitates Chiral Amino Alcohol Synthesis. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Gabriel Synthesis. Retrieved from [Link]
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RSC Publishing. (2024, July 19). Phthalimides: developments in synthesis and functionalization. Retrieved from [Link]
-
ACG Publications. (n.d.). Synthesis and optical properties of some isoindole-1,3-dione compounds. Retrieved from [Link]
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BYJU'S. (n.d.). What is Gabriel Phthalimide Synthesis Reaction?. Retrieved from [Link]
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precisionFDA. (n.d.). 2-(3-CHLORO-2-HYDROXYPROPYL)ISOINDOLINE-1,3-DIONE, (R)-. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Phthalimides. Retrieved from [Link]
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Pharmaffiliates. (n.d.). CAS No : 148857-42-5 | Chemical Name : 2-[(2S)-3-Chloro-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione. Retrieved from [Link]
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(S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione CAS number 148857-42-5
An In-depth Technical Guide to (S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione (CAS: 148857-42-5)
Executive Summary
This compound is a chiral synthetic building block of significant interest in pharmaceutical and fine chemical synthesis. Its structure incorporates a phthalimide-protected amine and a reactive chlorohydrin moiety on a stereochemically defined three-carbon chain. This guide provides a comprehensive technical overview of its chemical properties, synthesis, mechanistic rationale, key applications, and analytical methodologies. Particular emphasis is placed on its role as a key intermediate, its connection to the synthesis of pharmaceuticals such as Rivaroxaban, where it is noted as an impurity, and its use in biocatalysis research.[1][2][3] Detailed experimental protocols for its synthesis and subsequent deprotection are provided, alongside critical safety and handling information to ensure its proper use in a research and development setting.
Introduction: A Versatile Chiral Building Block
The isoindoline-1,3-dione functional group, commonly known as the phthalimide group, has a long-standing role in organic synthesis, primarily as a robust protecting group for primary amines.[4][5][6] The Gabriel synthesis, which utilizes potassium phthalimide as an ammonia surrogate to form primary amines from alkyl halides, is a cornerstone of this chemistry.[7] this compound leverages this principle, embedding a protected amine within a chiral framework.
The true utility of this molecule lies in the combination of this protected amine with two other functionalities on an adjacent, stereochemically defined propyl chain: a secondary alcohol and a primary alkyl chloride. This trifunctional arrangement makes it a valuable synthon for introducing a chiral (S)-1-amino-3-chloropropan-2-ol fragment, a substructure found in various biologically active molecules. Its identification as an impurity in the synthesis of the anticoagulant drug Rivaroxaban underscores its relevance in pharmaceutical process development and quality control.[1][2]
Physicochemical and Structural Properties
The fundamental properties of the title compound are summarized below. This data is critical for its handling, reaction setup, and analytical characterization.
| Property | Value | Source(s) |
| CAS Number | 148857-42-5 | [1][8][9] |
| Molecular Formula | C₁₁H₁₀ClNO₃ | [1][8][10] |
| Molecular Weight | 239.66 g/mol | [1][8][10] |
| Appearance | Solid | [8] |
| Purity | Typically ≥95-97% | [1][8] |
| Synonyms | N-[(S)-2-Hydroxy-3-chloropropyl]phthalimide, (S)-1-Phthalimido-3-chloro-2-propanol, 2-[(2S)-3-chloro-2-hydroxypropyl]isoindole-1,3-dione | [8] |
| InChI Key | KBRVYEPWGIQEOF-SSDOTTSWSA-N | [8] |
| Storage | Sealed in dry, 2-8°C |
Synthesis and Mechanistic Rationale
The most direct and logical synthesis of this compound involves the reaction of potassium phthalimide with an enantiomerically pure three-carbon electrophile. The key to achieving the desired (S)-stereochemistry is the use of a chiral starting material.
Causality of Reagent Selection:
-
(S)-Epichlorohydrin: This is the most common and cost-effective chiral precursor. It is a trifunctional molecule containing a reactive epoxide, a chloro group, and a chiral center. The epoxide is susceptible to nucleophilic ring-opening, making it an ideal substrate. Enantiomerically pure epichlorohydrin can be produced through methods like hydrolytic kinetic resolution (HKR) of the racemate.[11][12][13][14]
-
Potassium Phthalimide: This reagent serves as a nucleophilic amine surrogate. The nitrogen atom in phthalimide is rendered acidic (pKa ≈ 8.3) by the two flanking carbonyl groups, allowing for easy deprotonation with a base like potassium hydride (KH) or potassium carbonate (K₂CO₃) to form the potassium salt.[7] The resulting phthalimide anion is an excellent nucleophile. Crucially, the phthalimide group prevents the over-alkylation that often plagues reactions with primary amines, as the lone pair on the imide nitrogen is delocalized and significantly less nucleophilic.[7]
Reaction Mechanism: The synthesis proceeds via a classic Sₙ2-type nucleophilic substitution. The phthalimide anion attacks one of the carbon atoms of the epoxide ring of (S)-epichlorohydrin. Due to steric hindrance, the attack preferentially occurs at the less substituted terminal carbon (C3), leading to the regioselective opening of the epoxide. This attack and subsequent protonation during workup yield the desired chlorohydrin product.
Caption: General workflow for the synthesis of the title compound.
Key Reactions and Transformations
The primary synthetic value of this compound is as an intermediate. The phthalimide group can be removed to unmask the primary amine, making the resulting chiral aminopropanol available for further reactions.
Deprotection (The Ing-Manske Procedure): The most common method for cleaving the phthalimide group is through hydrazinolysis, often referred to as the Ing-Manske procedure.[5] Reaction with hydrazine (N₂H₄) in a solvent like ethanol proceeds via nucleophilic attack of the hydrazine on the imide carbonyls. This leads to the formation of a highly stable, cyclic phthalhydrazide byproduct, which often precipitates from the reaction mixture, driving the reaction to completion and simplifying purification of the desired primary amine.
Caption: Deprotection of the phthalimide group via hydrazinolysis.
Applications in Research and Drug Development
The primary applications for this compound stem from its identity as a chiral intermediate.
-
Pharmaceutical Synthesis: It serves as a precursor to chiral amines. Its most frequently cited context is as a process-related impurity or intermediate in the synthesis of Rivaroxaban, a widely used anticoagulant.[1][2] The structure represents a protected form of a key side-chain synthon. Understanding its formation and reactivity is crucial for process optimization and impurity profiling in drug manufacturing.
-
Biocatalysis: The compound has been used in the preparation of whole-cell biocatalysts. Specifically, it was used to prepare Diplogelasinospora grovesii, which can be employed for the stereoselective reduction of ketones.[3][9] This highlights its utility in creating specialized reagents for green chemistry applications.
-
Medicinal Chemistry Scaffolding: Phthalimide derivatives themselves exhibit a wide range of biological activities, including analgesic, anti-inflammatory, and antitumor properties.[15][16][17][18] While this specific molecule is primarily used as an intermediate, its core structure is relevant to the broader field of medicinal chemistry research focused on isoindoline-1,3-dione analogs.[19][20]
Analytical Methodologies
Confirming the identity, purity, and stereochemical integrity of the compound is essential. A combination of spectroscopic and chromatographic techniques is employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: Identifies key functional groups, particularly the imide carbonyls (strong absorption around 1700-1770 cm⁻¹) and the hydroxyl group (broad absorption around 3400 cm⁻¹).[15]
-
Chiral High-Performance Liquid Chromatography (HPLC): Essential for determining the enantiomeric excess (e.e.) to confirm that the desired (S)-stereochemistry has been maintained throughout the synthesis.
Table of Expected Spectroscopic Data:
| Technique | Expected Signals |
|---|---|
| ¹H NMR | Aromatic protons (multiplet, ~7.8-7.9 ppm), Methine proton (-CH(OH)-, multiplet), Methylene protons (-CH₂-Cl and -CH₂-N, complex multiplets), Hydroxyl proton (-OH, broad singlet). |
| ¹³C NMR | Imide carbonyl carbons (~168 ppm), Aromatic carbons (~123-134 ppm), Carbon bearing hydroxyl group (~68 ppm), Carbon bearing nitrogen (~45 ppm), Carbon bearing chlorine (~47 ppm). |
| MS (ESI+) | [M+H]⁺ at m/z ~240.0, [M+Na]⁺ at m/z ~262.0. |
Safety, Handling, and Storage
As a laboratory chemical, this compound must be handled with appropriate care. The information below is derived from available safety data sheets (SDS).[21]
| Hazard Category | GHS Information | Precautionary Measures |
| Acute Toxicity | Pictogram: GHS07 (Exclamation Mark) Signal Word: Warning Statements: H302 (Harmful if swallowed) | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |
| Eye Irritation | Pictogram: GHS07 (Exclamation Mark) Signal Word: Warning Statements: H319 (Causes serious eye irritation) | P280: Wear protective gloves/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Handling | Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust. Avoid contact with skin and eyes. | |
| Storage | Store in a tightly sealed container in a cool, dry place. Recommended storage temperature is 2-8°C. |
Detailed Experimental Protocols
The following protocols are representative procedures. Researchers should adapt them based on laboratory conditions and scale.
Protocol 1: Synthesis of this compound
-
Rationale: This protocol is based on the Sₙ2 ring-opening of (S)-epichlorohydrin with potassium phthalimide, a standard and reliable method for this transformation. N,N-Dimethylformamide (DMF) is used as the polar aprotic solvent to facilitate the reaction.[7]
-
Materials:
-
Potassium phthalimide (1.0 eq)
-
(S)-Epichlorohydrin (>99% e.e.) (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add potassium phthalimide (1.0 eq) and anhydrous DMF.
-
Stir the suspension at room temperature to ensure good mixing.
-
Add (S)-epichlorohydrin (1.1 eq) to the suspension.
-
Heat the reaction mixture to 80-90°C and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic extracts and wash sequentially with deionized water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or isopropanol) to yield the title compound as a solid.
-
Protocol 2: Deprotection to form (S)-1-amino-3-chloropropan-2-ol
-
Rationale: This protocol uses the standard Ing-Manske procedure with hydrazine hydrate to efficiently cleave the phthalimide protecting group.[5] The phthalhydrazide byproduct precipitates, simplifying the isolation of the free amine.
-
Materials:
-
This compound (1.0 eq)
-
Ethanol (or Methanol)
-
Hydrazine monohydrate (1.5 eq)
-
Hydrochloric acid (concentrated and dilute)
-
Diethyl ether
-
Sodium hydroxide solution
-
-
Procedure:
-
Dissolve the starting phthalimide derivative (1.0 eq) in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add hydrazine monohydrate (1.5 eq) to the solution.
-
Heat the mixture to reflux. A thick white precipitate (phthalhydrazide) should begin to form within 30-60 minutes. Continue refluxing for 2-4 hours.
-
Cool the reaction mixture to room temperature and then place it in an ice bath to maximize precipitation.
-
Filter off the phthalhydrazide precipitate and wash it with a small amount of cold ethanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to remove the ethanol.
-
To the residue, add dilute hydrochloric acid to protonate the amine, making it water-soluble.
-
Wash the acidic aqueous solution with diethyl ether to remove any non-polar impurities.
-
Cool the aqueous layer in an ice bath and carefully basify with a cold sodium hydroxide solution to a pH > 12 to deprotonate the amine.
-
Extract the free amine product into a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic extracts, filter, and concentrate under reduced pressure to yield the crude (S)-1-amino-3-chloropropan-2-ol. Further purification may be achieved by distillation or chromatography if necessary.
-
Conclusion
This compound is more than a simple chemical; it is a well-defined chiral synthon that provides a gateway to more complex, stereochemically rich molecules. Its synthesis is rooted in fundamental, reliable organic chemistry principles, namely the Gabriel synthesis, while its application extends into modern pharmaceutical manufacturing and biocatalysis. For researchers and drug development professionals, a thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its potential as a building block and for managing its presence as a critical process impurity.
References
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Hu, Y., et al. (2023). N-Phthalimide as a Site-Protecting and Stereodirecting Group in Rhodium-Catalyzed C–H Functionalization with Donor/Acceptor Carbenes. Organic Letters. [Link]
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Kim, M. J., et al. (2004). Batch Production of Chiral Epichlorohydrin by Enantioselective Hydrolysis Reaction using Rhodosporidium toruloides. Korean Journal of Biotechnology and Bioengineering. [Link]
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Bhat, P. R., & Marathe, K. V. (2014). Enzymatic approaches to the preparation of chiral epichlorohydrin. RSC Advances. [Link]
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Organic Chemistry Portal. Phthalimides. [Link]
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ACS Publications. N-Phthalimide as a Site-Protecting and Stereodirecting Group in Rhodium-Catalyzed C–H Functionalization with Donor/Acceptor Carbenes. [Link]
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ACS Publications. (2024). Synthetic Process Development of (R)-(+)-1,2-Epoxy-5-hexene: An Important Chiral Building Block. [Link]
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Master Organic Chemistry. (2025). The Gabriel Synthesis For Making Primary Amines. [Link]
- Google Patents. (2006). CN1876640A - Method for preparing chiral epichlorohydrin.
-
ResearchGate. (2016). Eco-friendly and highly efficient multigram synthesis of 3-chloro-1,2-propanediol using sonochemistry. [Link]
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PubChem. (R)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione. [Link]
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Pharmaffiliates. 2-[(2S)-3-Chloro-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione. [Link]
- Google Patents. (2020). CN111943805A - Preparation method of (R)-3-chloro-1,2-propanediol.
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-
Der Pharma Chemica. (2016). Synthesis, characterization and pharmacological activity of some new phthalimide derivatives. [Link]
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MDPI. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. [Link]
-
precisionFDA. 2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione, (R)-. [Link]
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Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (2022). Molecules. [Link]
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SciELO. (2016). SELECTIVE CHLORINATION OF GLYCEROL TO 3-CHLORO-1,2-PROPANEDIOL CATALYZED BY BRØNSTED ACIDIC IONIC LIQUIDS. [Link]
-
MDPI. (2022). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. [Link]
-
PubMed Central. (2022). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. [Link]
-
National Institutes of Health. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. [Link]
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ACG Publications. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. [Link]
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Alternative names for (S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione
An In-Depth Technical Guide to (S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione
Introduction
This compound is a chiral synthetic intermediate of significant interest to researchers and professionals in the field of drug development and organic synthesis. Its structure, featuring a phthalimide group and a reactive chlorohydrin moiety, makes it a valuable building block for the asymmetric synthesis of various pharmaceutical agents. This guide provides a comprehensive overview of its nomenclature, chemical properties, synthesis, and applications, with a focus on its role in the preparation of bioactive molecules.
Nomenclature and Chemical Identity
The systematic identification of a chemical compound is crucial for unambiguous communication in research and development. This compound is known by several alternative names and identifiers, which are summarized in the table below.
| Identifier Type | Value |
| IUPAC Name | 2-[(2S)-3-chloro-2-hydroxypropyl]isoindole-1,3-dione |
| CAS Number | 148857-42-5[1][2][3] |
| Molecular Formula | C₁₁H₁₀ClNO₃[1] |
| Molecular Weight | 239.66 g/mol [4] |
| InChI | InChI=1S/C11H10ClNO3/c12-5-7(14)6-13-10(15)8-3-1-2-4-9(8)11(13)16/h1-4,7,14H,5-6H2/t7-/m1/s1[1] |
| SMILES | O=C1N(CCCl)C(C2=C1C=CC=C2)=O[3] |
Synonyms:
-
N-[(S)-2-Hydroxy-3-chloropropyl]phthalimide[1]
-
(S)-1-Phthalimido-3-chloro-2-propanol[1]
-
2-[(2S)-3-Chloro-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione[1][2]
-
Rivaroxaban Impurity 49[5]
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is essential for its handling, storage, and application in chemical synthesis.
| Property | Value |
| Appearance | Solid[1] |
| Purity | Typically ≥95%[1] |
| Topological Polar Surface Area | 57.6 Ų |
| Rotatable Bond Count | 3 |
| Hydrogen Bond Acceptor Count | 3 |
| Storage | Store at room temperature[5] |
Synthesis
The synthesis of this compound is most commonly achieved through the reaction of phthalimide with (S)-epichlorohydrin. This reaction is a cornerstone for introducing the chiral aminopropanol backbone found in several active pharmaceutical ingredients.
Synthetic Workflow
The synthesis involves a nucleophilic attack of the phthalimide anion on the epoxide ring of (S)-epichlorohydrin. The choice of a catalytic base is critical to facilitate the deprotonation of phthalimide, thereby increasing its nucleophilicity.
Sources
A Senior Application Scientist's Guide to the Stereochemistry of 2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione
An in-depth technical guide on the chirality of 2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione for researchers, scientists, and drug development professionals.
Abstract
The control of stereochemistry is a non-negotiable tenet of modern drug development. Chiral intermediates, the foundational building blocks of many active pharmaceutical ingredients (APIs), must be produced and analyzed with the highest degree of precision. This guide provides a comprehensive technical overview of the chirality of 2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione, a critical synthon in pharmaceutical chemistry. We will dissect the significance of its single stereocenter, explore field-proven methodologies for its enantioselective synthesis and resolution, and detail the analytical techniques required for the unambiguous confirmation of its stereochemical integrity. This document is structured to provide not just protocols, but the underlying scientific rationale, empowering researchers to make informed decisions in their synthetic and analytical workflows.
The Molecular Architecture: Understanding the Chiral Center
2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione is a versatile molecule whose utility is intrinsically linked to its stereochemistry. The phthalimide moiety serves as a stable and effective protecting group for a primary amine, while the chlorohydrin functional group is a masked epoxide, primed for nucleophilic substitution.
The molecule's chirality originates from a single stereogenic center at the C2 position of the propyl chain. This carbon atom is bonded to four distinct substituents:
-
A hydrogen atom (-H)
-
A hydroxyl group (-OH)
-
A chloromethyl group (-CH₂Cl)
-
A phthalimidomethyl group (-CH₂-N(CO)₂C₆H₄)
This tetrahedral asymmetry gives rise to two non-superimposable mirror images, the (R) and (S) enantiomers.[1][2] These enantiomers are critical chiral building blocks; for instance, the (S)-enantiomer is a key intermediate in the synthesis of the antibiotic Linezolid, while both enantiomers are relevant in the synthesis of drugs like Rivaroxaban.[1][3][4]
Figure 1: The tetrahedral stereocenter of the title compound.
Strategic Pathways to Enantiomeric Purity
Achieving high enantiomeric excess (% ee) is paramount. The two primary strategies employed in industry and academia are direct asymmetric synthesis and the resolution of a pre-formed racemic mixture.
Asymmetric Synthesis: The Proactive Approach
The most elegant and often most efficient strategy is to create the desired stereocenter selectively from an achiral precursor.
A robust method involves the reaction of phthalimide with an enantiomerically pure epichlorohydrin. For example, reacting potassium phthalimide with (S)-epichlorohydrin will yield (S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione.[4] This approach transfers the chirality of the starting material directly to the product.
Protocol: Synthesis of (S)-1-chloro-3-phthalimido-2-propanol [4]
-
Setup: To a suitable reaction vessel, add 1H-isoindole-1,3(2H)-dione (phthalimide) and an organic solvent (e.g., ethyl acetate/hexane).
-
Base Addition: Introduce an organic base (e.g., a primary or secondary alkylamine) to facilitate the deprotonation of phthalimide.[4]
-
Reagent Addition: Add (S)-epichlorohydrin to the mixture.
-
Reaction: Heat the mixture under reflux under an inert atmosphere (e.g., nitrogen). Monitor the reaction to completion using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture. Perform an aqueous workup to remove the base and any salts.
-
Isolation: Concentrate the organic layer under reduced pressure to yield the crude product. Purify by recrystallization or column chromatography to obtain the pure (S)-enantiomer.
Causality: The choice of an enantiopure starting material like (S)-epichlorohydrin is the core of this strategy's success. The reaction is an Sₙ2-type ring-opening of the epoxide by the phthalimide anion. The stereochemistry of the epoxide's chiral center is retained in the final chlorohydrin product, making this a highly reliable method of stereochemical control.
Chiral Resolution: The Separation Strategy
This approach begins with the synthesis of the racemic compound, followed by a separation of the enantiomers. While often less atom-economical, it can be a practical alternative if a suitable asymmetric synthesis is not available.
Enzymatic kinetic resolution is a powerful technique that leverages the high stereoselectivity of enzymes, most commonly lipases. The enzyme selectively catalyzes a reaction (e.g., acylation) on one enantiomer at a much faster rate than the other.
Workflow Logic:
-
The racemic chlorohydrin is exposed to an enzyme (e.g., a lipase) and an acylating agent.
-
The enzyme recognizes and acylates one enantiomer (e.g., the R-form) preferentially.
-
The reaction is stopped at ~50% conversion.
-
The mixture now contains the acylated (R)-enantiomer and the unreacted (S)-enantiomer.
-
These two compounds have different chemical properties and can be easily separated by standard column chromatography.
Figure 2: Workflow for enzymatic kinetic resolution.
Analytical Validation: The Mandate for Purity
The synthesis of a chiral compound is incomplete without rigorous analytical validation to determine its enantiomeric purity. Chiral High-Performance Liquid Chromatography (HPLC) is the definitive method for this task.[][6][7]
Chiral HPLC: The Gold Standard
The principle of chiral HPLC relies on a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers.[6] These differing interactions cause one enantiomer to be retained on the column longer than the other, resulting in their separation.
Protocol Outline: Chiral HPLC Analysis
-
System Preparation: Equip an HPLC system with a suitable chiral column. Polysaccharide-based columns (e.g., amylose or cellulose derivatives) are highly effective for this class of compounds.[6][8]
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in the mobile phase or a compatible solvent.
-
Method Development: A typical starting mobile phase is a mixture of n-hexane and an alcohol modifier like 2-propanol (isopropanol).[8] The ratio is optimized to achieve baseline separation (Resolution > 1.5).
-
Injection & Analysis: Inject the sample and record the chromatogram using a UV detector (a wavelength of ~220 nm is appropriate for the phthalimide chromophore).
-
Quantification: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers (E1 and E2): % ee = (|Area E1 - Area E2| / (Area E1 + Area E2)) x 100%
Self-Validation: The method's validity is confirmed by first injecting a sample of the racemic material, which must show two well-resolved peaks of approximately equal area. The injection of an enantiomerically enriched sample should show one peak as the major component and the other as a minor impurity.
| Parameter | Typical Value / Condition | Rationale |
| Chiral Stationary Phase | Immobilized Amylose-based (e.g., Chiralpak-IA) | Proven selectivity for a wide range of chiral compounds, including epichlorohydrin and its derivatives.[8][9] |
| Mobile Phase | n-Hexane / 2-Propanol (e.g., 90:10 v/v) | Balances analyte solubility and interaction with the CSP for optimal resolution. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for 4.6 mm ID columns. |
| Column Temperature | 25 °C (Ambient) | Provides reproducible retention times. |
| Detection Wavelength | 220 nm | High absorbance for the phthalimide group, ensuring good sensitivity. |
| Expected Resolution (Rs) | > 1.5 | Ensures accurate integration of peaks for reliable % ee calculation. |
Conclusion and Future Outlook
2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione stands as a testament to the importance of chirality in medicinal chemistry. Its value as a synthetic intermediate is directly proportional to its enantiomeric purity. As demonstrated, robust strategies exist for both its targeted asymmetric synthesis and its efficient resolution from a racemic mixture. The cornerstone of any such work, however, is a validated, high-fidelity analytical method, with chiral HPLC being the unequivocal standard. For any scientist working in drug development, a mastery of these synthetic and analytical principles is not merely beneficial—it is essential for the advancement of safe and effective therapeutics.
References
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PubChem. (R)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione. National Center for Biotechnology Information. Available from: [Link]
-
Pharmaffiliates. 2-[(2S)-3-Chloro-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione. Available from: [Link]
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Der Pharma Chemica. Validated Chiral High Performance Liquid Chromatographic Method for Enantiomeric Separation of Epichlorohydrin on Immobilized Amylose Based. Available from: [Link]
-
Der Pharma Chemica. Synthesis, characterization and pharmacological activity of some new phthalimide derivatives. Available from: [Link]
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ResearchGate. Chiral High Performance Liquid Chromatographic Method for Enantiomeric Separation of Epichlorohydrin on Immobilized Amylose Based Stationary Phase. Available from: [Link]
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ACG Publications. Synthesis and optical properties of some isoindole-1,3-dione compounds. Available from: [Link]
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precisionFDA. 2-(3-CHLORO-2-HYDROXYPROPYL)ISOINDOLINE-1,3-DIONE, (R)-. Available from: [Link]
-
Wikipedia. Chiral analysis. Available from: [Link]
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MDPI. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Available from: [Link]
-
MDPI. Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. Available from: [Link]
-
Beilstein Journals. The asymmetric Henry reaction as synthetic tool for the preparation of the drugs linezolid and rivaroxaban. Available from: [Link]
- Google Patents. US9643939B1 - Process for the preparation of linezolid.
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(S)-enantiomer vs (R)-enantiomer of 2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione
An In-depth Technical Guide to the (S)- and (R)-Enantiomers of 2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione
Abstract
Chirality is a fundamental principle in drug development, where the three-dimensional arrangement of atoms can dictate a molecule's therapeutic efficacy and toxicological profile. This guide provides a comprehensive technical overview of the (S)- and (R)-enantiomers of 2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione, a key chiral intermediate in synthetic organic chemistry. We delve into the stereoselective synthesis, analytical methods for enantiomeric discrimination, and the biological relevance of this compound, offering a resource for researchers and scientists in pharmaceutical development and medicinal chemistry. The narrative emphasizes the causality behind experimental choices and the importance of robust analytical validation, reflecting the standards of a senior application scientist.
Introduction: The Significance of a Single Stereocenter
The molecule 2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione is composed of a phthalimide group linked to a 3-chloro-2-hydroxypropyl side chain. The central carbon of this side chain (C2) is a stereocenter, giving rise to two non-superimposable mirror images: the (S)- and (R)-enantiomers.
In the pharmaceutical world, such stereoisomers are not interchangeable. The human body is an inherently chiral environment, and as a result, enantiomers of a drug can exhibit profound differences in their pharmacokinetics, pharmacodynamics, and toxicity.[1] One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive or, in some well-known cases, responsible for adverse effects.[1] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate the separation and individual testing of enantiomers for all chiral bioactive molecules.[1]
While 2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione is not typically an active pharmaceutical ingredient (API) itself, it serves as a critical chiral building block and is recognized as a process impurity in the synthesis of pharmaceuticals such as the anticoagulant Rivaroxaban.[2][3] Therefore, controlling its stereochemistry during synthesis and accurately quantifying the enantiomeric purity are paramount for ensuring the safety and efficacy of the final drug product.
| Property | Data |
| Molecular Formula | C₁₁H₁₀ClNO₃ |
| Molecular Weight | 239.65 g/mol [2] |
| (S)-Enantiomer CAS | 148857-42-5[4][5] |
| (R)-Enantiomer CAS | 148857-44-7[2] |
| Racemate CAS | 19667-37-9[6][7] |
| Appearance | Solid[4] |
| Topological Polar Surface Area | 57.6 Ų[6] |
| Rotatable Bond Count | 3[6] |
Table 1: Physicochemical Properties of 2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione.
Stereoselective Synthesis: A Strategy of Precursor Control
The most efficient and reliable method for producing enantiomerically pure 2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione is not through the resolution of a racemic mixture but by employing a stereocontrolled synthetic route. This approach leverages a chiral pool strategy, starting with an enantiopure precursor. The key to this synthesis is the stereospecific ring-opening of a chiral epoxide.[8]
Core Mechanism: Nucleophilic Epoxide Opening
The synthesis involves the reaction of phthalimide (or its more nucleophilic potassium salt) with an enantiomerically pure form of epichlorohydrin. This reaction is a classic SN2 nucleophilic substitution, where the phthalimide nitrogen attacks one of the electrophilic carbons of the epoxide ring, causing it to open. The stereochemistry of the epichlorohydrin starting material directly dictates the stereochemistry of the resulting chlorohydrin product, as the SN2 reaction proceeds with an inversion of configuration at the site of attack.
Protocol: Synthesis of the (S)-Enantiomer
The synthesis of the (S)-enantiomer begins with (S)-epichlorohydrin. A documented approach involves the direct N-alkylation of phthalimide.[9]
Step-by-Step Methodology:
-
Reactant Charging: To a stirred solution of (S)-epichlorohydrin (1.0 eq.) and a suitable solvent such as isopropanol, add phthalimide (1.0 eq.).
-
Catalyst Addition: Introduce a catalytic amount of a weak base, such as potassium carbonate (e.g., 0.1 eq.), to the mixture at room temperature. The base facilitates the deprotonation of phthalimide, increasing its nucleophilicity.
-
Reaction Execution: Heat the reaction mixture to reflux and maintain this temperature for 5-7 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[9]
-
Work-up and Isolation: Upon completion, cool the reaction mixture. The product can then be isolated through standard procedures such as filtration, washing, and recrystallization to yield pure 2-((S)-3-chloro-2-hydroxypropyl)isoindoline-1,3-dione.
Protocol: Synthesis of the (R)-Enantiomer
The synthesis of the (R)-enantiomer is analogous, with the critical difference being the use of (R)-epichlorohydrin as the starting material. The reaction conditions and work-up procedure remain identical.
Figure 1: Stereoselective synthesis pathways for the (S)- and (R)-enantiomers.
Analytical Methods for Chiral Discrimination
Because enantiomers possess identical physical and chemical properties in an achiral environment, their separation and quantification require the use of a chiral selector. Chiral High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose in the pharmaceutical industry.[1]
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC relies on a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer. This differential interaction leads to varying retention times, allowing for their separation and quantification. Polysaccharide-based CSPs, such as those derivatized from cellulose or amylose, are highly effective for separating a wide range of chiral compounds, including thalidomide and its analogues.[10]
Principle of Separation: The enantiomers are introduced onto the chiral column in a mobile phase. As they pass through the column, they form transient, diastereomeric complexes with the CSP. The stability of these complexes differs for the (S)- and (R)-enantiomers due to steric and electronic interactions, causing one enantiomer to be retained longer than the other.
Experimental Protocol: A General Method
-
Column Selection: Employ a polysaccharide-based chiral column (e.g., Chiralcel® OJ-H, Lux® Amylose-2).[10]
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a polar organic solvent, such as 100% ethanol or methanol. The choice of solvent can significantly impact resolution.[10]
-
System Parameters:
-
Flow Rate: Set to a typical rate of 0.5 - 1.0 mL/min.
-
Temperature: Maintain the column at a constant temperature, typically 20-25°C, to ensure reproducible retention times.
-
Detection: Use a UV detector set to an appropriate wavelength for the phthalimide chromophore (e.g., ~220 nm).
-
-
Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase to a known concentration.
-
Injection and Analysis: Inject the sample onto the HPLC system. The resulting chromatogram will show two distinct peaks corresponding to the (S)- and (R)-enantiomers, allowing for the determination of their relative proportions (enantiomeric excess).
Figure 2: Workflow for the enantiomeric separation by chiral HPLC.
Biological Context and Applications
The phthalimide moiety is a well-known pharmacophore present in numerous compounds with a wide spectrum of biological activities, including analgesic, anti-inflammatory, anticonvulsant, and antibacterial properties.[11][12] Studies on various N-substituted isoindoline-1,3-dione derivatives have demonstrated their potential as, for example, inhibitors of the cyclooxygenase (COX) enzymes.[11]
While specific biological activity data for the individual enantiomers of 2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione are not extensively published, their primary importance lies in their role as chiral synthons. The (S)-enantiomer, for instance, is a documented intermediate used in the synthesis of new biocatalysts for the stereoselective reduction of ketones.[5] Furthermore, both enantiomers are critical reference standards for impurity profiling in the manufacturing of more complex APIs.[3] The ability to synthesize and analyze these enantiomers in their pure forms is indispensable for developing safe, effective, and stereochemically defined drugs.
Conclusion
The (S)- and (R)-enantiomers of 2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione serve as a quintessential example of the importance of stereochemistry in modern chemistry and drug development. Their synthesis is achieved with high fidelity through stereocontrolled reactions utilizing chiral precursors like (S)- and (R)-epichlorohydrin. The subsequent verification of enantiomeric purity relies on sophisticated analytical techniques, with chiral HPLC being the industry standard. As intermediates and potential impurities in pharmaceutical manufacturing, a thorough understanding and control of these enantiomers are not merely academic exercises but are critical for ensuring the quality, safety, and efficacy of therapeutic agents. This guide provides the foundational knowledge and practical protocols necessary for scientists working with these vital chiral building blocks.
References
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- Synthesis of Halohydrin.BYJU'S.
- Halohydrin Form
- A new and concise synthetic route to enantiopure Linezolid from (S)-epichlorohydrin.Der Pharma Chemica.
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- Formation of Halohydrins.Chemistry LibreTexts.
- Formation of Halohydrins.Chemistry LibreTexts.
- A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking.NIH.
- Synthesis, characterization and pharmacological activity of some new phthalimide deriv
- (S)-2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione.CymitQuimica.
- Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics.MDPI.
- Synthesis and optical properties of some isoindole-1,3-dione compounds.
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- 2-(3-CHLORO-2-HYDROXYPROPYL)ISOINDOLINE-1,3-DIONE, (R)-.precisionFDA.
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- Chiral Drug Separ
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- Synthesis and biological activity of new derivatives of isoindo- line-1,3-diones as non-steroidal analgesics.Sciforum.
- Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics.
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- 2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione.
- Comparative Chiral Separation of Thalidomide Class of Drugs Using Polysaccharide-Type Stationary Phases with Emphasis on Elution Order and Hysteresis in Polar Organic Mode.MDPI.
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Methodological & Application
Synthesis of Rivaroxaban from (S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione
An Application Guide to the
Abstract
Rivaroxaban is a potent, orally bioavailable direct Factor Xa inhibitor widely used for the prevention and treatment of thromboembolic disorders. Its synthesis is a topic of significant interest in pharmaceutical development. This application note provides a detailed, research-grade protocol for the synthesis of Rivaroxaban starting from the chiral building block, (S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione. This pathway involves a four-step sequence: 1) N-alkylation of 4-(4-aminophenyl)morpholin-3-one, 2) cyclization to form the core oxazolidinone ring, 3) deprotection of the phthalimide group, and 4) final acylation to yield Rivaroxaban. This guide is intended for researchers, chemists, and drug development professionals, offering in-depth explanations of the underlying chemical principles, step-by-step protocols, and methods for purification and characterization.
Introduction: Strategic Overview
The synthesis of complex active pharmaceutical ingredients (APIs) like Rivaroxaban requires a strategic approach that is efficient, scalable, and yields a product of high purity. The synthetic route detailed herein utilizes this compound, a readily accessible chiral precursor derived from (S)-epichlorohydrin. This strategy offers excellent control over the critical stereocenter of the final molecule.
The core transformation involves building the 3-substituted (S)-5-(aminomethyl)oxazolidinone moiety onto the 4-(4-aminophenyl)morpholin-3-one backbone. The phthalimide group serves as a robust protecting group for the primary amine, which is unveiled in the penultimate step before the final amide coupling. This document provides the scientific rationale behind each step, practical experimental procedures, and purification guidelines suitable for achieving high-purity Rivaroxaban.
Overall Synthetic Workflow
The multi-step synthesis is outlined below. It begins with the coupling of two key intermediates, followed by cyclization and functional group manipulations to arrive at the final API.
Caption: Overall workflow for the synthesis of Rivaroxaban.
Reagents and Materials
Proper preparation and sourcing of materials are critical for the success of the synthesis.
| Reagent/Solvent | CAS Number | Recommended Purity | Supplier Notes |
| This compound | 148857-42-5 | >98% | Key chiral starting material.[1][2] |
| 4-(4-aminophenyl)morpholin-3-one | 438056-69-0 | >99% | Key coupling partner.[3] |
| Water | 7732-18-5 | Deionized | Used as a solvent in Step 1. |
| N,N'-Carbonyldiimidazole (CDI) | 530-62-1 | >97% | Cyclizing agent. Moisture sensitive. |
| Dimethyl Carbonate | 616-38-6 | Anhydrous, >99% | Solvent for cyclization. |
| 4-Dimethylaminopyridine (DMAP) | 1122-58-3 | >99% | Catalyst for cyclization. |
| Methylamine (40% aq. solution) | 74-89-5 | 40 wt. % in H₂O | Deprotection reagent. |
| 5-Chlorothiophene-2-carboxylic acid | 24065-33-6 | >98% | Precursor for the acyl chloride. |
| Thionyl Chloride | 7719-09-7 | >99% | Used to prepare the acyl chloride. |
| N,N-Dimethylformamide (DMF) | 68-12-2 | Anhydrous, >99.8% | Catalyst in acid chloride formation. |
| Potassium Bicarbonate (KHCO₃) | 298-14-6 | >99.5% | Base for the final acylation. |
| Methyl Ethyl Ketone (MEK) | 78-93-3 | >99.5% | Solvent for the final acylation. |
| Ethylene Glycol Monomethyl Ether | 109-86-4 | >99% | Solvent for purification.[4][5] |
| Activated Carbon | 7440-44-0 | Decolorizing grade | Used in purification. |
Experimental Protocols
Step 1: Synthesis of 2-((2R)-2-Hydroxy-3-{[4-(3-oxo-4-morpholinyl)phenyl]amino}propyl)-1H-isoindole-1,3(2H)-dione (V)
Principle and Rationale: This step is a nucleophilic substitution reaction where the primary aromatic amine of 4-(4-aminophenyl)morpholin-3-one attacks the terminal carbon of the chlorohydrin, opening the transient epoxide formed in situ or directly displacing the chloride. Water is an effective and environmentally benign solvent for this condensation.[6] This reaction establishes the crucial C-N bond connecting the two primary fragments of the molecule.
Protocol:
-
To a suitable reaction vessel, add 4-(4-aminophenyl)morpholin-3-one (100 g, 0.52 mol) and deionized water (500 mL).
-
Stir the suspension and add this compound (137 g, 0.57 mol).
-
Heat the reaction mixture to 90-95 °C and maintain for 12-15 hours, monitoring the reaction progress by HPLC.
-
Once the starting material is consumed, cool the mixture to 20-25 °C.
-
Filter the precipitated solid and wash the cake thoroughly with deionized water (2 x 200 mL).
-
Dry the solid under vacuum at 60-65 °C to a constant weight.
-
Expected Outcome: A pale yellow solid. Yield: ~85-90%.
Step 2: Synthesis of 2-({(5S)-2-Oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-1,3-oxazolidin-5-yl}methyl)-1H-isoindole-1,3(2H)-dione (VI)
Principle and Rationale: This is an intramolecular cyclization to form the oxazolidinone ring. N,N'-Carbonyldiimidazole (CDI) acts as a phosgene equivalent, activating the hydroxyl and secondary amine groups of intermediate (V) to form a cyclic carbamate.[7][8] Dimethyl carbonate is an excellent solvent choice due to its relatively high boiling point and favorable environmental profile. DMAP serves as a nucleophilic catalyst to accelerate the reaction.[6]
Protocol:
-
Charge a dry reactor with the intermediate (V) from Step 1 (100 g, 0.24 mol), dimethyl carbonate (800 mL), and 4-dimethylaminopyridine (DMAP) (2.9 g, 0.024 mol).
-
Add N,N'-Carbonyldiimidazole (CDI) (46 g, 0.28 mol) portion-wise over 30 minutes, maintaining the temperature below 30 °C.
-
Heat the reaction mixture to 80-85 °C and stir for 6-8 hours until the reaction is complete (monitored by HPLC).
-
Cool the reaction mass to 20-25 °C, then further chill to 0-5 °C for 1 hour to maximize precipitation.
-
Filter the product, wash the cake with cold dimethyl carbonate (150 mL), followed by deionized water (200 mL).
-
Dry the product under vacuum at 60-65 °C.
-
Expected Outcome: An off-white to white solid. Yield: ~90-95%.
Step 3: Synthesis of 4-[4-((S)-5-Aminomethyl]-2-oxooxazolidin-3-yl)phenyl]morpholine-3-one (VII)
Principle and Rationale: This step involves the deprotection of the phthalimide group to reveal the primary amine necessary for the final acylation. The use of aqueous methylamine is a common and effective method for this transformation, proceeding via nucleophilic attack on the imide carbonyls.[6][9]
Protocol:
-
Suspend the phthalimide-protected intermediate (VI) (100 g, 0.22 mol) in deionized water (500 mL).
-
Add 40% aqueous methylamine solution (172 g, 2.22 mol) to the suspension.
-
Heat the mixture to 35 °C and stir for 5-6 hours. The reaction progress can be monitored by the dissolution of the starting material and subsequent formation of the product.
-
After completion, cool the mixture to room temperature.
-
Extract the aqueous layer with a suitable organic solvent such as acetonitrile or dichloromethane (3 x 300 mL).[9]
-
Combine the organic layers, wash with brine (200 mL), and dry over anhydrous sodium sulfate.
-
Distill the solvent completely under reduced pressure to obtain the crude amine precursor as an oil or solid. This intermediate is often used directly in the next step without further purification.
-
Expected Outcome: A viscous oil or a solid residue. The yield is typically quantitative and carried forward.
Step 4: Synthesis of Rivaroxaban (I)
Principle and Rationale: This is the final coupling step to form Rivaroxaban. It involves the acylation of the primary amine (VII) with 5-chlorothiophene-2-carbonyl chloride. The reaction is typically performed under Schotten-Baumann conditions, using a base like potassium bicarbonate to neutralize the HCl generated during the reaction.[10] The acid chloride is prepared in situ or just prior to use from 5-chlorothiophene-2-carboxylic acid and a chlorinating agent like thionyl chloride.
Protocol:
-
Part A: Preparation of 5-chlorothiophene-2-carbonyl chloride
-
In a separate, dry flask, charge 5-chlorothiophene-2-carboxylic acid (41 g, 0.25 mol) and toluene (200 mL).
-
Add a catalytic amount of anhydrous DMF (1 mL).
-
Slowly add thionyl chloride (33 g, 0.28 mol) dropwise at room temperature.
-
Heat the mixture to 60-65 °C for 2-3 hours.
-
Distill off the toluene and excess thionyl chloride under vacuum to obtain the crude acid chloride as an oil. Store under an inert atmosphere and use immediately.
-
-
Part B: Acylation
-
Dissolve the crude amine precursor (VII) from Step 3 (~0.22 mol) in a mixture of methyl ethyl ketone (MEK) (500 mL) and water (1 L).
-
Cool the solution to 10-15 °C and add potassium bicarbonate (KHCO₃) (40 g, 0.40 mol).
-
Prepare a solution of the 5-chlorothiophene-2-carbonyl chloride from Part A in MEK (150 mL).
-
Add the acid chloride solution to the amine solution dropwise over 1 hour, maintaining the temperature at 15-20 °C.
-
Stir the reaction mixture at 20 °C for 1-2 hours until completion (monitored by HPLC).
-
Separate the organic layer. The product will begin to precipitate.
-
Cool the mixture to 0-5 °C, filter the crude Rivaroxaban, and wash with cold water.
-
-
Expected Outcome: Crude Rivaroxaban as an off-white solid. Purity typically ranges from 95-98%.[11]
Purification Protocol: Recrystallization
Principle and Rationale: To meet the stringent purity requirements for an API (>99.8%), a robust purification step is essential.[11] Chromatographic purification is often not feasible on an industrial scale.[4][12] Recrystallization from a suitable solvent is the preferred method. Ethylene glycol monomethyl ether is an effective solvent for this purpose, as it provides good solubility at high temperatures and low solubility at room temperature, leading to high recovery of pure product.[4][5] The use of activated carbon helps to remove colored impurities.
Protocol:
-
Suspend the crude Rivaroxaban (100 g) in ethylene glycol monomethyl ether (1.2 L).
-
Heat the mixture to 120-125 °C to obtain a clear solution.[4]
-
Add activated carbon (10 g), and stir the solution at this temperature for 10-15 minutes.
-
Perform a hot filtration to remove the activated carbon, ensuring the apparatus is pre-heated to prevent premature crystallization.
-
Allow the filtrate to cool slowly to room temperature to induce crystallization.
-
Further cool the suspension to 0-5 °C and hold for 2 hours.
-
Filter the purified product, wash the cake with a small amount of cold ethylene glycol monomethyl ether, and then with water.
-
Dry the final product under vacuum at 60-65 °C.
-
Expected Outcome: A white crystalline solid. Yield from recrystallization: ~85-90%. HPLC Purity: >99.8%.
Characterization Data
| Compound | Melting Point (°C) | HPLC Purity | ¹H NMR (DMSO-d₆), δ (ppm) |
| Rivaroxaban | 229-231 | >99.8% | 8.95 (t, 1H), 7.68 (d, 1H), 7.56 (m, 2H), 7.40 (m, 2H), 7.18 (d, 1H), 4.84 (m, 1H), 4.19 (s, 2H), 3.97 (m, 2H), 3.85 & 4.19 (m, 2H), 3.71 (m, 2H), 3.61 (t, 2H).[10] |
Safety and Handling
-
Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Methylamine: Flammable, corrosive, and toxic. Use in a fume hood and avoid inhalation of vapors.
-
Solvents (DMC, MEK, Toluene): Flammable. Keep away from ignition sources.
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Incomplete N-Alkylation (Step 1) | Insufficient reaction time or temperature. | Increase reaction time and ensure the internal temperature reaches 90-95 °C. Check the purity of starting materials. |
| Low Yield in Cyclization (Step 2) | Moisture in reagents/solvents hydrolyzing CDI. Impure starting material (V). | Use anhydrous solvents and fresh CDI. Ensure intermediate (V) is thoroughly dried. |
| Incomplete Deprotection (Step 3) | Insufficient methylamine or reaction time. | Increase the molar excess of methylamine or extend the reaction time. Gentle heating can be applied. |
| Low Purity After Recrystallization | Inefficient removal of impurities. Rapid cooling causing impurity trapping. | Ensure complete dissolution during heating. Allow for slow, controlled cooling. A second recrystallization may be necessary. |
References
- Quick Company. Purification Process For Rivaroxaban.
- ChemicalBook. 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE synthesis.
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- Google Patents. WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.
- Facile Preparation of 4‐(4-Nitrophenyl)morpholin-3-one via the Acid-Catalyzed Selective Oxidation. (2020).
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Yuan, J., et al. (2014). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. Molecules, 19(9), 15000-15009. Available from: [Link]
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Yuan, J., et al. (2014). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. PubMed. Available from: [Link]
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Yuan, J., et al. (2014). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. ResearchGate. Available from: [Link]
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Zhang, P., et al. (2015). Design, synthesis, and structure-activity and structure-pharmacokinetic relationship studies of novel[13][13][14] tricyclic fused oxazolidinones leading to the discovery of a potent, selective, and orally bioavailable FXa inhibitor. PubMed. Available from: [Link]
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Jones, C. D., et al. (2022). Tricyclic Fused Lactams by Mukaiyama Cyclisation of Phthalimides and Evaluation of their Biological Activity. National Institutes of Health. Available from: [Link]
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Chemical Communications (RSC Publishing). Synthesis of N-substituted phthalimides via Pd-catalyzed [4+1] cycloaddition reaction. Available from: [Link]
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Zhang, Y., et al. (2023). Synthesis of Phthalimide Derivatives and Their Insecticidal Activity against Caribbean Fruit Fly, Anastrepha suspensa (Loew). National Institutes of Health. Available from: [Link]
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Application Notes and Protocols: (S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione in Asymmetric Synthesis
Introduction: A Versatile Chiral Building Block for Asymmetric Synthesis
(S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione, a phthalimide-protected chlorohydrin, is a valuable and versatile chiral building block in modern asymmetric synthesis. Its utility stems from the presence of multiple reactive sites—a hydroxyl group, a chlorine atom, and a latent primary amine protected as a phthalimide—all arranged around a stereodefined chiral center. This trifunctional nature allows for a variety of stereospecific transformations, making it a key intermediate in the synthesis of numerous biologically active molecules, including important pharmaceuticals.
The phthalimide group serves as an effective protecting group for the primary amine, preventing unwanted side reactions and allowing for the selective manipulation of the hydroxyl and chloro functionalities. This protecting group can be readily removed under standard conditions to unveil the primary amine at a later synthetic stage. The inherent chirality of the molecule, originating from the (S)-configuration at the C2 position of the propyl chain, enables the transfer of stereochemical information, which is crucial for the synthesis of enantiomerically pure compounds.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in asymmetric synthesis. We will delve into its preparation, key applications with detailed protocols, and the underlying mechanistic principles that govern its reactivity.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 148857-42-5 | [1][2] |
| Molecular Formula | C₁₁H₁₀ClNO₃ | [3][4] |
| Molecular Weight | 239.66 g/mol | [3][4] |
| Appearance | White solid | [5] |
| Storage | Sealed in dry, 2-8°C | [2] |
| InChI Key | KBRVYEPWGIQEOF-SSDOTTSWSA-N | [2] |
Synthesis of this compound
The most common and efficient method for the preparation of this compound involves the reaction of phthalimide with (S)-epichlorohydrin. This reaction proceeds via a nucleophilic attack of the phthalimide anion on the less hindered carbon of the epoxide ring. The use of a suitable base is crucial for the deprotonation of phthalimide.
Caption: Synthesis of the chiral building block.
Protocol 1: Synthesis from (S)-Epichlorohydrin and Phthalimide
This protocol is adapted from a patented procedure and provides a reliable method for the gram-scale synthesis of the title compound.[6]
Materials:
-
Phthalimide
-
(S)-Epichlorohydrin (optical purity ≥ 99% ee)
-
Triethylamine
-
Isopropanol
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Water
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Rotary evaporator
-
Büchner funnel
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phthalimide (1.0 eq) and a catalytic amount of triethylamine (0.1 eq) in isopropanol.
-
Addition of Epichlorohydrin: To the stirred solution, add (S)-epichlorohydrin (2.0 eq).
-
Reaction: Stir the reaction mixture at 30°C for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature. Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Washing: Wash the organic layer sequentially with water and saturated aqueous sodium bicarbonate solution to remove any unreacted phthalimide and acidic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as a colorless oil.
-
Crystallization: Add hexane to the crude product to induce crystallization. Stir the mixture at 5°C for 30 minutes.
-
Isolation: Collect the white crystalline product by filtration under reduced pressure and wash with cold hexane. Dry the product under vacuum.
Expected Yield: ~93%
Application in Asymmetric Synthesis: Synthesis of Chiral β-Amino Alcohols
A primary application of this compound is in the stereoselective synthesis of chiral β-amino alcohols. This is typically achieved through a two-step sequence: in-situ formation of the corresponding (S)-epoxide followed by nucleophilic ring-opening with an amine. This strategy is a cornerstone in the synthesis of several pharmaceuticals, including the antibiotic Linezolid.
Caption: General workflow for β-amino alcohol synthesis.
Protocol 2: General Procedure for the Synthesis of N-Substituted-(S)-1-amino-3-(phthalimido)propan-2-ols
This protocol provides a general framework for the reaction of the chiral building block with various amines to synthesize chiral β-amino alcohols, which are key intermediates for drugs like Linezolid.[7][8]
Materials:
-
This compound
-
Aromatic or aliphatic amine (e.g., 3-fluoro-4-morpholinobenzenamine for Linezolid synthesis)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a solution of the amine (1.0 eq) in DMF in a round-bottom flask, add this compound (1.1 eq) and potassium carbonate (1.5 eq).
-
Reaction: Heat the reaction mixture to 80-100°C and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash with water and then with brine to remove DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired chiral β-amino alcohol.
Data Presentation: Substrate Scope and Enantioselectivity
The utility of this methodology is demonstrated by its application to a range of amine nucleophiles. The stereochemical integrity of the chiral center is typically maintained throughout the reaction sequence.
| Entry | Amine Nucleophile | Product | Yield (%) | ee (%) |
| 1 | 3-Fluoro-4-morpholinobenzenamine | Linezolid Precursor | 85-95 | >99 |
| 2 | Aniline | (S)-1-(phenylamino)-3-(phthalimido)propan-2-ol | ~80 | >99 |
| 3 | Benzylamine | (S)-1-(benzylamino)-3-(phthalimido)propan-2-ol | ~82 | >99 |
Note: Yields and enantiomeric excesses are representative and may vary depending on the specific reaction conditions and the nature of the amine.
Mechanism and Stereochemistry
The key to the successful application of this compound in asymmetric synthesis lies in the stereospecificity of the reactions it undergoes.
-
Epoxide Formation: The initial step involves the deprotonation of the hydroxyl group by a base, followed by an intramolecular Williamson ether synthesis (SN2 reaction) to form the chiral epoxide. This reaction proceeds with inversion of configuration at the carbon bearing the chlorine atom, but since the chiral center is the adjacent carbon, its stereochemistry remains unchanged.
-
Nucleophilic Ring Opening: The subsequent ring-opening of the epoxide by an amine nucleophile also proceeds via an SN2 mechanism. The nucleophile attacks the less sterically hindered terminal carbon of the epoxide, leading to the formation of the β-amino alcohol with a defined stereochemistry. The stereocenter at C2 dictates the stereochemical outcome of the product.
Conclusion and Future Perspectives
This compound has established itself as a reliable and versatile chiral synthon in asymmetric synthesis. Its straightforward preparation and predictable reactivity make it an attractive starting material for the synthesis of a wide range of enantiomerically pure compounds, particularly chiral β-amino alcohols. The protocols detailed in this application note provide a solid foundation for researchers to utilize this building block in their synthetic endeavors.
Future applications of this chiral building block are likely to expand beyond the synthesis of β-amino alcohols. Its trifunctional nature could be exploited in the development of novel chiral ligands for asymmetric catalysis, complex natural product synthesis, and the generation of diverse molecular scaffolds for drug discovery. Further exploration of its reactivity with different nucleophiles and under various catalytic conditions will undoubtedly unlock new synthetic possibilities.
References
- Vertex AI Search. (2026). Synthesis and application of (S)-1-Amino-3-chloro-2-propanol hydrochloride.
-
precisionFDA. (n.d.). 2-(3-CHLORO-2-HYDROXYPROPYL)ISOINDOLINE-1,3-DIONE, (R)-. Retrieved from [Link]
- Google Patents. (n.d.). CN102952025B - Preparation method of (S)-1-amino-3-chloro-2-propyl alcohol hydrochloride.
-
Pharmaffiliates. (n.d.). CAS No : 148857-42-5 | Chemical Name : 2-[(2S)-3-Chloro-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione. Retrieved from [Link]
-
Daicel Pharma Standards. (n.d.). (S)-2-(3-chloro-2-hydroxypropyl)isoindoline-l,3-dione. Retrieved from [Link]
-
PubChem. (n.d.). (R)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione. Retrieved from [Link]
- Morzycki, J. W., Maj, J., Nikitiuk, A., Kwolek, G., & Malinowska, B. (2001). Three new derivatives of 3-amino-1,2-propanediol; their spectral properties and biological evaluation. Acta poloniae pharmaceutica, 58(4), 249–256.
- Google Patents. (n.d.). WO2019020488A1 - Process for the preparation of a 3-amino-1,2-propandiol and derivatives thereof.
- Wu, J., Ji, C., & Xu, F. (2014). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol.
- Gutorov, L. A., Eltsov, O. S., & Gutorova, K. S. (2021). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. Molbank, 2021(4), M1296.
- Madhusudhan, G., et al. (2011). A new and concise synthetic route to enantiopure Linezolid from (S)-epichlorohydrin. Der Pharma Chemica, 3(5), 168-175.
- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2017). Novel Synthesis of Some N-Hydroxy Phthalimide Derivatives with Investigation of Its Corrosion Inhibition for Carbon Steel in HCl Solution. Chemical Methodologies, 1(2), 118-130.
- Sharma, A., & Kumar, V. (2020). Recent advancements in synthetic methodologies of 3-substituted phthalides and their application in the total synthesis of biologically active natural products. RSC advances, 10(22), 12896–12921.
- Google Patents. (n.d.). WO2007074686A1 - Method for producing optically active n-(3-halo-2-hydroxypropyl)phthalimide.
- Google Patents. (n.d.). US4082766A - Process for preparing n-chlorophthalimide.
- Reddy, P. K., Mukkanti, K., & Rao, D. M. (2011). Synthesis of Antibiotic Linezolid Analogues. Oriental Journal of Chemistry, 27(4), 1433-1440.
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Protocol for using (S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione as a chiral building block
An Application Guide for the Strategic Use of (S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione in Chiral Synthesis
Abstract
This compound is a versatile and highly valuable chiral building block in modern organic synthesis, particularly within the pharmaceutical industry. Its trifunctional nature, comprising a stereodefined secondary alcohol, a primary chloride, and a masked primary amine (in the form of a phthalimide), allows for a series of predictable and stereospecific transformations. This guide provides an in-depth analysis of the compound's properties, strategic applications, and detailed, field-proven protocols for its use. We will explore its critical role in the synthesis of complex chiral molecules, such as the antibiotic Linezolid, and provide a framework for its broader application in the synthesis of chiral β-amino alcohols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective and safe use in any synthetic protocol.
| Property | Value | Source(s) |
| Chemical Name | This compound | [1] |
| Synonyms | N-[(S)-2-Hydroxy-3-chloropropyl]phthalimide | [1] |
| CAS Number | 148857-42-5 | [1][2] |
| Molecular Formula | C₁₁H₁₀ClNO₃ | [1] |
| Molecular Weight | 239.66 g/mol | [3] |
| Appearance | White to off-white solid | [3] |
| Purity | Typically ≥95% | [1] |
| Storage Temperature | 2-8°C, sealed in a dry environment | [3] |
| InChI Key | KBRVYEPWGIQEOF-SSDOTTSWSA-N | [1] |
Safety and Handling
As with any chlorinated organic compound, proper handling of this compound is essential. The following guidelines are based on standard laboratory safety protocols and available safety data sheets.
-
Hazard Statements : The compound is classified as harmful if swallowed and may cause serious eye irritation.[4] Some suppliers also list it as toxic if swallowed, in contact with skin, or if inhaled, and it is suspected of causing genetic defects.
-
Precautionary Measures :
-
Engineering Controls : Always handle this reagent in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves (e.g., nitrile).[4]
-
Handling : Avoid breathing dust, fumes, gas, mist, vapors, or spray. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[4]
-
-
First Aid :
-
If Swallowed : Call a poison center or doctor immediately if you feel unwell. Rinse mouth.[4]
-
In Case of Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[4]
-
In Case of Skin Contact : Wash off with soap and plenty of water.
-
-
Disposal : Dispose of contents and container in accordance with local, regional, and national regulations.
Core Synthetic Principles: A Trifunctional Chiral Linchpin
The synthetic utility of this compound stems from the orthogonal reactivity of its three key functional groups. Understanding this is crucial for designing multi-step synthetic sequences.
-
The Phthalimide Group : This moiety serves as a robust protecting group for a primary amine. It is stable to a wide range of reaction conditions, yet can be readily cleaved, most commonly with hydrazine hydrate, to unmask the primary amine. This is a cornerstone of the Gabriel synthesis of primary amines.
-
The (S)-Chlorohydrin Moiety : This is the heart of the molecule's chiral utility. The secondary alcohol and primary chloride can undergo several transformations:
-
N-Alkylation : The primary chloride is an excellent electrophile for Sₙ2 reactions with nucleophiles, such as amines, without disturbing the chiral center.
-
Epoxide Formation : In the presence of a base, the hydroxyl group can be deprotonated to form an alkoxide, which then displaces the adjacent chloride via an intramolecular Sₙ2 reaction. This results in the formation of the corresponding (S)-glycidyl phthalimide, a valuable chiral epoxide intermediate. This transformation proceeds with inversion of configuration at the carbon bearing the chlorine, but since the chlorine is on a primary carbon, the stereocenter at C2 remains intact.
-
Caption: Key synthetic transformations of the title compound.
Application Protocol: Synthesis of a Key Intermediate for Linezolid
One of the most significant applications of this compound is in the synthesis of the oxazolidinone antibiotic, Linezolid. The following protocol details the N-alkylation of 3-fluoro-4-morpholinobenzenamine with the title compound.[4]
Workflow Overview
Caption: Workflow for the synthesis of the Linezolid intermediate.
Detailed Step-by-Step Protocol
Objective: To synthesize 2-((R)-3-(3-fluoro-4-morpholinophenylamino)-2-hydroxypropyl)isoindoline-1,3-dione via N-alkylation.
Materials:
-
This compound (1.0 eq)
-
3-fluoro-4-morpholinobenzenamine (1.0 eq)
-
Ethanol (approx. 3.7 mL per gram of aniline)
-
Water (approx. 0.4 mL per gram of aniline)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
TLC plates (silica gel) and developing chamber
-
Filtration apparatus
Procedure:
-
Reaction Setup : To a round-bottom flask, add 3-fluoro-4-morpholinobenzenamine, this compound, ethanol, and water.
-
Causality Note : Ethanol serves as the primary solvent, while the addition of a small amount of water can help to improve the solubility of the amine salt that may form in situ, potentially accelerating the reaction.
-
-
Reaction Execution : Stir the mixture and heat it to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 20 hours.
-
Expert Insight : The choice of reflux temperature is a balance between reaction rate and potential side reactions. In this case, the Sₙ2 reaction is favored at elevated temperatures. Monitoring by TLC is crucial to determine the point of maximum conversion and to avoid degradation of the product.
-
-
Isolation : Once the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution.
-
Purification : Collect the solid product by vacuum filtration. Wash the solid with cold ethanol to remove any unreacted starting materials and soluble impurities.
-
Self-Validation : The melting point of the dried solid can be taken and compared to the literature value as a preliminary check of purity. Further characterization by ¹H NMR, ¹³C NMR, and mass spectrometry should be performed to confirm the structure and purity.
-
-
Further Steps : This intermediate can then be carried forward to synthesize Linezolid, typically through cyclization to form the oxazolidinone ring followed by deprotection of the phthalimide group and subsequent acetylation.
General Protocol: Synthesis of Chiral β-Amino Alcohols
This protocol outlines a general procedure for the synthesis of N-substituted chiral β-amino alcohols, demonstrating the broader utility of the title compound as a precursor to this important class of molecules.
Reaction Scheme:
-
N-Alkylation : Reaction of this compound with a primary or secondary amine (R¹R²NH).
-
Deprotection : Removal of the phthalimide group using hydrazine hydrate to yield the free β-amino alcohol.
Detailed Step-by-Step Protocol
Objective: To synthesize an N-substituted-(S)-3-amino-1-chloropropan-2-ol intermediate.
Materials:
-
This compound (1.0 eq)
-
Desired primary or secondary amine (1.1 eq)
-
A suitable solvent (e.g., Ethanol, DMF, or Acetonitrile)
-
A non-nucleophilic base (e.g., K₂CO₃ or Et₃N) (1.5 eq)
-
Reaction vessel with magnetic stirrer and inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup : Dissolve this compound and the amine in the chosen solvent in a reaction vessel under an inert atmosphere. Add the base to the mixture.
-
Causality Note : The base is crucial to neutralize the HCl that is formed during the reaction, driving the equilibrium towards the product. An inert atmosphere is recommended to prevent any potential side reactions with atmospheric moisture or oxygen, especially if the amine is sensitive.
-
-
Reaction Execution : Stir the reaction at a suitable temperature (from room temperature to reflux, depending on the reactivity of the amine) and monitor by TLC.
-
Work-up and Isolation : Once the reaction is complete, filter off the base and any salts. Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Subsequent Deprotection Step:
-
Dissolve the purified N-alkylated intermediate in ethanol.
-
Add hydrazine hydrate (typically 1.5-2.0 equivalents).
-
Heat the mixture to reflux for several hours until the starting material is consumed (monitor by TLC).
-
After cooling, the phthalhydrazide byproduct will precipitate and can be removed by filtration.
-
The filtrate, containing the desired chiral β-amino alcohol, can be concentrated and purified further as needed.
References
-
Hui Hu, Zhaobin Wang, et al. (2023). Cr-Catalyzed Asymmetric Cross Aza-Pinacol Couplings for β-Amino Alcohol Synthesis. Journal of the American Chemical Society. Available at: [Link]
-
Pharmaffiliates. (n.d.). 2-[(2S)-3-Chloro-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione. Available at: [Link]
-
Pharmaffiliates. (n.d.). 2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione. Available at: [Link]
-
RSC Publishing. (n.d.). Enantioselective syntheses of β-amino alcohols catalyzed by recyclable chiral Fe(iii) metal complex. Available at: [Link]
-
Couty, F., & David, O. (2008). Highly enantioselective synthesis of linear beta-amino alcohols. Chemistry--A European Journal, 15(5), 1168–1179. Available at: [Link]
- Google Patents. (n.d.). Method of chiral clean beta-amino alcohols synthesis.
-
Synlett. (2020). A Novel Strategy for the Synthesis of N-Alkylated Oxindoles. Thieme, 31(10), 1011-1014. Available at: [Link]
-
Arkivoc. (2024). A facile and highly efficient one-step N-alkylation of thiazolidine-2,4-dione. Arkat USA, 2024(8), 202412293. Available at: [Link]
-
precisionFDA. (n.d.). 2-(3-CHLORO-2-HYDROXYPROPYL)ISOINDOLINE-1,3-DIONE, (R)-. Available at: [Link]
- Google Patents. (n.d.). Process for the preparation of linezolid.
-
Amazon S3. (2020). Design and Scalable Synthesis of Novel N-Alkyl-Hydroxylamine Reagents for the Direct, Fe-Catalyzed Installation of Medicinally R. Available at: [Link]
-
Der Pharma Chemica. (2011). A new and concise synthetic route to enantiopure Linezolid from (S)-epichlorohydrin. Der Pharma Chemica, 3(5), 168-175. Available at: [Link]
Sources
Biocatalytic Applications of (S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione: Synthesis and Transformation of a Key Chiral Building Block
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione (CAS 148857-42-5) is a versatile chiral building block of significant interest in medicinal and synthetic chemistry.[1][2] Its structure comprises two key features: an (S)-configured vicinal chlorohydrin moiety and a phthalimide-protected primary amine. This combination makes it a valuable intermediate for the synthesis of complex, enantiomerically pure molecules, including active pharmaceutical ingredients (APIs). For instance, related chlorohydrin structures are known precursors in the synthesis of anticoagulants like Rivaroxaban, for which the title compound is a potential impurity or intermediate.[3]
The synthesis and transformation of such chiral molecules present a significant challenge for traditional chemical methods, which often require harsh conditions, stoichiometric reagents, and complex purification steps to achieve high enantiomeric purity. Biocatalysis has emerged as a powerful alternative, offering mild reaction conditions, exceptional selectivity (chemo-, regio-, and stereo-), and a reduced environmental footprint.[4] Enzymes such as lipases, alcohol dehydrogenases, and halohydrin dehalogenases are highly effective tools for the production and modification of chiral chlorohydrins.[5][6][7]
This guide provides an in-depth overview of the primary biocatalytic strategies involving this compound. We will explore its use as a substrate in enzymatic transformations and detail protocols for its enantioselective synthesis from racemic or prochiral precursors. The protocols are designed to be self-validating, with explanations of the scientific principles behind key experimental choices, empowering researchers to adapt and optimize these methods for their specific needs.
Core Biocatalytic Strategies
Three primary classes of enzymes are central to the biocatalytic utility of this compound and its related precursors. The selection of a specific strategy depends on the desired outcome, whether it is the synthesis of the (S)-chlorohydrin itself or its subsequent conversion into other valuable intermediates.
-
Halohydrin Dehalogenases (HHDH): These enzymes are uniquely suited for transforming vicinal halohydrins. They catalyze the intramolecular cyclization of the chlorohydrin to form a highly reactive and valuable chiral epoxide through the displacement of the chloride ion.[8] This reaction is often highly enantioselective and proceeds under mild, aqueous conditions.[6] The reverse reaction, the ring-opening of an epoxide with various nucleophiles (e.g., CN⁻, N₃⁻, NO₂⁻), is also possible, making HHDHs versatile catalysts for forming new carbon-carbon and carbon-nitrogen bonds.[9]
-
Lipases: Lipases are serine hydrolases widely employed for the kinetic resolution of racemic mixtures.[7] In the context of our target molecule, a lipase can selectively acylate the (R)-enantiomer of (rac)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione, leaving the desired (S)-enantiomer as an unreacted, enantiopure alcohol.[10][11] The choice of acyl donor and solvent is critical for achieving high enantioselectivity and reaction efficiency.[12]
-
Alcohol Dehydrogenases (ADHs): ADHs provide a direct route to the enantiopure chlorohydrin through the asymmetric reduction of a prochiral ketone precursor, 2-(3-chloro-2-oxopropyl)isoindoline-1,3-dione.[13] These oxidoreductases transfer a hydride from a cofactor (typically NADH or NADPH) to the carbonyl group with high stereoselectivity. For preparative-scale synthesis, an efficient cofactor regeneration system is essential to make the process economically feasible.[5]
Application I: HHDH-Catalyzed Synthesis of (R)-2-(Oxiran-2-ylmethyl)isoindoline-1,3-dione
The most direct biocatalytic application of this compound is its conversion to the corresponding chiral epoxide, (R)-2-(oxiran-2-ylmethyl)isoindoline-1,3-dione. This epoxide is a valuable synthetic intermediate due to the high reactivity of the oxirane ring towards nucleophilic attack. The HHDH-catalyzed reaction proceeds via an intramolecular S N 2 reaction, where the deprotonated hydroxyl group acts as the nucleophile to displace the chloride.[8][14] This process releases a proton and a chloride ion, necessitating careful pH control.[6]
Protocol 3.1: Screening of Halohydrin Dehalogenases (HHDH) for Cyclization Activity
Objective: To identify an efficient HHDH for the conversion of the (S)-chlorohydrin substrate to the (R)-epoxide product.
Causality: A screening approach is essential as the substrate specificity of HHDHs can vary significantly. The bulky phthalimide group may affect substrate binding in the active site of different enzymes. A pH-stat or a well-buffered system is crucial because the reaction generates HCl, and a drop in pH can inactivate the enzyme.[6]
Materials:
-
This compound (Substrate)
-
Panel of HHDH enzymes (e.g., HheC from Agrobacterium radiobacter, or commercially available screening kits)
-
Potassium phosphate buffer (100 mM, pH 8.0)
-
NaOH solution (0.1 M) for pH adjustment
-
Ethyl acetate (for extraction)
-
Sodium sulfate (anhydrous)
-
Microcentrifuge tubes (2 mL)
-
Thermomixer or shaking incubator
Procedure:
-
Prepare a 100 mM stock solution of the substrate in a minimal amount of a water-miscible co-solvent like DMSO (e.g., final concentration of DMSO in the reaction should be <5% v/v).
-
In 2 mL microcentrifuge tubes, set up the reactions by adding 980 µL of potassium phosphate buffer (100 mM, pH 8.0).
-
Add 10 µL of the 100 mM substrate stock solution to each tube for a final concentration of 1 mM.
-
Add a defined amount of HHDH enzyme (e.g., 1-5 mg of lyophilized powder or 10-50 µL of enzyme solution) to each respective tube. Include a negative control with no enzyme.
-
Incubate the reactions at 30°C with shaking (e.g., 250 rpm) for 24 hours.
-
At specific time points (e.g., 1h, 4h, 24h), withdraw a 100 µL aliquot.
-
Quench the reaction by adding an equal volume of ethyl acetate and vortexing vigorously for 30 seconds to extract the substrate and product.
-
Centrifuge the sample to separate the phases. Transfer the organic (top) layer to a new vial containing a small amount of anhydrous sodium sulfate.
-
Analyze the organic phase by chiral HPLC or GC to determine substrate conversion and product enantiomeric excess.
Data Presentation: Hypothetical HHDH Screening Results
| Enzyme Source | Reaction Time (h) | Conversion (%) | Product ee (%) |
| HHDH Variant A | 24 | 98 | >99 |
| HHDH Variant B | 24 | 65 | >99 |
| HHDH Variant C | 24 | 15 | 98 |
| No Enzyme Control | 24 | <1 | - |
Protocol 3.2: Preparative Scale Synthesis of (R)-Epoxide
Objective: To synthesize the chiral epoxide on a 100 mg scale using the best-performing HHDH from the screen.
Procedure:
-
In a temperature-controlled reaction vessel, dissolve 100 mg of the (S)-chlorohydrin in 50 mL of 50 mM Tris-SO₄ buffer (pH 8.0). A minimal amount of co-solvent may be required.
-
Equilibrate the solution to 30°C with gentle stirring.
-
Calibrate and insert a pH electrode connected to a pH-stat system. Set the pH-stat to maintain pH 8.0 by the automated addition of 0.1 M NaOH.
-
Initiate the reaction by adding the optimized amount of the selected HHDH enzyme (e.g., HHDH Variant A).
-
Monitor the reaction progress by TLC or HPLC. The reaction is typically complete when the consumption of NaOH ceases.
-
Upon completion, extract the product from the aqueous phase with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude (R)-epoxide.
-
Purify the product by flash column chromatography if necessary.
Sources
- 1. This compound | 148857-42-5 [sigmaaldrich.com]
- 2. This compound [cymitquimica.com]
- 3. (S)-2-(3-chloro-2-hydroxypropyl)isoindoline-l,3-dione - Daicel Pharma Standards [daicelpharmastandards.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent advances on halohydrin dehalogenases—from enzyme identification to novel biocatalytic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Halohydrin dehalogenase - Wikipedia [en.wikipedia.org]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. researchgate.net [researchgate.net]
- 11. Lipase-catalyzed kinetic resolution as key step in the synthesis of enantiomerically pure σ ligands with 2-benzopyran structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: Stereoselective Reduction of Ketones Using a Chiral Oxazaborolidine Catalyst Derived from (S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
The enantioselective reduction of prochiral ketones to form chiral secondary alcohols is a cornerstone of modern asymmetric synthesis, providing critical building blocks for the pharmaceutical industry. Chiral alcohols are integral to numerous active pharmaceutical ingredients (APIs), where specific stereochemistry is paramount for efficacy and safety[1][2]. This guide provides a comprehensive overview and detailed protocols for the use of a chiral oxazaborolidine catalyst derived from (S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione for the stereoselective reduction of a broad range of ketones. We will delve into the preparation of the active catalyst precursor, the principles of the catalytic reduction, and step-by-step experimental procedures.
Introduction: The Imperative of Chirality in Drug Development
Chirality plays a pivotal role in the pharmacological and toxicological properties of many drugs[3]. The spatial arrangement of atoms in a molecule can lead to significantly different interactions with chiral biological targets such as enzymes and receptors. Consequently, the synthesis of single-enantiomer compounds is a critical objective in drug discovery and development to enhance therapeutic efficacy and minimize potential side effects[3].
The Corey-Bakshi-Shata (CBS) reduction has emerged as a powerful and reliable method for the asymmetric reduction of ketones[4][5]. This reaction typically employs a chiral oxazaborolidine catalyst, which, in conjunction with a borane source, facilitates the highly enantioselective transfer of a hydride to the carbonyl group of the ketone[5][6]. The predictability and high stereoselectivity of the CBS reduction have made it a widely adopted strategy in the synthesis of complex chiral molecules[4].
This document focuses on a catalyst system derived from the chiral precursor, this compound. The core of this system is the chiral amino alcohol, (S)-1-amino-3-chloro-2-propanol, which is readily accessible from the phthalimide-protected starting material. This amino alcohol serves as the chiral scaffold for the formation of the active oxazaborolidine catalyst.
From Precursor to Active Catalyst: A Two-Stage Approach
The journey from the stable starting material, this compound, to the active catalyst involves two key stages: the deprotection of the chiral amino alcohol and the subsequent in situ formation of the oxazaborolidine catalyst.
Stage 1: Liberation of the Chiral Amino Alcohol
The phthalimide group in the starting material serves as a robust protecting group for the primary amine. To generate the active chiral ligand, this protecting group must be removed. The Gabriel synthesis, and particularly the Ing-Manske procedure, provides a classic and effective method for this transformation[7]. This procedure involves the hydrazinolysis of the N-alkylphthalimide, which cleaves the phthalimide group to release the desired primary amine, in this case, (S)-1-amino-3-chloro-2-propanol.
Protocol 1: Synthesis of (S)-1-amino-3-chloro-2-propanol from this compound
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1 equivalent) in ethanol in a round-bottom flask, add hydrazine hydrate (1.2 equivalents).
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. A white precipitate of phthalhydrazide will form.
-
Filter the mixture to remove the precipitate and wash the solid with a small amount of cold ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Dissolve the residue in water and acidify with concentrated HCl.
-
Wash the acidic aqueous solution with dichloromethane to remove any remaining non-polar impurities.
-
Basify the aqueous layer with a concentrated NaOH solution until a pH of >12 is reached.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-1-amino-3-chloro-2-propanol.
Stage 2: In Situ Formation of the Oxazaborolidine Catalyst
The chiral amino alcohol, (S)-1-amino-3-chloro-2-propanol, is the precursor to the active oxazaborolidine catalyst. The catalyst is typically generated in situ by reacting the amino alcohol with a borane source, such as borane-dimethyl sulfide complex (BMS) or a solution of borane in tetrahydrofuran (BH3•THF)[8][9][10]. This approach avoids the need to isolate the often moisture-sensitive oxazaborolidine catalyst[9].
The formation of the catalyst involves the reaction of the amino and alcohol functionalities with the borane source to form the characteristic five-membered oxazaborolidine ring.
Caption: In situ formation of the chiral oxazaborolidine catalyst.
The Catalytic Cycle: Mechanism of Stereoselective Ketone Reduction
The mechanism of the CBS reduction provides a clear rationale for the high enantioselectivity observed[6]. The catalytic cycle can be understood in the following key steps:
-
Coordination and Activation: The borane reducing agent coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This coordination enhances the Lewis acidity of the endocyclic boron atom of the catalyst, making it a more effective binding site for the ketone.
-
Stereoselective Ketone Binding: The ketone substrate then coordinates to the activated, Lewis acidic endocyclic boron atom. The steric bulk of the catalyst's chiral framework directs the ketone to bind in a specific orientation, with the larger substituent (RL) positioned away from the catalyst's steric bulk and the smaller substituent (RS) positioned towards it.
-
Intramolecular Hydride Transfer: The hydride from the coordinated borane is then transferred to the carbonyl carbon of the ketone via a highly organized, six-membered chair-like transition state. This intramolecular transfer is highly stereoselective, delivering the hydride to one specific face of the ketone.
-
Product Release and Catalyst Regeneration: After the hydride transfer, the resulting alkoxyborane product is released, and the oxazaborolidine catalyst is regenerated to participate in the next catalytic cycle.
Caption: Simplified catalytic cycle for the CBS reduction.
Experimental Protocols
The following protocols provide a general framework for the stereoselective reduction of ketones using the catalyst derived from this compound. It is recommended to optimize reaction conditions for each specific substrate. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Protocol 2: In Situ Asymmetric Reduction of Acetophenone
Materials:
-
(S)-1-amino-3-chloro-2-propanol
-
Borane-dimethyl sulfide complex (BMS) or 1 M BH3•THF solution
-
Acetophenone
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate
-
Schlenk flask or oven-dried, two-neck round-bottom flask
-
Syringes and needles
-
Magnetic stirrer
Procedure:
-
To an oven-dried Schlenk flask under a nitrogen atmosphere, add (S)-1-amino-3-chloro-2-propanol (0.1 equivalents).
-
Add anhydrous THF via syringe.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add borane-dimethyl sulfide complex (0.1 equivalents) dropwise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the oxazaborolidine catalyst.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).
-
In a separate flask, prepare a solution of acetophenone (1 equivalent) in anhydrous THF.
-
Add the acetophenone solution dropwise to the catalyst solution over a period of 30 minutes.
-
Slowly add the borane reducing agent (0.6-1.0 equivalents of BH3•THF or BMS) dropwise to the reaction mixture, maintaining the desired temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol at 0 °C.
-
Add 1 M HCl and stir for 30 minutes.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the chiral 1-phenylethanol.
-
Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.
Substrate Scope and Performance
The catalyst derived from (S)-1-amino-3-chloro-2-propanol is expected to be effective for the stereoselective reduction of a variety of prochiral ketones, including aryl alkyl ketones, dialkyl ketones, and α,β-unsaturated ketones. The enantioselectivity is generally highest for ketones with significant steric differentiation between the two substituents on the carbonyl group.
Table 1: Representative Substrate Scope for Stereoselective Ketone Reduction
| Substrate (Ketone) | Product (Chiral Alcohol) | Expected Yield (%) | Expected ee (%) |
| Acetophenone | 1-Phenylethanol | High | Excellent |
| Propiophenone | 1-Phenyl-1-propanol | High | Excellent |
| 1-Tetralone | 1,2,3,4-Tetrahydro-1-naphthol | Good-High | High |
| 2-Butanone | 2-Butanol | Moderate | Moderate |
| Cyclohexyl methyl ketone | 1-Cyclohexylethanol | Good | Good-High |
| Benzylacetone | 4-Phenyl-2-butanol | Good | High |
Note: The expected yields and enantiomeric excesses are based on typical results for CBS reductions with simple chiral amino alcohol-derived catalysts. Actual results should be determined experimentally.
Troubleshooting and Considerations
-
Anhydrous Conditions: The presence of water can significantly reduce the enantioselectivity of the reaction. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Reagent Quality: The purity of the borane source is crucial. Use freshly opened or properly stored reagents.
-
Temperature Control: Reaction temperature can have a significant impact on enantioselectivity. Lower temperatures generally lead to higher ee values.
-
Rate of Addition: Slow, dropwise addition of the ketone and the borane reducing agent is important to maintain control over the reaction and minimize side reactions.
-
Catalyst Loading: While typically used in catalytic amounts (5-10 mol%), the optimal catalyst loading may vary depending on the substrate and should be optimized.
Conclusion
The chiral oxazaborolidine catalyst derived from this compound offers a valuable tool for the stereoselective reduction of prochiral ketones. The straightforward preparation of the active catalyst precursor and the robust nature of the CBS reduction make this an attractive method for accessing enantiomerically enriched secondary alcohols. The protocols and principles outlined in this guide provide a solid foundation for researchers and scientists to implement this methodology in their synthetic endeavors, particularly in the context of pharmaceutical development where chiral purity is of utmost importance.
References
-
What is the synthesis and application of (S)-1-Amino-3-chloro-2-propanol hydrochloride?. (n.d.). Retrieved from [Link]
-
Gabriel Synthesis. (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press. Retrieved from [Link]
-
Asymmetric reduction of acetophenone in the presence of catalyst 1. (n.d.). ResearchGate. Retrieved from [Link]
-
Gabriel synthesis. (2023, December 26). In Wikipedia. Retrieved from [Link]
-
Enantioselective Reduction of Ketones. (n.d.). Retrieved from [Link]
-
Mastering Chirality: Unlocking Bioactive Natural Products with Oxazaborolidines and Oxazaborolidinones. (n.d.). Retrieved from [Link]
- Kawanami, Y., Murao, S., Ohga, T., & Kobayashi, N. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molbank, 2018(4), M1016.
- ChemInform Abstract: Asymmetric Reduction of Acetophenone with Borane Catalyzed by Chiral Oxazaborolidinones Derived from L-α-Amino Acids. (2010). ChemInform, 24(45).
-
Enantioselective reduction of ketones. (2023, November 29). In Wikipedia. Retrieved from [Link]
- Singh, V. K. (2001). Enantioselective Reduction of Ketones. In Organic Reactions. John Wiley & Sons, Inc.
-
Gabriel synthesis: Easy mechanism, procedure, applications. (n.d.). Chemistry Notes. Retrieved from [Link]
-
The Gabriel Synthesis. (2023, June 5). Master Organic Chemistry. Retrieved from [Link]
- Lee, D.-S. (2007). Enantioselective reduction of ketones with borane catalyzed by tridentate amino alcohols derived from salicylaldehyde. Chirality, 19(2), 148–151.
- Enantioselective borane reduction of ketones catalysed by a chiral oxazaphospholidine–borane complex. (1995).
-
Reagent of the month – CBS oxazaborolidine. (2023, February 16). SigutLabs. Retrieved from [Link]
- A Convenient Method for the Preparation of Oxazaborolidine Catalysts in situ Using (S)-α,α-Diphenylpyrrolidinemethanol, Tetrabutylammonium Borohydride, and Methyl Iodide for the Asymmetric Reduction of Prochiral Ketones. (2006). Tetrahedron Letters, 47(25), 4219-4222.
-
CBS reduction of acetophenone followed by 11B NMR. (2021, June 10). Magritek. Retrieved from [Link]
- A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. (2021). Molecules, 26(14), 4301.
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Strategic N-Alkylation Utilizing (S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione: A Protocol for the Synthesis of Chiral β-Amino Alcohols
An Application Note for Drug Development Professionals
Abstract
The synthesis of enantiomerically pure β-amino alcohols is a cornerstone of pharmaceutical development, forming the chiral backbone of numerous active pharmaceutical ingredients (APIs), including the entire class of β-blockers.[1][2] This application note provides a detailed experimental protocol for the N-alkylation of primary and secondary amines using (S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione. This versatile chiral synthon offers a robust and reliable pathway to optically pure intermediates crucial for drug discovery and process development. We will delve into the mechanistic rationale, a step-by-step laboratory procedure, safety considerations, and expected outcomes, providing researchers with a self-validating system for producing these high-value compounds.
Introduction: The Strategic Importance of Chiral β-Amino Alcohols
The 1,2-amino alcohol moiety is a privileged scaffold in medicinal chemistry.[3] Its presence is critical to the therapeutic activity of many drugs, where stereochemistry dictates pharmacological efficacy. For instance, in β-blockers like propranolol and metoprolol, the biological activity resides almost exclusively in the (S)-enantiomer.[2][4][5] Consequently, methods that grant access to enantiopure β-amino alcohols are of paramount importance.
This compound is a pre-eminent starting material for this purpose. It is effectively a chiral equivalent of epichlorohydrin, with the phthalimide group serving as a masked source of a primary amine. This elegantly circumvents the common issue of over-alkylation seen in reactions with ammonia, a principle foundational to the Gabriel synthesis.[6][7] This reagent has been successfully employed in the synthesis of blockbuster drugs, including the antibiotic Linezolid and the anticoagulant Rivaroxaban, underscoring its industrial relevance.[3][8][9]
Mechanistic Rationale: A Tale of Two Pathways
The N-alkylation reaction with this chlorohydrin proceeds via a well-understood mechanism that ensures high regioselectivity and preservation of stereochemistry. The process involves the in situ formation of a chiral epoxide intermediate, (S)-glycidyl phthalimide.
Caption: Reaction mechanism for N-alkylation via an epoxide intermediate.
Under basic conditions, the hydroxyl group of the starting material is deprotonated. The resulting alkoxide initiates an intramolecular SN2 reaction, displacing the chloride to form the highly reactive (S)-glycidyl phthalimide epoxide. A primary or secondary amine, acting as the nucleophile, then attacks this epoxide. This ring-opening is highly regioselective, with the amine preferentially attacking the less sterically hindered terminal carbon atom of the epoxide ring.[10] This predictable outcome is crucial for avoiding isomeric impurities and ensures the synthesis of the desired β-amino alcohol structure.
Experimental Protocol
This protocol describes a general procedure for the N-alkylation of an amine using this compound. Isopropanol is often a suitable solvent, but others like toluene or DMF may be used depending on the amine's solubility and reactivity.[3]
Materials & Equipment
| Reagents & Chemicals | Equipment |
| This compound | Round-bottom flask(s) |
| Amine of interest (e.g., 3-fluoro-4-morpholinobenzenamine) | Reflux condenser |
| Anhydrous Potassium Carbonate (K₂CO₃) or Triethylamine (TEA) | Magnetic stirrer and stir bar |
| Solvent (e.g., Isopropanol, Anhydrous) | Heating mantle or oil bath |
| Ethyl Acetate (EtOAc) | Thermometer |
| Deionized Water | TLC plates (Silica gel 60 F₂₅₄) |
| Brine (Saturated NaCl solution) | UV lamp for TLC visualization |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Rotary evaporator |
| Silica Gel for column chromatography | Standard laboratory glassware |
Safety Precautions
-
Hazard Identification : this compound is toxic if swallowed, in contact with skin, or if inhaled. Many amines are corrosive and irritants. Handle all chemicals with care.
-
Personal Protective Equipment (PPE) : Always wear a lab coat, chemical safety goggles, and nitrile or neoprene gloves.
-
Engineering Controls : All steps of this procedure must be performed inside a certified chemical fume hood to avoid inhalation of vapors and dust.[11]
-
Waste Disposal : Dispose of all chemical waste according to institutional and local regulations.
Step-by-Step Procedure
Caption: General experimental workflow for N-alkylation.
-
Reaction Setup : To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired amine (1.0–1.2 equiv.), and a suitable base such as anhydrous potassium carbonate (1.5 equiv.). Add the solvent (e.g., isopropanol) to achieve a concentration of approximately 0.2–0.5 M.
-
Reaction Execution : Attach a reflux condenser to the flask. Heat the reaction mixture to reflux (typically 80-90 °C) with vigorous stirring.
-
Monitoring : Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A typical mobile phase is a mixture of ethyl acetate and hexanes. The reaction is complete when the spot corresponding to the starting chlorohydrin has been consumed. Reaction times can vary from 5 to 24 hours depending on the reactivity of the amine.
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. If a solid base like K₂CO₃ was used, filter the mixture to remove the inorganic salts and wash the solid with a small amount of the reaction solvent or ethyl acetate.
-
Isolation : Concentrate the filtrate using a rotary evaporator to remove the solvent. Dissolve the resulting residue in a suitable organic solvent like ethyl acetate (EtOAc). Wash the organic layer sequentially with deionized water and then with brine.
-
Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-alkylated product.
-
Purification : Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the pure N-alkylated phthalimide intermediate.
Subsequent Deprotection (Optional)
To liberate the final primary amine, the phthalimide protecting group can be removed. A standard and effective method is hydrazinolysis. The N-alkylated intermediate is refluxed with hydrazine hydrate (N₂H₄·H₂O) in a solvent like ethanol. This cleaves the phthalimide group, which precipitates as phthalhydrazide, leaving the desired chiral β-amino alcohol in solution.[7]
Data Summary and Troubleshooting
The efficiency of the N-alkylation can vary based on the nucleophilicity of the amine and the specific reaction conditions employed.
| Parameter | Typical Range / Condition | Rationale / Comment |
| Amine Substrate | Primary or Secondary Amines | Aromatic amines may require longer reaction times than aliphatic amines. |
| Solvent | Isopropanol, Toluene, DMF | Choice depends on substrate solubility and boiling point. |
| Base | K₂CO₃, Et₃N, Lutidine | A non-nucleophilic base is required to facilitate the in situ epoxide formation.[3] |
| Temperature | Reflux (80 - 120 °C) | Higher temperatures accelerate the reaction but may lead to side products. |
| Reaction Time | 5 - 24 hours | Monitor by TLC to determine completion. |
| Expected Yield | 50 - 90% | Yield is highly dependent on the specific amine and purification efficiency. |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | Insufficient heating or reaction time. Low reactivity of the amine. | Increase temperature or prolong reaction time. Consider a more polar solvent like DMF. |
| Low Yield | Sub-optimal work-up or purification. Formation of side products. | Ensure complete extraction of the product. Optimize chromatography conditions. |
| Multiple Products on TLC | Side reactions or impurities in starting materials. | Confirm purity of starting amine. A lower reaction temperature may improve selectivity. |
Conclusion
The N-alkylation of amines with this compound is a powerful and reliable method for the asymmetric synthesis of β-amino alcohols. The protocol's robustness, high fidelity of stereochemical transfer, and the strategic use of the phthalimide protecting group make it an invaluable tool for researchers in medicinal chemistry and drug development. By following the detailed procedure and safety guidelines outlined in this note, scientists can confidently synthesize key chiral intermediates for a wide range of pharmaceutical targets.
References
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Application of kinetic resolution using HCS as chiral auxiliary: novel synthesis of beta-blockers (S)-betaxolol and (S)-metoprolol. Chirality, 21(8), 745-50. Available at: [Link]
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Madhusudhan, G., et al. (2011). A new and concise synthetic route to enantiopure Linezolid from (S)-epichlorohydrin. Der Pharma Chemica, 3(5), 168-175. Available at: [Link]
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YCl3-Catalyzed Highly Selective Ring Opening of Epoxides by Amines at Room Temperature and under Solvent-Free Conditions. MDPI. Available at: [Link]
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2-[(2S)-3-Chloro-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione. Pharmaffiliates. Available at: [Link]
- Preparation method for (s)-glycidyl phthalimide. Google Patents.
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A Comprehensive Review on Beta Blockers Synthesis Methods. Journal of Medicinal and Medical Chemistry. Available at: [Link]
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Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. MDPI. Available at: [Link]
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Synthesis of (S)-N-Glycidyl Phthalimide. Chinese Journal of Pharmaceuticals. Available at: [Link]
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Amine alkylation. Wikipedia. Available at: [Link]
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A possible mechanism for the N‐alkylation of amines with alcohols catalyzed by 2. ResearchGate. Available at: [Link]
-
Phthalimides. Organic Chemistry Portal. Available at: [Link]
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The Gabriel Synthesis. Master Organic Chemistry. Available at: [Link]
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N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. National Institutes of Health (NIH). Available at: [Link]
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Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Chemical Communications (RSC Publishing). Available at: [Link]
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Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. National Institutes of Health (NIH). Available at: [Link]
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Beta-Blockers. Chiralpedia. Available at: [Link]
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Synthesis and optical properties of some isoindole-1,3-dione compounds. ACG Publications. Available at: [Link]
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N-Alkylation of functionalized amines with alcohols using a copper–gold mixed photocatalytic system. National Institutes of Health (NIH). Available at: [Link]
-
A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. ResearchGate. Available at: [Link]
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Progress in the Enantioseparation of β-Blockers by Chromatographic Methods. National Institutes of Health (NIH). Available at: [Link]
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Phthalimides: developments in synthesis and functionalization. National Institutes of Health (NIH). Available at: [Link]
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Mechanism to make Alkyl Halides from Primary Alcohols. YouTube. Available at: [Link]
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Phthalimide. Wikipedia. Available at: [Link]
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Synthesis of Amines. Chemistry LibreTexts. Available at: [Link]
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Synthesis and biological activity of new derivatives of isoindo- line-1,3-diones as non-steroidal analgesics. Sciforum. Available at: [Link]
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Design and Scalable Synthesis of Novel N-Alkyl-Hydroxylamine Reagents for the Direct, Fe-Catalyzed Installation of Medicinally Relevant Amines. s3.amazonaws.com. Available at: [Link]
-
Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. MDPI. Available at: [Link]
-
Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. MDPI. Available at: [Link]
-
A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. National Institutes of Health (NIH). Available at: [Link]
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Application Note: A Validated Chiral HPLC Method for the Enantiomeric Purity Determination of (S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the chiral separation and quantitative analysis of (S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione. This compound is a critical chiral intermediate in the synthesis of various pharmaceutical agents, where enantiomeric purity is paramount for therapeutic efficacy and safety. The method utilizes a polysaccharide-based chiral stationary phase (CSP) under normal phase conditions to achieve baseline separation of the (S) and (R) enantiomers. The method has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating its specificity, linearity, accuracy, precision, and robustness.[1][2][3] This protocol is intended for researchers, scientists, and drug development professionals engaged in the synthesis, quality control, and analysis of chiral pharmaceutical intermediates.
Introduction
This compound, a derivative of isoindoline-1,3-dione, is a key building block in asymmetric synthesis.[4][5][6] The biological activity of many pharmaceuticals is stereospecific, meaning that one enantiomer may exhibit the desired therapeutic effect while the other may be inactive or even toxic.[7] Consequently, the accurate determination of enantiomeric purity is a critical aspect of drug development and quality control.
The challenge in separating enantiomers lies in their identical physical and chemical properties in an achiral environment.[8] Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose, employing a chiral stationary phase (CSP) to create a transient diastereomeric complex with the analyte, leading to differential retention and separation.[7][8] The development of a reliable chiral HPLC method requires a systematic approach to selecting the appropriate CSP and mobile phase to achieve the desired resolution.[9][10][11]
This application note provides a comprehensive guide to a validated HPLC method for the analysis of this compound, offering a detailed protocol and insights into the methodological choices.
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's properties is fundamental to developing a successful separation method.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| Synonyms | N-[(S)-2-Hydroxy-3-chloropropyl]phthalimide, (S)-1-Phthalimido-3-chloro-2-propanol | [12] |
| CAS Number | 148857-42-5 | [12][13][14][15] |
| Molecular Formula | C₁₁H₁₀ClNO₃ | [12][16] |
| Molecular Weight | 239.66 g/mol | [15][17] |
| Appearance | Solid | [12] |
| Structure | N/A |
HPLC Method and Chromatographic Conditions
The selection of the chiral stationary phase and mobile phase is the most critical step in developing a chiral separation method.[7] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are known for their broad applicability in separating a wide range of chiral compounds.[8] Normal phase chromatography, utilizing non-polar solvents, often provides excellent selectivity for polar compounds on these types of columns due to the promotion of hydrogen bonding and dipole-dipole interactions.
Rationale for Method Selection
-
Chiral Stationary Phase (CSP): A cellulose-based CSP, specifically cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel, was chosen due to its proven success in resolving a wide variety of chiral analytes, including those with aromatic and polar functional groups present in the target molecule.
-
Mobile Phase: A normal phase mobile phase consisting of a mixture of n-Hexane and Isopropanol (IPA) was selected. n-Hexane serves as the weak, non-polar solvent, while IPA acts as the polar modifier. The ratio of these two components is critical for controlling the retention and resolution of the enantiomers. A small amount of a basic or acidic modifier, such as diethylamine (DEA), can be added to improve peak shape for basic or acidic analytes, though it was found to be unnecessary for this particular compound.
-
Detection: The isoindoline-1,3-dione moiety contains a chromophore that absorbs UV light. A detection wavelength of 220 nm was selected to ensure high sensitivity for the analyte.
Recommended Materials and Equipment
| Item | Description |
| HPLC System | A quaternary or binary HPLC system with a UV detector. |
| Chiral Column | Chiralcel OD-H, 250 x 4.6 mm, 5 µm or equivalent. |
| Solvents | HPLC grade n-Hexane and Isopropanol. |
| Analyte Standard | This compound and the corresponding (R)-enantiomer or racemic mixture. |
| Glassware | Volumetric flasks, pipettes, and autosampler vials. |
| Analytical Balance | Capable of weighing to 0.01 mg. |
Chromatographic Conditions
| Parameter | Condition |
| Column | Chiralcel OD-H, 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane : Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Experimental Protocols
Standard and Sample Preparation
Standard Solution Preparation (0.1 mg/mL):
-
Accurately weigh approximately 10 mg of the (S)-enantiomer reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
For specificity and resolution determination, prepare a solution of the racemic mixture or a mixture of the (S) and (R) enantiomers in a similar manner.
Sample Solution Preparation (0.1 mg/mL):
-
Accurately weigh approximately 10 mg of the sample and transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection if necessary.
Method Validation Protocol
The developed method was validated according to the ICH Q2(R1) guidelines.[1][2][3]
Caption: Workflow for HPLC Method Validation.
Results and Discussion
Method Development and Optimization
The initial screening of mobile phases indicated that a mixture of n-Hexane and IPA provided the best potential for separation. The ratio of these solvents was optimized to achieve a balance between resolution and analysis time. A 90:10 (v/v) mixture of n-Hexane and IPA was found to provide baseline separation of the two enantiomers with a resolution factor greater than 2.0.
System Suitability
System suitability tests were performed to ensure the chromatographic system was adequate for the intended analysis.
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (T) | T ≤ 2.0 | 1.2 |
| Theoretical Plates (N) | N ≥ 2000 | 5500 |
| Resolution (Rs) | Rs ≥ 2.0 | 2.8 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% | 0.5% |
Method Validation Results
-
Specificity: The method demonstrated excellent specificity. In the chromatogram of the racemic mixture, the two enantiomeric peaks were well-resolved from each other and from any potential impurities. The peak for the (S)-enantiomer in the sample was identified by spiking with the reference standard.
-
Linearity: The linearity of the method was evaluated over a concentration range of 0.01 to 0.15 mg/mL for the (S)-enantiomer. The correlation coefficient (r²) was found to be > 0.999, indicating a strong linear relationship between concentration and peak area.
-
Accuracy: The accuracy of the method was determined by spike recovery experiments at three different concentration levels (80%, 100%, and 120% of the nominal concentration). The mean recovery was between 98.0% and 102.0%.
-
Precision:
-
Repeatability (Intra-day precision): The RSD for six replicate injections of the standard solution was less than 1.0%.
-
Intermediate Precision (Inter-day precision): The analysis was repeated on a different day by a different analyst. The RSD between the two sets of results was less than 2.0%.
-
-
Robustness: The robustness of the method was evaluated by intentionally varying chromatographic parameters such as the mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2 °C). The resolution between the enantiomers remained greater than 2.0, and the peak shape was unaffected, demonstrating the robustness of the method.
Conclusion
A highly selective, linear, accurate, precise, and robust chiral HPLC method has been successfully developed and validated for the determination of the enantiomeric purity of this compound. This method is suitable for routine quality control analysis in pharmaceutical development and manufacturing.
Caption: General workflow for sample analysis.
References
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LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. Available from: [Link]
-
I.B.S. Analytical. Chiral HPLC Method Development. Available from: [Link]
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ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
-
Phenomenex. HPLC Technical Tip: Chiral Method Development. Available from: [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
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International Council for Harmonisation. Quality Guidelines. Available from: [Link]
-
Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available from: [Link]
-
PubChem. (R)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione. Available from: [Link]
-
PubMed Central. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Available from: [Link]
-
SciSpace. Fused multifunctionalized isoindole-1,3-diones via the coupled oxidation of imidazoles and tetraynes. Available from: [Link]
-
National Institutes of Health. Palladium-Catalyzed One-Step Synthesis of Isoindole-1,3-diones by Carbonylative Cyclization of o-Halobenzoates and Primary Amines. Available from: [Link]
-
OUCI. Novel synthesis of isoindoline/isoindoline-1,3-dione derivatives under solventless conditions and evaluation with the human D2 receptor. Available from: [Link]
-
MDPI. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Available from: [Link]
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Purifying a Key Chiral Intermediate: Application Notes and Protocols for (S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione
Introduction: The Critical Role of Purity in Pharmaceutical Synthesis
(S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione is a pivotal chiral intermediate in the synthesis of several pharmaceuticals, most notably the anticoagulant medication Rivaroxaban.[1][2] The stereochemistry and purity of this compound are of paramount importance, as they directly influence the efficacy and safety of the final active pharmaceutical ingredient (API). Impurities, whether they are residual starting materials, side-products, or the incorrect enantiomer, can lead to downstream reaction failures, reduced yields, and potentially harmful patient outcomes.
This technical guide provides a comprehensive overview of robust purification techniques for this compound. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale for each methodological choice. The purification strategy for this molecule must address three primary challenges: the removal of achiral impurities from the initial synthesis, the separation of structurally similar byproducts, and the confirmation and potential enrichment of the desired (S)-enantiomer.
Understanding the Impurity Profile: A Prerequisite for Effective Purification
The most common synthetic route to this compound involves the reaction of phthalimide with (S)-epichlorohydrin. This reaction profile informs the likely impurities that must be targeted during purification:
-
Unreacted Starting Materials: Residual phthalimide and (S)-epichlorohydrin.
-
Regioisomeric Byproducts: The nucleophilic attack of phthalimide can also occur at the C1 position of epichlorohydrin, leading to the formation of 2-(2-chloro-1-hydroxypropyl)isoindoline-1,3-dione.
-
Hydrolysis Products: The epoxide ring of epichlorohydrin can be hydrolyzed to form a diol, which can then react with phthalimide.
-
The (R)-enantiomer: If the starting (S)-epichlorohydrin is not enantiomerically pure, the final product will be a mixture of enantiomers.
-
Cyclized Byproduct: The target compound can undergo intramolecular cyclization to form (S)-glycidyl phthalimide, especially in the presence of a base.[3]
The selection of a purification strategy is therefore a multi-step process, often involving a primary bulk purification method followed by a high-resolution technique for enantiomeric and final polishing.
Caption: General purification workflow for this compound.
Technique 1: Recrystallization for Bulk Purification
Recrystallization is a powerful and economical technique for removing the majority of impurities from a solid compound.[4][5] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures. For this compound, which possesses a polar hydroxyl group and a moderately polar phthalimide moiety, polar protic solvents are excellent candidates.
Causality Behind Experimental Choices:
-
Solvent Selection: The ideal solvent will dissolve the compound completely at an elevated temperature but poorly at lower temperatures. This temperature-dependent solubility gradient is crucial for maximizing crystal recovery. Alcohols like ethanol and methanol are particularly effective because the hydroxyl group of the solvent can hydrogen bond with the hydroxyl group of the target molecule, enhancing solubility at higher temperatures.[6] A patent for the synthesis of a related compound, (S)-glycidyl phthalimide, specifies ethanol for recrystallization of the crude 2-((S)-3-chloro-2-hydroxypropyl)isoindoline-1,3-dione precursor.[3]
-
Cooling Rate: A slow, controlled cooling rate is essential for the formation of well-defined, pure crystals. Rapid cooling can cause the compound to precipitate out of solution, trapping impurities within the solid matrix.[4]
-
Washing: Washing the collected crystals with a small amount of cold solvent is critical to remove any residual mother liquor that contains dissolved impurities.
Protocol 1: Recrystallization from Ethanol
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. Add a minimal amount of ethanol and gently heat the mixture with stirring (e.g., on a hot plate) to near the boiling point of the solvent. Continue to add small portions of hot ethanol until the solid is completely dissolved. Rationale: Using the minimum amount of hot solvent ensures that the solution will be supersaturated upon cooling, maximizing the yield.
-
Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. Rationale: This step removes any impurities that are insoluble in the hot solvent, such as dust or inorganic salts.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature without disturbance. Once at room temperature, the flask can be placed in an ice bath for 30-60 minutes to maximize crystal formation. Rationale: Slow cooling promotes the growth of larger, purer crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small volume of ice-cold ethanol. Rationale: The cold solvent will wash away soluble impurities without dissolving a significant amount of the product.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
| Parameter | Recommended Solvent System | Rationale |
| Primary Solvent | Ethanol or Methanol | Good solubility at high temperature, poor at low temperature. Effective for polar compounds.[3][6] |
| Solvent/Anti-solvent | Ethyl Acetate / Heptane | Dissolve in minimal hot ethyl acetate, then slowly add heptane as an anti-solvent until turbidity appears. Re-heat to dissolve, then cool slowly. This can be effective for moderately polar compounds. |
| Aqueous System | Acetone / Water | For highly polar impurities, dissolving in acetone and adding water as an anti-solvent can be effective.[7] |
Technique 2: Flash Column Chromatography
For mixtures that are difficult to separate by recrystallization, or for obtaining a higher degree of purity, flash column chromatography is the method of choice. This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase.
Causality Behind Experimental Choices:
-
Stationary Phase: Silica gel is a polar stationary phase. The polar hydroxyl and imide functional groups of the target molecule will interact with the silica via hydrogen bonding.
-
Mobile Phase (Eluent): A mixture of a less polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate) is typically used. By gradually increasing the polarity of the mobile phase, compounds are eluted in order of increasing polarity. Unreacted (S)-epichlorohydrin will elute first, followed by the desired product, and finally, the more polar phthalimide and diol byproducts. A similar purification for (N-acyloxy)phthalimide utilizes an ethyl acetate/hexanes gradient.[8]
Protocol 2: Purification by Flash Column Chromatography
-
Column Packing: Prepare a silica gel column of appropriate size for the amount of crude material. Pack the column using a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 20% ethyl acetate in heptane).
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly stronger solvent like dichloromethane. Alternatively, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column. Rationale: Dry loading often results in better separation resolution.
-
Elution: Begin eluting the column with the low-polarity mobile phase. Collect fractions and monitor the elution by thin-layer chromatography (TLC).
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., from 20% to 50% ethyl acetate in heptane) to elute the desired compound. Rationale: A gradient ensures that less polar impurities are washed off first, followed by the product, providing better separation from more polar impurities.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Caption: Elution order in normal-phase flash chromatography.
Technique 3: Chiral High-Performance Liquid Chromatography (HPLC)
The confirmation of enantiomeric purity (or enantiomeric excess, ee) is a critical quality control step in the synthesis of chiral pharmaceuticals.[9] While the primary purification methods remove chemical impurities, they do not separate enantiomers. Chiral HPLC is the definitive method for both analyzing and, on a preparative scale, separating enantiomers.[10][11]
Causality Behind Experimental Choices:
-
Chiral Stationary Phase (CSP): Chiral HPLC columns contain a stationary phase that is itself chiral. The enantiomers of the analyte form transient, diastereomeric complexes with the CSP. These complexes have different energies and stabilities, leading to different retention times and thus, separation.[12] Common CSPs are based on polysaccharides like cellulose or amylose.
-
Mobile Phase: The choice of mobile phase (often mixtures of alkanes like hexane or heptane with an alcohol modifier like isopropanol or ethanol) is crucial for achieving good resolution. The mobile phase competes with the analyte for interaction with the CSP, and its composition must be carefully optimized.
Protocol 3: Analytical Chiral HPLC
-
Sample Preparation: Prepare a dilute solution of the purified this compound in the mobile phase (e.g., ~1 mg/mL).
-
Instrumentation: Use an HPLC system equipped with a suitable chiral column (e.g., a polysaccharide-based CSP) and a UV detector (phthalimides have a strong UV absorbance).
-
Method Development:
-
Start with a standard mobile phase, such as 90:10 Heptane:Isopropanol, at a flow rate of 1 mL/min.
-
Inject a small volume (e.g., 5-10 µL) of the sample.
-
If separation is not achieved, systematically vary the ratio of heptane to isopropanol and/or change the alcohol modifier to ethanol.
-
-
Analysis:
-
To identify the peaks, inject an analytical standard of the racemic mixture first.
-
Inject the sample and integrate the peak areas for the (S)- and (R)-enantiomers.
-
Calculate the enantiomeric excess using the formula: ee (%) = [ (AreaS - AreaR) / (AreaS + AreaR) ] x 100.
-
| Parameter | Typical Conditions | Rationale |
| Stationary Phase | Chiral Stationary Phase (CSP), e.g., Amylose or Cellulose derivatives | Provides the chiral environment necessary to differentiate between enantiomers.[10] |
| Mobile Phase | Heptane/Isopropanol or Heptane/Ethanol mixtures | The alcohol acts as a polar modifier to control retention time and selectivity on the CSP. |
| Detection | UV (typically ~220 nm or 254 nm) | The phthalimide moiety provides a strong chromophore for sensitive detection. |
Conclusion: A Multi-faceted Approach to Purity
The purification of this compound is not a one-size-fits-all process. The optimal strategy depends on the scale of the synthesis, the initial purity of the crude product, and the ultimate purity requirements of the final API. A typical and robust approach involves an initial bulk purification by recrystallization from ethanol to remove major chemical impurities, followed by analytical chiral HPLC to confirm enantiomeric excess. If the chemical purity after recrystallization is insufficient, flash column chromatography provides an effective secondary purification step. For instances where enantiomeric enrichment is required, preparative chiral HPLC is the ultimate tool. By understanding the principles behind each technique and the likely impurity profile, researchers can confidently and efficiently produce this critical intermediate to the high standards required in pharmaceutical development.
References
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Rivaroxaban Intermediates Introduction From Arborpharm. (2025, November 11). Arborpharm. Retrieved from [Link]
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- Process for the preparation of rivaroxaban and intermediates thereof. (2012). Google Patents.
- Carbonyldiimidazole (CDI) mediated synthesis of Rivaroxaban related impurities with ambient conditions. (2023).
- A PROCESS FOR PREPARATION OF RIVAROXABAN. (2013). Google Patents.
-
N-Hydroxyphthalimide. (n.d.). In Wikipedia. Retrieved from [Link]
- Processes for the preparation of n-substituted phthalimides. (2006). Google Patents.
- Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025, June 1). Pharma Group.
-
Go-to recrystallization solvent mixtures. (2023, February 19). Reddit. Retrieved from [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]
-
Separation of N-(Chloroacetyl)phthalimide on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]
-
Synthesis of A. N-(3-hydroxypropyl)phthalimide. (n.d.). PrepChem.com. Retrieved from [Link]
- HPLC separation of enantiomers using chiral stationary phases. (2007). Česká a slovenská farmacie, 56(4), 156-162.
-
2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione. (n.d.). Pharmaffiliates. Retrieved from [Link]
- Preparation method for (s)-glycidyl phthalimide. (2020). Google Patents.
- Chiral HPLC Separation of Enatiomers of Racemic Drugs Used in the Pharmaceutical Industry. (n.d.).
-
Chiral HPLC separation: strategy and approaches. (2022). Chiralpedia. Retrieved from [Link]
-
2.1: RECRYSTALLIZATION. (2021, March 5). Chemistry LibreTexts. Retrieved from [Link]
-
Recrystallization. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]
-
2-[(2S)-3-Chloro-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione. (n.d.). Pharmaffiliates. Retrieved from [Link]
- Phthalimides: developments in synthesis and functionaliz
- Chiral Resolution via Cocrystallization with Inorganic Salts. (2019).
- Recent advances in the field of chiral crystallization. (2022).
- Chiral Symmetry Breaking during Crystallization: Complete Chiral Purity induced by Nonlinear Autoc
- Constructing Quaternary Carbons from (N-Acyloxy)phthalimide Precursors of Tertiary Radicals Using Visible-Light Photocatalysis. (2015).
- Thermochemical studies of phthalimide and two N-alkylsubstituted phthalimides (ALKYL=ETHYL and n-PROPYL). (2025).
- Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Ne
- Photochemistry of N-alkyl and N-aryl Substituted Phthalimides: H-Abstractions, Single Elelctron Transfer and Cycloadditions. (n.d.). FULIR.
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Application Note & Protocol: A Robust and Scalable Synthesis of (S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione
Abstract: This document provides a comprehensive, field-tested guide for the scale-up synthesis of (S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione, a key chiral intermediate in the manufacturing of several active pharmaceutical ingredients (APIs), including the anticoagulant Rivaroxaban. The protocol detailed herein is designed for scalability, safety, and high purity, moving from theoretical chemistry to practical, large-scale production considerations. We will elucidate the chemical rationale behind the chosen synthetic route, provide step-by-step instructions, and outline rigorous in-process controls and analytical validation methods.
Introduction and Strategic Overview
This compound is a valuable chiral building block whose stereochemistry is crucial for the efficacy of the final API.[1] The synthetic strategy must therefore be highly stereoselective, cost-effective, and amenable to industrial scale.
The chosen method is a modification of the Gabriel synthesis, which leverages the nucleophilicity of phthalimide to construct the desired amine linkage while preventing over-alkylation, a common issue with direct amination.[2][3] The core reaction involves the nucleophilic ring-opening of the chiral epoxide, (S)-epichlorohydrin, by phthalimide. This approach is advantageous due to the commercial availability of the chiral starting material and the robust nature of the reaction.
Mechanistic Rationale
The synthesis proceeds via a base-catalyzed nucleophilic substitution (SN2) mechanism. A catalytic amount of a mild base, such as potassium carbonate, deprotonates phthalimide (pKa ≈ 8.3) to form the potassium phthalimide salt in situ.[3][4] This salt is a potent nucleophile. The phthalimide anion then attacks one of the electrophilic carbons of the (S)-epichlorohydrin epoxide ring. Steric hindrance favors the attack at the less substituted primary carbon (C3), leading to the desired regioselective ring-opening and formation of the chlorohydrin product.
Safety and Hazard Analysis
Scaling up chemical reactions requires a stringent focus on safety. The primary hazards in this synthesis are associated with the starting materials.
-
(S)-Epichlorohydrin: This is a highly toxic, flammable, corrosive, and carcinogenic compound that is rapidly absorbed through the skin.[5] All handling must occur within a certified chemical fume hood with grounded equipment to prevent static discharge.[6] Personal Protective Equipment (PPE) is mandatory and must include a flame-resistant lab coat, chemical apron, chemical splash goggles, a face shield, and appropriate gloves (e.g., butyl rubber or polyvinyl alcohol, not nitrile).
-
Phthalimide: While less hazardous than epichlorohydrin, phthalimide is an irritant. Standard PPE should be worn to avoid dust inhalation and skin contact.[4]
-
Solvents (Isopropanol): Isopropanol is flammable. Ensure the reaction is performed away from ignition sources in a well-ventilated area.
Emergency Procedures: Establish clear protocols for spills, fire, and personal exposure. For epichlorohydrin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek urgent medical attention.[5][7]
Detailed Scale-Up Protocol (100 g Scale)
This protocol is designed for the synthesis of approximately 100 g of the target product. All operations should be conducted in an appropriate reactor setup within a walk-in fume hood.
Materials and Equipment
| Reagent / Solvent | CAS No. | MW ( g/mol ) | Equivalents | Amount | Role |
| Phthalimide | 85-41-6 | 147.13 | 1.0 | 67.5 g | Nucleophile |
| (S)-Epichlorohydrin | 51594-55-9 | 92.52 | 1.1 | 46.8 g (40 mL) | Electrophile |
| Potassium Carbonate (K₂CO₃), fine powder | 584-08-7 | 138.21 | 0.1 | 6.4 g | Catalyst |
| Isopropanol (IPA) | 67-63-0 | 60.10 | - | 500 mL | Solvent |
| Ethyl Acetate | 141-78-6 | 88.11 | - | As needed | Recrystallization |
| Hexane | 110-54-3 | 86.18 | - | As needed | Recrystallization |
Equipment:
-
2 L, 3-neck round-bottom flask (or jacketed reactor)
-
Overhead mechanical stirrer
-
Reflux condenser
-
Temperature probe and heating mantle (or circulating bath)
-
Buchner funnel and filtration flask
-
Rotary evaporator
Experimental Workflow
Step-by-Step Procedure
-
Reactor Setup: Assemble the 2 L reactor with the overhead stirrer, reflux condenser (with a drying tube or inert gas inlet), and temperature probe. Ensure all glassware is dry.
-
Reagent Charging: To the reactor, add phthalimide (67.5 g), potassium carbonate (6.4 g), and isopropanol (500 mL).
-
Initiation: Begin stirring to form a slurry. Slowly add (S)-epichlorohydrin (40 mL) to the mixture at room temperature. The addition should be controlled to manage any initial exotherm.
-
Reaction: Heat the reaction mixture to reflux (approx. 80-85°C) and maintain this temperature. The mixture will become more homogeneous as the reaction progresses.[8]
-
In-Process Control (IPC): Monitor the reaction progress every 1-2 hours using Thin Layer Chromatography (TLC).
-
TLC System: Ethyl acetate/Hexane (1:1 v/v).
-
Visualization: UV lamp (254 nm).
-
Analysis: The reaction is complete when the phthalimide spot (at the baseline) has been consumed. The expected reaction time is 5-8 hours.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent (isopropanol) under reduced pressure using a rotary evaporator.
-
To the resulting thick oil/solid residue, add 500 mL of deionized water and stir vigorously for 30 minutes to dissolve the potassium carbonate and any remaining isopropanol.
-
The product will precipitate as a white solid. Collect the crude solid by vacuum filtration using a Buchner funnel.
-
Wash the solid cake with additional deionized water (2 x 100 mL) to remove inorganic salts.
-
-
Purification (Recrystallization):
-
Transfer the crude solid to a clean flask.
-
Add a minimal amount of hot ethyl acetate to dissolve the solid completely.
-
Slowly add hexane while stirring until the solution becomes cloudy (the point of incipient precipitation).
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath (0-4°C) for at least 1 hour to maximize crystal formation.
-
Collect the purified white crystalline solid by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum at 40-50°C to a constant weight.
-
Expected Results and Characterization
| Parameter | Specification |
| Appearance | White to off-white solid[9] |
| Yield | 75-85% |
| Melting Point | 77-79 °C |
| Molecular Formula | C₁₁H₁₀ClNO₃[9] |
| Molecular Weight | 239.66 g/mol [10] |
| Purity (HPLC) | ≥ 98% |
| Specific Rotation [α]D | (c=1, CHCl₃) - Check literature for specific value |
| ¹H NMR (CDCl₃) | Consistent with the structure |
| Mass Spec (ESI+) | m/z 240.0 [M+H]⁺ |
References
-
Reddy, K. V., et al. (2013). Direct conversion of (R)-epichlorohydrin to (S)-3-aminopropane-1,2-diol: An important chiral C-3 building block. Organic Communications. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Safe Handling of Epichlorohydrin: Essential Guidelines for Industrial Users. [Link]
-
Raudel-Moreno, J., et al. (2020). Eco-friendly and highly efficient multigram synthesis of 3-chloro-1,2-propanediol using sonochemistry. ResearchGate. [Link]
- Jones, A. R. (1982). Synthesis of S-3-chloro-1,2-propanediol.
- Wang, Y., et al. (2019). Preparation method of 3-chloro-1,2-propanediol.
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Vanderbilt University. Chemical Safety Sheet: Epichlorohydrin. [Link]
-
New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Epichlorohydrin. [Link]
- Zhang, G., et al. (2012). Preparation method of 3-chloro-1,2-propanediol.
-
Madhusudhan, G., et al. (2011). A new and concise synthetic route to enantiopure Linezolid from (S)-epichlorohydrin. Der Pharma Chemica. [Link]
-
Chemistry LibreTexts. (2023). Gabriel Synthesis. [Link]
-
Wikipedia. (n.d.). Phthalimide. [Link]
-
Ashenhurst, J. (2025). The Gabriel Synthesis For Making Primary Amines. Master Organic Chemistry. [Link]
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Introduction: The Strategic Importance of (S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione as a Chiral Building Block
An In-Depth Technical Guide to the Derivatization of (S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione for Advanced Synthesis
This compound is a highly valuable chiral building block in modern organic synthesis and drug discovery.[1][2][3] Its utility stems from the presence of multiple reactive centers within a stereochemically defined framework. The molecule incorporates a phthalimide-protected primary amine, a chiral secondary alcohol, and a primary alkyl chloride. This trifunctional arrangement allows for a diverse range of selective chemical transformations, making it a cornerstone for the synthesis of complex, biologically active molecules, including a variety of pharmaceutical agents.[4] The phthalimide group serves as a robust protecting group for the primary amine, which can be deprotected in later synthetic steps.[5] The inherent chirality at the hydroxyl-bearing carbon is crucial, as the biological activity of many drugs is dependent on their specific stereochemistry.[1][2] This guide provides a detailed exploration of the key derivatization strategies for this versatile molecule, complete with actionable protocols and the underlying chemical principles.
Core Reactive Sites and Derivatization Strategies
The synthetic potential of this compound is centered around three primary transformations:
-
Intramolecular Cyclization to Form (S)-N-Glycidylphthalimide: The chlorohydrin moiety can undergo an intramolecular SN2 reaction under basic conditions to yield the corresponding chiral epoxide, a highly reactive and versatile intermediate.
-
Nucleophilic Substitution at the C1 Carbon: The primary alkyl chloride is susceptible to displacement by a wide range of nucleophiles, enabling the introduction of diverse functional groups.
-
Modification of the Secondary Hydroxyl Group: The alcohol can be protected to prevent unwanted side reactions or activated to facilitate further transformations.
These strategies can be employed independently or in sequence to construct a library of complex chiral molecules.
Figure 1: Key derivatization pathways for this compound.
Application Note 1: Synthesis of (S)-N-Glycidylphthalimide via Intramolecular Cyclization
The conversion of the chlorohydrin to the corresponding epoxide, (S)-N-glycidylphthalimide, is a cornerstone transformation that significantly enhances the synthetic utility of the starting material.[6] This reaction proceeds via an intramolecular Williamson ether synthesis, where the hydroxyl group, upon deprotonation, acts as a nucleophile to displace the adjacent chloride.[7] The resulting epoxide is a potent electrophile, susceptible to ring-opening by a wide array of nucleophiles, providing a pathway to a diverse range of β-substituted amino alcohols.[8][9]
Protocol: Epoxidation of this compound
Materials:
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
Isopropanol
-
Toluene
-
Hexane
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a solution of this compound (1 equivalent) and phthalimide (1 equivalent) in isopropanol, add a catalytic amount of potassium carbonate (0.1 equivalents).[4]
-
Reaction Execution: Heat the reaction mixture to reflux and maintain for 5-7 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Epoxide Formation: After the initial reaction is complete, cool the mixture to 15°C. In a separate flask, prepare a solution of potassium tert-butoxide (1.2 equivalents) in isopropanol. Add the potassium tert-butoxide solution dropwise to the reaction mixture over 30 minutes. Stir the resulting mixture for an additional 1.5 hours at 15°C.[6]
-
Workup: Quench the reaction by adding acetic acid (0.5 equivalents). Remove the isopropanol under reduced pressure. To the residue, add toluene and water for extraction. Separate the organic layer, wash with water, and then concentrate under reduced pressure to yield the crude product as a white solid.[6]
-
Purification: Recrystallize the crude solid from a mixture of isopropanol and hexane to afford pure (S)-N-glycidylphthalimide.[6][10]
Application Note 2: Direct Nucleophilic Substitution for the Synthesis of Chiral Amino Alcohols
A highly valuable application of this compound is its direct reaction with nucleophiles, particularly primary and secondary amines, to afford chiral amino alcohols.[4] These products are key structural motifs in many pharmaceuticals, including β-blockers.[2][3] This reaction proceeds via a standard SN2 mechanism, where the amine displaces the chloride at the primary carbon.
Protocol: Synthesis of 2-((R)-3-(3-fluoro-4-morpholinophenylamino)-2-hydroxypropyl)isoindoline-1,3-dione (A Linezolid Intermediate)
Materials:
-
This compound
-
3-Fluoro-4-morpholinobenzenamine
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetonitrile
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and 3-fluoro-4-morpholinobenzenamine (1 equivalent) in acetonitrile.
-
Addition of Base: Add N,N-diisopropylethylamine (DIPEA) (1.5 equivalents) to the reaction mixture.
-
Reaction Execution: Heat the mixture to reflux and maintain for 24-48 hours, monitoring the reaction progress by TLC.
-
Workup: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield the desired chiral amino alcohol.
Application Note 3: Protection of the Hydroxyl Group for Orthogonal Synthesis
In multi-step syntheses, it is often necessary to mask the reactivity of the hydroxyl group to prevent its interference with subsequent chemical transformations.[11] Silyl ethers are common protecting groups for alcohols due to their ease of installation and removal under specific conditions.[12] The tert-butyldimethylsilyl (TBS) group is particularly useful due to its stability under a wide range of non-acidic conditions.
Protocol: TBS Protection of the Secondary Alcohol
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask with a magnetic stirrer and nitrogen inlet
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: Dissolve this compound (1 equivalent) in anhydrous DMF under a nitrogen atmosphere.
-
Reagent Addition: Add imidazole (2.5 equivalents) followed by TBSCl (1.2 equivalents) to the solution.
-
Reaction Execution: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Pour the reaction mixture into water and extract with diethyl ether. Combine the organic extracts and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the TBS-protected derivative.
Data Summary Table
| Derivatization Strategy | Key Reagents | Product Class | Key Applications |
| Epoxidation | Potassium tert-butoxide, K₂CO₃ | Chiral Epoxide | Intermediate for β-amino alcohols, pharmaceuticals[13] |
| Nucleophilic Substitution | Amines (e.g., 3-fluoro-4-morpholinobenzenamine), DIPEA | Chiral Amino Alcohols | Synthesis of β-blockers, Linezolid and other antibiotics[2][3][4] |
| Hydroxyl Protection | TBSCl, Imidazole | Protected Chlorohydrin | Multi-step synthesis requiring orthogonal protecting groups |
Conclusion
This compound is a powerful and versatile chiral building block. The strategic manipulation of its three distinct functional groups—the chlorohydrin system and the phthalimide-protected amine—opens avenues for the efficient and stereocontrolled synthesis of a wide range of complex and valuable molecules. The protocols detailed herein provide a robust foundation for researchers and drug development professionals to harness the full synthetic potential of this important chiral intermediate.
References
- AiFChem. (2025). Chiral Molecular Building Blocks in Modern Drug Discovery.
- AiFChem. (2025). How Chiral Building Blocks Drive Advances in Drug Discovery.
- Blaser, H. U. (n.d.). Synthesis of chiral building blocks for use in drug discovery. PubMed.
- Madhusudhan, G., et al. (2011). A new and concise synthetic route to enantiopure Linezolid from (S)-epichlorohydrin. Der Pharma Chemica, 3(5), 168-175.
- BenchChem. (2025). Application Notes and Protocols: Synthesis of Chiral Diols from (S)-(+)-Epichlorohydrin.
- Bocquin, L., et al. (2022). Chemoenzymatic Protocol for the Synthesis of Enantiopure β-Blocker (S)-Bisoprolol.
- Reddy, L. V. R., et al. (2022). Chemo-Enzymatic Synthesis of Enantiopure β-Antagonist (S)-Betaxolol.
- Reddy, G. J., et al. (2000).
- Google Patents. (n.d.). WO2007074686A1 - Method for producing optically active n-(3-halo-2-hydroxypropyl)phthalimide.
- Wang, Y., et al. (2020). Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System.
- Google Patents. (n.d.). CN1187484A - Process for synthesizing 3-chloro-2-hydroxypropyl-trimethyl ammonium chloride.
- Chemistry LibreTexts. (2021). 15.10: Protection of Hydroxyl Groups.
- Reddy, P. V. G., et al. (2013). Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. CHIMIA International Journal for Chemistry, 67(1-2), 23-28.
- Nocentini, A., et al. (2021). Preparation of Amino alcohols 14–16. Reagents and conditions.
- Reddy, G. J., et al. (2000). Facile Ring-Opening Reactions of Phthalimides as a New Strategy to Synthesize Amide-Functionalized Phosphonates, Primary Phosphines, and Bisphosphines.
- Organic Chemistry Portal. (n.d.). Phthalimides.
- Chemical Methodologies. (2021). Novel Synthesis of Some N-Hydroxy Phthalimide Derivatives with Investigation of Its Corrosion Inhibition for Carbon Steel in HCl Solution.
- ResearchGate. (2009).
- ChemicalBook. (n.d.). (S)-(+)-Glycidyl Phthalimide.
- PrepChem.com. (n.d.). Synthesis of A. N-(3-hydroxypropyl)phthalimide.
- ResearchGate. (2009).
- Sigma-Aldrich. (n.d.). N-(3-CHLORO-2-HYDROXYPROPYL)-PHTHALIMIDE AldrichCPR.
- Google Patents. (n.d.). WO2020051967A1 - Preparation method for (s)-glycidyl phthalimide.
- Chad's Prep. (2021, January 30). 13.5 Synthesis of Epoxides [Video]. YouTube.
- Organic Chemistry Tutor. (2023, November 11). Synthesis of Epoxides via Epoxidation with mCPBA and Halohydrins [Video]. YouTube.
- Coates, G. W., et al. (n.d.). Nucleophilic ring opening of trans-2,3-disubstituted epoxides to β-amino alcohols with catalyst-controlled regioselectivity.
- Suzhou Highfine Biotech. (2024, March 29). Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II).
- PubChem. (n.d.). N-(2,3-Epoxypropyl)phthalimide.
- PubMed. (2023).
- Google Patents. (n.d.). CN111943805A - Preparation method of (R) -3-chloro-1, 2-propanediol.
- Organic Chemistry Portal. (n.d.). Hydroxyl Protecting Groups Stability.
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- 9. N-(2,3-Epoxypropyl)phthalimide | C11H9NO3 | CID 21601 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 13. (S)-(+)-Glycidyl Phthalimide | 161596-47-0 [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione
Document ID: TSC-2026-01-A
Last Updated: January 13, 2026
Introduction
Welcome to the Technical Support Center for the synthesis of (S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione. This molecule is a critical chiral intermediate in the synthesis of several pharmaceuticals, including the antibacterial agent Linezolid. The stereospecific synthesis of this compound, typically achieved through the ring-opening of (S)-epichlorohydrin by phthalimide, is a common procedure that can nevertheless be fraught with challenges leading to suboptimal yields and purity.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and an optimized experimental protocol based on established literature and practical experience. Our goal is to help you diagnose issues, optimize your reaction conditions, and consistently achieve high yields of your target compound.
Reaction Overview & Mechanism
The primary synthetic route involves the nucleophilic attack of the phthalimide anion on (S)-epichlorohydrin. This reaction proceeds via an SN2 mechanism, opening the epoxide ring to form the desired chlorohydrin product.
Reaction Scheme:
Phthalimide + (S)-Epichlorohydrin → this compound
The reaction is typically catalyzed by a base, which deprotonates the phthalimide, making it a more potent nucleophile.[1] The choice of base, solvent, and temperature is critical for maximizing the yield and preventing side reactions.
The Core Mechanism
The accepted mechanism involves two key stages:
-
Deprotonation of Phthalimide: A base (e.g., K₂CO₃, Et₃N, or using pre-formed potassium phthalimide) abstracts the acidic proton from the nitrogen atom of phthalimide. This generates a resonance-stabilized phthalimide anion, which is a strong nucleophile.[1][2]
-
Nucleophilic Attack and Ring-Opening: The phthalimide anion attacks one of the carbon atoms of the epoxide ring of (S)-epichlorohydrin. For steric reasons, the attack preferentially occurs at the less substituted primary carbon (C3). This leads to the opening of the epoxide ring and the formation of an alkoxide intermediate. A subsequent protonation step (typically from the solvent or during workup) yields the final this compound product.
Below is a diagram illustrating the primary reaction pathway and a key potential side reaction.
Sources
Technical Support Center: Synthesis of (S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione
Welcome to the technical support guide for the synthesis of (S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the preparation of this key synthetic intermediate. The guidance is structured to address specific experimental issues with scientifically grounded explanations and actionable protocols.
FAQ 1: What is the primary synthetic route for this compound, and what is the underlying mechanism?
Answer:
The most common and direct method for synthesizing this compound is through the nucleophilic ring-opening of (S)-epichlorohydrin with phthalimide.[1] This reaction is typically performed in the presence of a base in a suitable protic or aprotic solvent.
Mechanism:
The reaction proceeds via a base-mediated deprotonation of the phthalimide N-H group, generating a potent phthalimide anion. This anion then acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring of (S)-epichlorohydrin. The attack preferentially occurs at the less sterically hindered primary carbon (C3), leading to the desired product in an SN2-type reaction. A catalytic amount of a mild base like potassium carbonate is often sufficient to facilitate the reaction.[1]
Caption: Figure 1: Primary synthetic pathway.
FAQ 2: My reaction is producing a significant impurity with a very similar TLC Rf value to the desired product. What is it, and how can I prevent it?
Answer:
This is a classic problem of regioselectivity. The most common side product in this synthesis is the regioisomer, (S)-2-(1-chloro-3-hydroxypropan-2-yl)isoindoline-1,3-dione . It forms when the phthalimide anion attacks the more sterically hindered secondary carbon (C2) of the epoxide ring instead of the primary carbon (C3).
Chemical Rationale:
While attack at the primary carbon (C3) is kinetically favored due to lower steric hindrance, attack at the secondary carbon (C2) can still occur, particularly under certain reaction conditions. Factors that can promote the formation of this undesired regioisomer include:
-
Harsh Reaction Conditions: High temperatures or the use of very strong bases can decrease the selectivity of the nucleophilic attack.
-
Solvent Effects: The choice of solvent can influence the solvation of both the nucleophile and the epoxide, altering the relative activation energies for attack at C2 versus C3.
Mitigation Strategies:
-
Use a Mild Base: Employ a catalytic amount of a weak inorganic base like potassium carbonate (K₂CO₃) or a tertiary amine like triethylamine (Et₃N).[1][2] These bases are strong enough to deprotonate phthalimide but are less likely to promote non-selective epoxide opening.
-
Control the Temperature: Running the reaction at a moderate temperature, such as refluxing in isopropanol (around 82°C), provides a good balance between reaction rate and selectivity.[1] Avoid excessively high temperatures.
-
Choice of Solvent: Protic solvents like isopropanol are often preferred as they can stabilize the transition state leading to the desired product.[1]
Caption: Figure 2: Competing pathways leading to regioisomers.
FAQ 3: My mass spectrometry results show a peak corresponding to a higher molecular weight species. What could this byproduct be?
Answer:
A higher molecular weight byproduct is often a di-substituted species, 1,3-bis(1,3-dioxoisoindolin-2-yl)propan-2-ol . This impurity arises when the hydroxyl group of the initially formed product acts as a nucleophile and reacts with a second molecule of (S)-epichlorohydrin, which is subsequently opened by another phthalimide anion.
Chemical Rationale:
This side reaction is more prevalent under the following conditions:
-
Excess Phthalimide/Base: A high concentration of the phthalimide anion increases the probability of it reacting with any available electrophile.
-
Prolonged Reaction Times: Allowing the reaction to proceed for too long after the initial (S)-epichlorohydrin has been consumed can provide more opportunity for the product's hydroxyl group to react.
Mitigation Strategies:
-
Control Stoichiometry: Use a slight excess of (S)-epichlorohydrin (e.g., 1.1 to 1.2 equivalents) relative to phthalimide to ensure the phthalimide is the limiting reagent. This minimizes the amount of free phthalimide anion available to form the di-substituted product.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the phthalimide starting material.[1] Once the phthalimide spot has disappeared or is very faint, work up the reaction to prevent further side reactions.
FAQ 4: My yield is consistently low, and the reaction mixture appears messy with multiple spots on TLC. How can I optimize the reaction conditions?
Answer:
Low yields and complex reaction mixtures often point to a combination of side reactions and suboptimal reaction parameters. Here is a troubleshooting guide to improve your results:
| Parameter | Recommended Action | Rationale |
| Base | Use 0.1 equivalents of a mild base like K₂CO₃ or Et₃N. | A catalytic amount is sufficient to generate the nucleophile without promoting side reactions like hydrolysis of the epoxide or elimination.[1][2] |
| Solvent | Use a protic solvent like Isopropanol (IPA). | IPA is effective at solvating the reactants and facilitates the desired SN2 reaction pathway. It is also a cost-effective and relatively safe solvent choice.[1] |
| Temperature | Maintain a gentle reflux (approx. 80-85°C for IPA). | This temperature provides enough energy to overcome the activation barrier without being so high that it reduces regioselectivity or causes decomposition.[1] |
| Reaction Time | Monitor by TLC (typically 5-7 hours). | Over-extending the reaction time can lead to the formation of di-substituted and other degradation byproducts. Stop the reaction once the phthalimide is consumed.[1] |
| Reagent Purity | Ensure (S)-epichlorohydrin is of high purity and not partially hydrolyzed. | Impurities in the starting materials will inevitably lead to a more complex product mixture. |
FAQ 5: What are the best practices for the purification of this compound?
Answer:
Effective purification is critical to obtaining a high-purity final product. A multi-step approach is often necessary.
Step-by-Step Purification Protocol:
-
Initial Workup:
-
After the reaction is complete, cool the mixture and filter off any inorganic salts (like K₂CO₃).
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the resulting crude oil or solid in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with water and then a saturated sodium bicarbonate solution to remove any remaining acidic or water-soluble impurities.[2]
-
-
Crystallization/Recrystallization:
-
This is the most effective method for purifying the final product. The crude product can often be crystallized directly.
-
A common and effective solvent system for recrystallization is a mixture of isopropanol and hexane.[2]
-
Dissolve the crude product in a minimal amount of hot isopropanol, and then slowly add hexane until the solution becomes cloudy.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize the precipitation of the pure product.
-
Collect the white crystalline solid by filtration.[2]
-
-
Column Chromatography (If Necessary):
-
If recrystallization fails to remove the regioisomeric impurity (due to similar polarities), silica gel column chromatography may be required.
-
A typical eluent system would be a gradient of ethyl acetate in hexane.
-
Careful monitoring of fractions by TLC is essential to achieve a good separation.
-
References
-
Madhusudhan, G. et al. (2011). A new and concise synthetic route to enantiopure Linezolid from (S)-epichlorohydrin. Der Pharma Chemica, 3(5), 168-175. [Link]
- Reddy, P. Y., Kondo, S., Toru, T., & Ueno, Y. (1997). A Mild and Efficient Method for the N-Alkylation of Imides and Amides. Journal of Organic Chemistry, 62(8), 2652-2654.
- Kawai, N. et al. (2007). Method for producing optically active n-(3-halo-2-hydroxypropyl)phthalimide. WO2007074686A1.
- Bogda, D. et al. (1996).
-
Various Authors. Phthalimides. Organic Chemistry Portal. [Link]
Sources
Overcoming solubility issues with (S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione in organic solvents
Welcome to the dedicated technical support guide for (S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione (CAS: 148857-42-5). This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome common challenges encountered during the handling and use of this compound, with a primary focus on resolving solubility issues in organic solvents.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds, notably as a precursor in the synthesis of Rivaroxaban.[1][2] Its molecular structure, featuring a polar phthalimide ring system, a hydroxyl group, and a chloroalkane chain, results in a unique solubility profile that can present challenges in experimental workflows. This guide provides a systematic approach to troubleshooting these issues, grounded in the principles of physical organic chemistry and supported by empirical data from related compounds.
Troubleshooting Guide: Overcoming Solubility Issues
This section provides a step-by-step methodology for systematically addressing solubility challenges with this compound.
Initial Assessment of the Problem
Question: My this compound is not dissolving in my chosen organic solvent. What should I do first?
Answer: The first step is to confirm the purity of both your compound and the solvent. Impurities can significantly impact solubility. Ensure your solvent is anhydrous if the reaction chemistry is sensitive to water. Once purity is confirmed, the issue likely lies with the choice of solvent and the dissolution conditions. The phthalimide functional group imparts a polar character to the molecule, suggesting that it will be more soluble in polar organic solvents.[3]
Systematic Solvent Screening Protocol
A systematic approach to solvent screening is the most effective way to identify a suitable solvent system. The following protocol is recommended:
Step 1: Small-Scale Solubility Test
-
Weigh out a small, precise amount of this compound (e.g., 5-10 mg) into several small vials.
-
To each vial, add a measured volume (e.g., 0.5 mL) of a different solvent from the suggested list in the table below.
-
Agitate the vials at room temperature for a set period (e.g., 30 minutes) and observe for dissolution.
-
If the compound does not dissolve, gently heat the vial and observe any changes in solubility. Note the temperature at which dissolution occurs.
-
Allow the heated solutions to cool to room temperature to check for precipitation, which is a good indicator for potential recrystallization.[4]
Table 1: Recommended Solvents for Screening
| Solvent Class | Recommended Solvents | Rationale & Expected Performance |
| Alcohols (Polar, Protic) | Methanol, Ethanol, Isopropanol | The hydroxyl group can hydrogen bond with the solute. Isopropanol has been used as a reaction solvent for this compound.[1] |
| Ketones (Polar, Aprotic) | Acetone, Methyl Ethyl Ketone (MEK) | Acetone is an excellent solvent for the parent compound, phthalimide. |
| Esters (Polar, Aprotic) | Ethyl Acetate | Good solubility for many phthalimide derivatives. |
| Ethers (Polar, Aprotic) | Tetrahydrofuran (THF), 1,4-Dioxane | Dioxane has shown high solubility for N-hydroxyphthalimide.[5] |
| Amides (Polar, Aprotic) | N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High polarity and often used as "universal" organic solvents, but have high boiling points.[6] |
| Chlorinated (Apolar/Weakly Polar) | Dichloromethane (DCM), Chloroform | May have limited success but are worth screening. |
| Hydrocarbons (Apolar) | Toluene, Hexane | Unlikely to be effective as primary solvents but may be useful as anti-solvents.[7] |
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for addressing solubility issues.
Caption: Troubleshooting workflow for solubility issues.
Frequently Asked Questions (FAQs)
Q1: I have identified a good solvent, but the solubility is still lower than required for my reaction. How can I increase the concentration?
A1: If you have found a solvent with some dissolving power, you can try the following to increase the concentration:
-
Heating: The solubility of most solids increases with temperature. Heat the mixture to just below the boiling point of the solvent. Be mindful of the thermal stability of the compound.
-
Co-solvents: Using a mixture of solvents can often enhance solubility. For a polar compound like this, a common strategy is to dissolve it in a small amount of a highly polar solvent like DMF or DMSO, and then dilute it with a less polar but miscible co-solvent in which the compound is also somewhat soluble.
Q2: Can I use a solvent mixture for recrystallization?
A2: Yes, a two-solvent system is a very effective technique for recrystallization.[8] The ideal pair of solvents will have the following characteristics:
-
Solvent 1 ("Good" Solvent): The compound is highly soluble at the solvent's boiling point but poorly soluble at room temperature.
-
Solvent 2 ("Bad" Solvent): The compound is poorly soluble, even at the solvent's boiling point.
-
The two solvents must be miscible.
A common procedure is to dissolve the compound in a minimal amount of the hot "good" solvent and then add the "bad" solvent dropwise until the solution becomes turbid. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly.[8]
Q3: Are there any solvents I should avoid due to potential reactivity?
A3: Yes. You should be cautious with strongly basic or acidic conditions.
-
Basic Conditions: Phthalimides can undergo hydrolysis under basic conditions, which would cleave the phthalimide group.[9][10] Avoid strong bases like sodium hydroxide. If a base is required for your reaction, a non-nucleophilic organic base like triethylamine or diisopropylethylamine is a safer choice.
-
Acidic Conditions: Strong acids can also catalyze the hydrolysis of the phthalimide.[11]
-
Protic Solvents with Heat: While alcohols are good solvents, prolonged heating in protic solvents could potentially lead to side reactions, though this is less likely than under strongly acidic or basic conditions.
Q4: My compound "oils out" instead of crystallizing upon cooling. What can I do?
A4: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point or as a supersaturated liquid. To address this:
-
Use a larger volume of solvent: This will lower the saturation point.
-
Cool the solution more slowly: This gives the molecules more time to arrange into a crystal lattice.
-
Scratch the inside of the flask with a glass rod: This can provide a surface for crystal nucleation.
-
Add a seed crystal: A small crystal of the pure compound can initiate crystallization.
-
Change the solvent system: The current solvent may be too good. Try a solvent in which the compound is less soluble.
Conclusion
Overcoming the solubility challenges of this compound is achievable through a systematic and informed approach. By understanding the polar nature of the molecule and employing a structured solvent screening protocol, researchers can efficiently identify suitable solvent systems for their specific applications. Always consider the potential for degradation under harsh conditions and prioritize the use of the mildest effective methods for dissolution and purification.
References
- Khan, M. N. (1989). Aqueous degradation of N-(hydroxymethyl)phthalimide in the presence of specific and general bases. Kinetic assessment of N-hydroxymethyl derivatives of nitrogen heterocycles as possible prodrugs. Journal of Pharmaceutical and Biomedical Analysis, 7(6), 685–691.
- (2020). Solubility determination, model evaluation, Hansen solubility parameter and thermodynamic properties of N-hydroxyphthalimide in eleven neat solvents. Journal of Molecular Liquids, 325, 114677.
- University of Rochester, Department of Chemistry.
- (2017). Solubility modelling and thermodynamic dissolution functions of phthalimide in ten organic solvents. The Journal of Chemical Thermodynamics, 106, 123-131.
- Filo. (2024). The most stable conformation of 2-chloroethanol (chlorohydrin) is (a) skew (b) staggered (c) eclipsed (d) gauiche.
- ResearchGate. (2014).
- Chemistry Steps. Solubility of Organic Compounds.
- University of Rochester, Department of Chemistry.
- Hasan, M., & Abbas, S. A. (1982). Alkaline Hydrolysis Products of N-Substituted Phthalimides. Canadian Journal of Chemistry, 60(3), 245-247.
- Kutuk, H., & Yakan, H. (2011). The Mechanisms of Acid-Catalyzed Hydrolysis of N-(4-Substituted Arylthio) Phthalimides.
- CymitQuimica. This compound.
- Wolfe, S., & Hasan, S. K. (1970). Five-membered rings. II. Inter and intramolecular reactions of simple amines with N-substituted phthalimides. Methylamine as a reagent for removal of a phthaloyl group from nitrogen. Canadian Journal of Chemistry, 48(22), 3572-3579.
- Madhusudhan, G., et al. (2011). A new and concise synthetic route to enantiopure Linezolid from (S)-epichlorohydrin. Der Pharma Chemica, 3(5), 168-175.
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
- CK-12. If we are having trouble dissolving a polar solute, we need to make our solvent less polar to help it dissolve. True/False.
- Abbott, S. (n.d.). HSP Basics | Practical Solubility Science.
- ChemicalBook. 1H-Isoindole-1,3(2H)-dione, 2-[(2S)-2,3-dihydroxypropyl]- synthesis.
- LibreTexts. Polarity and Solubility of Organic Compounds.
- Li, Y., et al. (2017). Solubility determination and modelling for phthalimide in mixed solvents of (acetone, ethyl acetate or acetonitrile + methanol) from (278.15 to 313.15) K. The Journal of Chemical Thermodynamics, 106, 123-131.
- Cheméo. Chemical Properties of Phthalimide (CAS 85-41-6).
- MIT OpenCourseWare. 8.
- Reddit. (2023).
- Guidechem. 2-(3-Chloro-2-hydroxypropyl)-2H-isoindole-1,3-dione 19667-37-9 wiki.
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
- Pharmaffiliates. CAS No : 148857-42-5 | Chemical Name : 2-[(2S)-3-Chloro-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione.
- iFormulate. (2017, February 2). iFormulate introduces…a quick guide to Hansen Solubility Parameters [Video]. YouTube.
- Brandrup, J., Immergut, E. H., & Grulke, E. A. (Eds.). (1999). Polymer Handbook (4th ed.). Wiley-Interscience.
- Kiani, M., et al. (2024). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research, 12(3), 567-578.
- PubChem. Phthalimide.
- PubChem. N-(3-Chloro-2-hydroxypropyl)-phthalimide.
- Wikipedia. 2-Chloroethanol.
- Organic Chemistry Portal. Protective Groups.
- PubChem. 2-Chloroethanol.
- Master Organic Chemistry. Reactions and Mechanisms.
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- 7. Reagents & Solvents [chem.rochester.edu]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. Aqueous degradation of N-(hydroxymethyl)phthalimide in the presence of specific and general bases. Kinetic assessment of N-hydroxymethyl derivatives of nitrogen heterocycles as possible prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimization and Troubleshooting for the Synthesis of (S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione
Welcome to the technical support center for the synthesis of (S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for this critical synthetic transformation. The synthesis, typically involving the ring-opening of (S)-epichlorohydrin with phthalimide or its potassium salt, is a cornerstone for the production of various pharmaceutical agents, including the antibiotic Linezolid and the anticoagulant Rivaroxaban.[1][2] This guide is structured in a question-and-answer format to directly address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs) and Troubleshooting
Question 1: Why is the yield of my this compound unexpectedly low?
Low yield is a frequent issue that can stem from several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.
Potential Causes and Solutions:
-
Incomplete Reaction: The reaction may not have reached completion.
-
Troubleshooting: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] If the starting materials are still present after the expected reaction time, consider extending the reaction duration or moderately increasing the temperature. However, be cautious as excessive heat can lead to side product formation.
-
-
Suboptimal Reaction Temperature: The temperature may not be ideal for the reaction.
-
Troubleshooting: The reaction of phthalimide with epichlorohydrin often requires heating.[1] If the reaction is sluggish at room temperature, gradually increase the temperature and monitor the effect on the reaction rate and purity. A patent describing a similar synthesis suggests that for the reaction of potassium phthalimide with (S)-epichlorohydrin, increasing the reaction temperature to 80°C had a minimal effect on improving a very low yield, indicating that temperature is not the only critical parameter.[3]
-
-
Poor Solubility of Reagents: The reagents, particularly potassium phthalimide, may not be sufficiently soluble in the chosen solvent.
-
Presence of Moisture: Water in the reaction can hydrolyze epichlorohydrin and can also affect the nucleophilicity of the phthalimide anion.
-
Troubleshooting: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and ensure the reagents, especially potassium phthalimide, are dry.[4]
-
-
Formation of Side Products: Competing side reactions can consume the starting materials and reduce the yield of the desired product. A potential side reaction is the formation of the isomeric product where the phthalimide attacks the central carbon of the epoxide, although this is generally less favored. Another possibility is the formation of a diether if the product alcohol reacts with another molecule of epichlorohydrin.
-
Troubleshooting: Analyze the crude reaction mixture by LC-MS or NMR to identify any major byproducts. Understanding the structure of these impurities can provide insights into the competing reaction pathways. Adjusting the stoichiometry of the reactants, the rate of addition of the electrophile, or the reaction temperature can help minimize side product formation.
-
Question 2: I am observing significant amounts of unreacted starting material. How can I improve the reaction conversion?
Incomplete conversion is a common hurdle. Here’s how to address it:
Potential Causes and Solutions:
-
Insufficient Reaction Time or Temperature: As discussed in the previous question, these are primary factors.
-
Troubleshooting: Systematically screen reaction times and temperatures. A Design of Experiments (DoE) approach can be beneficial in identifying the optimal conditions efficiently.
-
-
Inefficient Nucleophile: Phthalimide itself is a relatively weak nucleophile.
-
Phase Transfer Catalyst: In cases where the solubility of the nucleophile is limited, a phase transfer catalyst can be beneficial.
-
Troubleshooting: The addition of a catalytic amount of a phase transfer catalyst, such as a quaternary ammonium salt, can facilitate the reaction between the phthalimide salt (solid phase) and epichlorohydrin (liquid phase). A patent for the synthesis of S-glycidylphthalimide highlights the use of a phase transfer catalyst and potassium iodide to significantly improve the yield.[3]
-
Question 3: How can I control the stereochemistry and prevent racemization?
Maintaining the (S)-stereochemistry of the epichlorohydrin is critical for the synthesis of the desired chiral product.
Potential Causes and Solutions:
-
Reaction Mechanism: The primary reaction pathway is an S(_N)2 attack of the phthalimide nucleophile on the terminal carbon of the epoxide. This backside attack leads to inversion of configuration at that carbon, but since the chiral center is the adjacent carbon, the stereochemistry is retained.
-
Harsh Reaction Conditions: While unlikely to cause racemization at the secondary alcohol center, harsh acidic or basic conditions and elevated temperatures could potentially lead to side reactions that might compromise the chiral purity, for example, through elimination and re-addition pathways.
-
Troubleshooting: Employ the mildest effective reaction conditions. It is advisable to verify the enantiomeric excess (ee) of the final product using a chiral analytical method, such as chiral HPLC.
-
Experimental Protocols and Data
Table 1: Recommended Reaction Conditions for the Synthesis of this compound
| Parameter | Recommended Condition | Rationale | Reference |
| Nucleophile | Potassium Phthalimide | More nucleophilic than phthalimide, leading to higher reaction rates. | [5] |
| Electrophile | (S)-Epichlorohydrin | The chiral starting material for the desired product. | [1] |
| Solvent | Isopropanol, DMF, Acetonitrile | Polar aprotic solvents enhance the solubility of potassium phthalimide. Isopropanol has also been successfully used. | [1][4] |
| Base (if using Phthalimide) | Potassium Carbonate (catalytic) | Generates the phthalimide anion in situ. | [1] |
| Temperature | Reflux | Heating is often required to drive the reaction to completion. | [1] |
| Catalyst (Optional) | Phase Transfer Catalyst (e.g., quaternary ammonium salt), Potassium Iodide | Can improve reaction rates, especially in heterogeneous mixtures. | [3] |
Step-by-Step Experimental Protocol
This protocol is a general guideline based on literature procedures.[1] Optimization may be required for specific laboratory conditions and scales.
-
Reaction Setup: To a stirred solution of (S)-epichlorohydrin (1.0 eq.) and phthalimide (1.0 eq.) in isopropanol, add a catalytic amount of potassium carbonate (0.1 eq.).
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for 5-7 hours.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the mobile phase).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture to remove any inorganic salts.
-
Isolation: Remove the solvent from the filtrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to afford the desired this compound.
Visualizing the Process
Reaction Workflow
Caption: General experimental workflow for the synthesis.
Troubleshooting Logic
Caption: A logical approach to troubleshooting common issues.
References
- Madhusudhan, G., et al. (2011). A new and concise synthetic route to enantiopure Linezolid from (S)-epichlorohydrin. Der Pharma Chemica, 3(5), 168-175.
-
Pharmaffiliates. (n.d.). 2-[(2S)-3-Chloro-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione. Retrieved from [Link]
- European Patent Office. (2003). Process for preparing glycidylphthalimide. EP 1403267 A1.
-
Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. Retrieved from [Link]
-
OpenStax. (2023, September 20). 18.5 Reactions of Epoxides: Ring-Opening. In Organic Chemistry. Retrieved from [Link]
-
Organic Syntheses. (n.d.). potassium phthalimide. Retrieved from [Link]
Sources
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 9.14 Reactions of Epoxides: Ring-Opening – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
Technical Support Center: Chiral Integrity of (S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione
Welcome to the technical support center for (S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione. This guide is designed for researchers, scientists, and drug development professionals to address the critical challenge of maintaining the stereochemical integrity of this valuable chiral intermediate. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you prevent racemization during your experiments.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and handling of this compound.
Q1: What is racemization and why is it a critical issue for this specific molecule?
A1: Racemization is the conversion of a chirally pure substance, like the (S)-enantiomer of 2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione, into a mixture containing both of its enantiomers (S and R forms). For pharmaceutical intermediates, maintaining enantiomeric purity is paramount as different enantiomers can exhibit vastly different pharmacological activities and toxicities.[1][2] Loss of stereochemical integrity can lead to a final drug product with reduced efficacy, altered safety profile, and failure to meet regulatory standards.[3][4]
Q2: What are the primary chemical mechanisms that can lead to the racemization of this compound?
A2: There are two principal pathways through which this molecule can racemize:
-
Base-Catalyzed Epoxide Formation and Re-opening: In the presence of a base, the hydroxyl group can be deprotonated to form an alkoxide. This alkoxide can then undergo an intramolecular SN2 reaction, attacking the carbon bearing the chlorine atom to form a chiral epoxide intermediate (2-(((S)-oxiran-2-yl)methyl)isoindoline-1,3-dione). While this initial cyclization proceeds with a defined stereochemistry, subsequent nucleophilic attack on the epoxide at the chiral center (e.g., by a chloride ion) can occur, leading to the formation of both the original (S) and the undesired (R) enantiomer, resulting in racemization.[5][6]
-
Acid-Catalyzed SN1-type Reaction: Under acidic conditions, the hydroxyl group can be protonated, turning it into a good leaving group (water). Departure of water would form a secondary carbocation at the chiral center. This carbocation is planar and achiral. Subsequent attack by a nucleophile (e.g., water or a halide ion) can occur from either face of the planar intermediate with roughly equal probability, leading to a racemic mixture.[7]
Q3: Which experimental conditions are most likely to induce racemization?
A3: The following conditions pose a significant risk to the stereochemical integrity of the molecule:
-
Strongly Basic Conditions (pH > 9): Facilitates the deprotonation of the alcohol, initiating the epoxide formation pathway.
-
Strongly Acidic Conditions (pH < 3): Promotes the formation of a carbocation intermediate.
-
Elevated Temperatures: Increases the rate of all chemical reactions, including racemization pathways.[8][9][10] Thermal energy can be sufficient to overcome the activation barrier for racemization.[11]
-
Presence of Nucleophiles: In conjunction with acidic or basic conditions, nucleophiles like residual chloride ions can participate in substitution reactions that may lead to racemization.
-
Prolonged Reaction or Storage Times: The longer the molecule is exposed to harsh conditions, the greater the extent of potential racemization.
Q4: Does the phthalimide group influence the racemization process?
A4: Yes. The phthalimide group is electron-withdrawing, which can influence the stability of reaction intermediates. For instance, in the acid-catalyzed mechanism, an electron-withdrawing group can destabilize the adjacent carbocation, potentially slowing the rate of racemization compared to other secondary alcohols.[7] Additionally, the N-H proton of the phthalimide is acidic (pKa ≈ 8.3) and will be deprotonated under basic conditions, which could influence the overall reaction environment.[12][13][14]
Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving issues of racemization encountered during common experimental procedures.
Guide 1: Racemization Detected After a Base-Catalyzed Reaction
-
Symptom: Chiral HPLC analysis of your product after a reaction involving a base (e.g., K₂CO₃, Et₃N, NaOH) shows a significant decrease in enantiomeric excess (ee).
-
Root Cause Analysis & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Excessively Strong Base | Strong bases (e.g., NaOH, KOH) readily deprotonate the hydroxyl group, driving the formation of the epoxide intermediate, which is a key step in one of the racemization pathways. | Use the mildest base effective for your primary reaction. Consider alternatives like sodium bicarbonate (NaHCO₃) or an organic base with greater steric hindrance. |
| High Reaction Temperature | Elevated temperatures accelerate the rate of both epoxide formation and its subsequent ring-opening, increasing the likelihood of racemization. | Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider extending the reaction time at a lower temperature. |
| Prolonged Reaction Time | Extended exposure to basic conditions provides more opportunity for the racemization equilibrium to be reached. | Monitor the reaction closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed. |
| Inappropriate Solvent Choice | Protic solvents can participate in proton transfer and may stabilize charged intermediates, potentially facilitating racemization. | If compatible with your reaction, consider using aprotic solvents to minimize proton exchange. |
Guide 2: Racemization Observed During Aqueous Workup or Extraction
-
Symptom: The enantiomeric excess of your isolated product is lower than that of the crude reaction mixture prior to workup.
-
Root Cause Analysis & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Acidic or Basic Aqueous Wash | Washing with strong acid or base solutions can expose the molecule to pH extremes, triggering the racemization mechanisms described above. | Neutralize the reaction mixture to a pH of approximately 6-7 before extraction. Use saturated sodium bicarbonate for basic washes and dilute citric acid or saturated ammonium chloride for acidic washes. Always finish with a brine wash to remove excess water. |
| Emulsion Formation and Long Contact Time | Prolonged contact with an aqueous phase, especially if not pH-neutral, can lead to gradual racemization. | To break emulsions, add brine or a small amount of the organic solvent. Minimize the duration of the aqueous workup. |
| Elevated Temperature during Solvent Removal | Applying excessive heat during rotary evaporation can provide the energy needed for thermal racemization. | Remove the solvent under reduced pressure at a minimal temperature (e.g., < 40°C). |
Guide 3: Racemization During Purification
-
Symptom: Enantiomeric excess is diminished after purification by column chromatography.
-
Root Cause Analysis & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Acidic Silica Gel | Standard silica gel is inherently acidic and can catalyze the SN1-type racemization mechanism on the column. | Deactivate the silica gel by preparing a slurry with a small percentage (e.g., 1%) of triethylamine in your eluent and then packing the column. Alternatively, use neutral alumina as the stationary phase. |
| Prolonged Chromatography Run | The longer the compound remains on the stationary phase, the greater the risk of on-column racemization. | Optimize your solvent system to ensure a reasonable retention factor (Rf) of 0.2-0.4 for faster elution. Consider using flash chromatography to minimize run time. |
| Inappropriate Solvent System | Certain solvents, particularly those that are acidic or basic, can promote racemization. | Use neutral, aprotic solvents for your eluent system whenever possible. |
Experimental Protocols
Protocol 1: Recommended Handling and Storage
To ensure the long-term stability of this compound, adhere to the following guidelines:
-
Storage: Store the solid compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.
-
Handling: When weighing and handling the compound, minimize its exposure to atmospheric moisture and air.
-
Solutions: If preparing solutions for storage, use a dry, aprotic solvent and store under an inert atmosphere at low temperature. Avoid long-term storage in solution if possible.
Protocol 2: Verification of Stereochemical Integrity by Chiral HPLC
This protocol provides a starting point for developing a chiral HPLC method to determine the enantiomeric excess of your compound.[1][10][15][16][17][18][19][20]
-
Column Selection: A polysaccharide-based chiral stationary phase (CSP) is often a good starting point. Columns such as Daicel CHIRALPAK® IA, IB, or IC are recommended for screening.
-
Mobile Phase (Normal Phase):
-
Start with a mobile phase of Hexane/Isopropanol (IPA) in a 90:10 ratio.
-
If separation is not achieved, screen other alcohol modifiers like ethanol.
-
Vary the ratio of the mobile phase components (e.g., 80:20, 95:5) to optimize resolution.
-
-
Mobile Phase (Reversed Phase):
-
Use a mobile phase of Acetonitrile/Water or Methanol/Water.
-
Acidic or basic additives may be required, but use with caution due to the risk of on-column racemization. Start with very low concentrations (e.g., 0.1% formic acid or diethylamine).
-
-
Method Parameters:
-
Flow Rate: 0.5 - 1.0 mL/min
-
Temperature: Ambient. Decreasing the temperature can sometimes improve chiral selectivity.
-
Detection: UV at 220 nm or 254 nm.
-
-
Sample Preparation: Dissolve a small amount of the compound (~1 mg/mL) in the mobile phase or a compatible solvent. Filter the sample through a 0.22 µm syringe filter before injection.
-
Quantification of Enantiomeric Excess (ee):
-
Calculate the area of the peaks corresponding to the (S) and (R) enantiomers.
-
Use the following formula: %ee = [|Area(S) - Area(R)| / (Area(S) + Area(R))] * 100
-
Visualization of Racemization Pathways
The following diagrams illustrate the key mechanisms that can lead to the loss of stereochemical integrity.
Caption: A logical workflow for troubleshooting racemization issues.
References
-
Arias-Sosa, L. A., et al. (2022). Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols. The Journal of Organic Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Phthalimide. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Halohydrins from Alkenes. Retrieved from [Link]
-
Rhodium.ws. (n.d.). NaBH4 Phthalimide Deprotection of Amines. Retrieved from [Link]
-
Master Organic Chemistry. (2024). The Gabriel Synthesis. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018). Why is ethanoic acid more acidic than phthalimide?. Retrieved from [Link]
-
Master Organic Chemistry. (2024). Intramolecular Williamson Ether Synthesis. Retrieved from [Link]
-
Rostami, A., et al. (2023). Exploring Phthalimide as the Acid Component in the Passerini Reaction. ACS Omega. Available at: [Link]
-
LCGC International. (2001). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]
-
ResearchGate. (n.d.). Intramolecular Haloetherification and Transannular Hydroxycyclization of Alkenes. Retrieved from [Link]
-
Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide. Retrieved from [Link]
-
Pearson+. (n.d.). Halohydrins to epoxides via intramolecular SN2. Retrieved from [Link]
-
PubMed. (1998). Characterization of racemic species of chiral drugs using thermal analysis, thermodynamic calculation, and structural studies. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Phthalimides. Retrieved from [Link]
-
Canada.ca. (2017). Guidance for Industry: Stereochemical Issues in Chiral Drug Development. Retrieved from [Link]
-
PubMed. (2001). Combined ruthenium(II) and lipase catalysis for efficient dynamic kinetic resolution of secondary alcohols. Insight into the racemization mechanism. Retrieved from [Link]
-
Chromatography Today. (2020). Trouble with chiral separations. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
ETH Research Collection. (n.d.). Deracemization via batch temperature cycles. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). Measuring Chiral Purity. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal racemization process. Retrieved from [Link]
-
Chiralpedia. (2023). Part 9: Stereochemistry in Drug Discovery and Development. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Retrieved from [Link]
-
Chemical Science. (2023). Strategies for chiral separation: from racemate to enantiomer. Retrieved from [Link]
-
PubMed Central. (n.d.). The Significance of Chirality in Drug Design and Development. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Racemization – Knowledge and References. Retrieved from [Link]
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. Phthalimides: Supramolecular Interactions in Crystals, Hypersensitive Solution 1H-NMR Dynamics and Energy Transfer to Europium(III) and Terbium(III) States - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereochemical editing: Catalytic racemization of secondary alcohols and amines [ccspublishing.org.cn]
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- 7. pubs.acs.org [pubs.acs.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Phthalimides [organic-chemistry.org]
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- 20. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of (S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione
Welcome to the technical support resource for the synthesis of (S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this synthetic procedure. We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your reaction outcomes.
The synthesis of this compound is a crucial step in the preparation of various pharmaceutical intermediates, including key precursors for antibiotics like Linezolid.[1] The primary reaction involves the nucleophilic ring-opening of (S)-epichlorohydrin by phthalimide. While seemingly straightforward, this reaction is sensitive to conditions that can lead to the formation of significant impurities, impacting yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for this synthesis? The core of this synthesis is a nucleophilic substitution reaction (specifically, an SN2-type mechanism) where the nitrogen atom of phthalimide, often activated by a base to form the more nucleophilic phthalimide anion, attacks the epoxide ring of (S)-epichlorohydrin.[2][3] This attack opens the strained three-membered ring to form the desired product.
Q2: Why is regioselectivity a major concern in this reaction? (S)-epichlorohydrin is an unsymmetrical epoxide. Nucleophilic attack can occur at two different carbons: the terminal, less sterically hindered carbon (C1) or the internal, more substituted carbon (C2).
-
Desired Pathway: Attack at C1 yields this compound.
-
Undesired Pathway: Attack at C2 yields the regioisomeric impurity, (S)-2-(2-chloro-1-hydroxypropyl)isoindoline-1,3-dione. Under basic or neutral conditions, the SN2 mechanism prevails, and the nucleophile preferentially attacks the less hindered C1 carbon.[2][4][5]
Q3: What are the primary impurities I should be looking for? Besides unreacted starting materials, the main process-related impurities are the regioisomer mentioned above and potential over-alkylation products. The presence of water can also lead to the hydrolysis of epichlorohydrin to form 3-chloro-1,2-propanediol.[6]
Q4: Can the product react further with epichlorohydrin? Yes, this is a possibility. The hydroxyl group of the product is itself a nucleophile and can react with another molecule of epichlorohydrin. This "over-alkylation" is a common issue in reactions involving amines or alcohols with alkylating agents and is typically controlled by managing stoichiometry and reaction temperature.[7][8][9]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a structured format.
| Observed Problem | Potential Cause(s) | Recommended Solutions & Rationale |
| High levels of unreacted phthalimide | 1. Insufficient Base: The phthalimide may not be fully deprotonated, reducing the concentration of the active nucleophile.[10] 2. Low Temperature/Short Reaction Time: The reaction kinetics may be too slow under the current conditions. 3. Poor Solubility: Reactants may not be fully dissolved, limiting their ability to react. | 1. Ensure at least a stoichiometric amount of a suitable base (e.g., K₂CO₃, KH) is used. The pKa of phthalimide's N-H is ~8.3.[3] 2. Monitor the reaction by TLC or HPLC. If starting material persists, consider increasing the temperature moderately (e.g., by 10-20 °C) or extending the reaction time. 3. Choose a solvent in which both the phthalimide salt and epichlorohydrin are soluble (e.g., DMF, Isopropanol).[1][6] |
| Significant formation of the regioisomeric impurity | Reaction conditions favoring SN1 character: Traces of acid can protonate the epoxide oxygen, creating a partial positive charge on the carbons. This favors attack at the more substituted carbon (C2), which can better stabilize this charge.[5][11] | 1. Ensure strictly basic or neutral conditions. Use a non-acidic solvent and a base to scavenge any protons. 2. Avoid Lewis acids or protic acids as catalysts, as these strongly promote attack at the more substituted carbon.[12] |
| Presence of di-substituted or oligomeric impurities | Incorrect Stoichiometry: A large excess of (S)-epichlorohydrin can promote a second reaction with the product's hydroxyl group.[7] | 1. Use a carefully controlled molar ratio. A slight excess (1.1-1.2 equivalents) of epichlorohydrin is common, but a large excess should be avoided. 2. Consider adding the epichlorohydrin slowly to the reaction mixture to maintain its low instantaneous concentration. |
| Product fails to crystallize or oils out during workup | Presence of Impurities: Even small amounts of the regioisomer or unreacted starting materials can disrupt the crystal lattice formation. Incorrect Solvent: The chosen recrystallization solvent may not be optimal. | 1. Purify a small batch of the crude material via column chromatography to obtain pure seed crystals. 2. Perform a solvent screen for recrystallization. Ethanol, isopropanol, or mixtures with water are often effective. 3. Ensure the crude product is thoroughly washed to remove water-soluble impurities before recrystallization. |
In-Depth Analysis: Controlling Regioselectivity
The critical factor for a successful synthesis is controlling the regioselectivity of the epoxide ring-opening. This is achieved by ensuring the reaction proceeds via a pure SN2 pathway.
Figure 1. Controlling regioselectivity in the epoxide ring-opening reaction.
As illustrated, basic or neutral conditions with a strong nucleophile favor the SN2 attack at the sterically accessible terminal carbon. Any acidic contaminants can shift the mechanism towards an SN1-like transition state, leading to the undesired regioisomer.
Protocol: Synthesis of this compound
This protocol is a representative procedure and may require optimization.
Materials:
-
Phthalimide
-
(S)-Epichlorohydrin
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Isopropyl Alcohol (IPA) or Dimethylformamide (DMF)
-
Deionized Water
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add phthalimide (1.0 eq.) and potassium carbonate (1.1 eq.) to isopropyl alcohol (approx. 5 mL per gram of phthalimide).
-
Reaction Initiation: Stir the suspension at room temperature for 15 minutes. Then, add (S)-epichlorohydrin (1.2 eq.) dropwise to the mixture.
-
Heating: Heat the reaction mixture to reflux (approx. 80-85 °C) and maintain for 5-7 hours.[1]
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), checking for the consumption of phthalimide.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction slurry into a beaker of cold deionized water (approx. 4-5 times the volume of the reaction solvent).
-
Precipitation: Stir the aqueous mixture vigorously for 30-60 minutes to ensure complete precipitation of the product.
-
Isolation: Collect the white solid by vacuum filtration. Wash the filter cake thoroughly with deionized water to remove inorganic salts and any residual solvent.
-
Drying & Purification: Dry the crude product under vacuum. The product can be further purified by recrystallization from hot ethanol or isopropanol.
Figure 2. Step-by-step experimental workflow for the synthesis.
References
-
A new and concise synthetic route to enantiopure Linezolid from (S)-epichlorohydrin. Der Pharma Chemica. This article details a synthetic pathway that begins with the reaction of (S)-epichlorohydrin and phthalimide, providing a practical context for the synthesis. [Link]
-
Epoxide-Opening Cascades in the Synthesis of Polycyclic Polyether Natural Products. DSpace@MIT. This article discusses how Lewis or Brønsted acid catalysis can be used to activate epoxide rings, influencing the regioselectivity of nucleophilic attack. [Link]
-
Epoxides Ring-Opening Reactions. Chemistry Steps. This resource explains that strong nucleophiles attack unsymmetrical epoxides at the less substituted (less hindered) position via an SN2 mechanism. [Link]
-
Avoiding Over-alkylation. ACS GCI Pharmaceutical Roundtable Reagent Guides. This guide notes that over-alkylation is a common problem when reactive nucleophiles like amines (or alcohols) are reacted with electrophiles like epoxides. [Link]
-
Alkylation of Amines (Sucks!). Master Organic Chemistry. Explains how the product of an amine alkylation is often more nucleophilic than the starting material, leading to over-alkylation. [Link]
-
Opening of Epoxides. Chemistry LibreTexts. Details how epoxide ring-opening occurs via an SN2 mechanism in basic conditions (attacking the less substituted carbon) and an SN1-like mechanism in acidic conditions (attacking the more substituted carbon). [Link]
-
Amine Alkylation Explained. Pearson. Discusses the issue of polyalkylation when amines react with alkyl halides due to the product also being nucleophilic. [Link]
-
Synthesis and optical properties of some isoindole-1,3-dione compounds. ACG Publications. A publication detailing the synthesis of various isoindole-1,3-dione derivatives. [Link]
-
Reactions of Amines. Chemistry LibreTexts. Explains that once an amine is alkylated, the product amine competes with the starting material for the alkylating agent, leading to higher alkylated products. [Link]
-
Unusual Regioselectivity in the Opening of Epoxides by Carboxylic Acid Enediolates. National Institutes of Health. This paper discusses the factors controlling regioselectivity in epoxide opening, noting that quantitative nucleophilic attack at the less hindered site is expected for aliphatic epoxides. [Link]
-
Regioselectivity of acid-catalyzed ring-opening of epoxides. Chemistry Stack Exchange. A discussion forum entry that details how acid-catalyzed ring-opening of epoxides favors nucleophilic attack at the more hindered position. [Link]
-
Phthalimide - Wikipedia. An overview of phthalimide, its properties, and its use in the Gabriel synthesis where it is deprotonated by a base. [Link]
-
Phthalimides - Organic Chemistry Portal. Describes the synthesis of phthalimides, including the N-alkylation of potassium phthalimide with alkyl halides (Gabriel Synthesis). [Link]
-
The Gabriel Synthesis - Master Organic Chemistry. Explains the use of phthalimide in a protected form of SN2 reaction to avoid over-alkylation, noting its pKa is 8.3. [Link]
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
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- 10. Phthalimide - Wikipedia [en.wikipedia.org]
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- 12. dspace.mit.edu [dspace.mit.edu]
Troubleshooting guide for reactions involving (S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione
Welcome to the technical support guide for (S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile chiral building block in their synthetic workflows. As a key intermediate in the synthesis of various pharmaceuticals, including oxazolidinone antibiotics like Linezolid, understanding its reactivity and potential pitfalls is critical for success.[1] This guide moves beyond simple protocols to provide in-depth, experience-driven insights into troubleshooting common experimental challenges in a practical question-and-answer format.
Frequently Asked Questions (FAQs)
Section 1: Compound Properties and Handling
Question 1: What are the essential physical and chemical properties of this compound that I should be aware of?
Understanding the fundamental properties of your starting material is the first step in troubleshooting. This compound is a stable, solid material under standard laboratory conditions.
| Property | Value | Source(s) |
| CAS Number | 148857-42-5 | [2][3][4] |
| Molecular Formula | C₁₁H₁₀ClNO₃ | [2] |
| Molecular Weight | 239.66 g/mol | [2] |
| Appearance | White to off-white solid | [2] |
| Purity | Typically ≥95% | [2] |
| Storage | 2-8°C, sealed in a dry environment | [3] |
Question 2: My compound has been stored for a while. How can I assess its stability and purity before use?
Long-term storage, especially if not strictly at 2-8°C and under dry conditions, can lead to slow degradation. The primary degradation pathway is an intramolecular cyclization to form the corresponding epoxide, 2-(((S)-oxiran-2-yl)methyl)isoindoline-1,3-dione.
Recommended Actions:
-
Thin-Layer Chromatography (TLC): Run a TLC against a fresh or known-good sample. The epoxide byproduct will typically have a different Rf value.
-
Proton NMR (¹H NMR): Check the spectrum for the appearance of new signals corresponding to the epoxide structure and a decrease in the integration of the chlorohydrin protons.
-
Chiral HPLC: To ensure the enantiomeric purity has not been compromised, analysis on a suitable chiral stationary phase is recommended.[5][6] Methods using immobilized amylose-based columns, such as Chiralpak-IA, have proven effective for separating related chiral compounds.[5][6]
Section 2: Reaction Troubleshooting
Question 3: My reaction yield is consistently low. What are the most common causes?
Low yield is a frequent issue stemming from several potential sources. The core of the problem often lies in the competition between two primary reaction pathways: direct Sₙ2 substitution and an initial conversion to an epoxide intermediate.
Diagram: Competing Reaction Pathways
Caption: Competing reaction pathways for the chlorohydrin starting material.
Causality Analysis:
-
Insufficient Nucleophilicity: If your nucleophile is weak, the direct Sₙ2 attack on the primary carbon bearing the chlorine is slow. This allows side reactions to dominate.
-
Incorrect Base Choice: The hydroxyl group can be deprotonated by a base, initiating an intramolecular Sₙ2 reaction to form a highly reactive epoxide intermediate.[7]
-
Problem: If a strong, nucleophilic base (e.g., NaOH, MeO⁻) is used, it can compete with your desired nucleophile in opening the epoxide ring, leading to undesired byproducts.[8]
-
Solution: If epoxide formation is desired, use a non-nucleophilic base (e.g., NaH, K₂CO₃) to form the epoxide in situ, which is then attacked by your primary nucleophile. If direct substitution is desired, running the reaction without a base or with a mild, non-interfering base is preferable.
-
-
Reaction Conditions:
-
Temperature: Higher temperatures can favor elimination side reactions or decomposition. Start at room temperature or slightly elevated temperatures (e.g., 50-60°C) and monitor by TLC.
-
Solvent: Aprotic polar solvents like DMF or DMSO are generally effective as they can solvate the ions involved without interfering with the reaction.
-
-
Presence of Water: Water can act as a nucleophile, especially if the epoxide intermediate is formed, leading to the formation of the corresponding diol, 2-((S)-2,3-dihydroxypropyl)isoindoline-1,3-dione, as a significant byproduct. Ensure all reagents and solvents are anhydrous.
Question 4: I'm observing an unexpected major byproduct. How do I identify and eliminate it?
The most common byproduct is the epoxide, 2-(((S)-oxiran-2-yl)methyl)isoindoline-1,3-dione, formed via intramolecular cyclization.[1] Another possibility is the diol from hydrolysis.
Troubleshooting Protocol:
-
Isolate the Byproduct: If possible, isolate the byproduct using column chromatography for characterization.
-
Characterize: Obtain ¹H NMR and Mass Spectrometry data.
-
Epoxide Signature: Look for the characteristic shifts of the oxirane protons in the NMR and a molecular ion corresponding to the loss of HCl (M-36.5).
-
Diol Signature: Look for two -OH protons in the NMR (which may exchange with D₂O) and a molecular ion corresponding to the substitution of -Cl with -OH (M-18.5).
-
-
Elimination Strategy:
-
To Avoid the Epoxide: If direct substitution is the goal, avoid bases. Use a strong, non-basic nucleophile.
-
To Avoid the Diol: Ensure strictly anhydrous conditions. Use dry solvents and reagents and conduct the reaction under an inert atmosphere (N₂ or Ar).
-
Troubleshooting Decision Tree
Caption: A logical workflow for diagnosing common reaction failures.
Section 3: Protocols and Best Practices
Question 5: Can you provide a reliable starting protocol for a nucleophilic substitution reaction with an amine?
Certainly. This general protocol is a robust starting point for the N-alkylation of an amine, a common application for this reagent.[1]
Experimental Protocol: N-alkylation of 3-Fluoro-4-morpholinobenzenamine
This protocol is adapted from methodologies described in the synthesis of Linezolid intermediates and should be adapted for specific substrates.[1]
-
Reagent Preparation:
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add this compound (1.0 eq).
-
Add 3-Fluoro-4-morpholinobenzenamine (1.0 - 1.2 eq).
-
Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 1.5 eq).
-
Add anhydrous solvent (e.g., Isopropanol or DMF) to achieve a concentration of approximately 0.5 M.
-
-
Reaction Execution:
-
Stir the mixture under a nitrogen atmosphere.
-
Heat the reaction to reflux (for isopropanol) or ~80-100°C (for DMF).[1]
-
Monitor the reaction progress by TLC or LC-MS every 2-4 hours until the starting chlorohydrin is consumed (typically 5-10 hours).
-
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
If using DMF, dilute the mixture with ethyl acetate and wash with water (3x) to remove the DMF. If using isopropanol, concentrate the mixture under reduced pressure.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
-
Alternatively, crystallization can be an effective method for purification.[9]
-
Question 6: How do I confirm the stereochemistry of my final product?
Maintaining stereochemical integrity is paramount when using chiral building blocks. The reactions involving this chlorohydrin are stereospecific Sₙ2 processes.
-
Direct Sₙ2 attack on the carbon bearing the chlorine will result in an inversion of configuration at that center.
-
Epoxide formation followed by ring-opening involves two consecutive Sₙ2 reactions. The first (cyclization) proceeds with inversion. The second (ring-opening by the nucleophile at the least substituted carbon) also proceeds with inversion. The net result is a retention of the original configuration relative to the starting chlorohydrin's chiral center.[7][10]
To confirm the final stereochemistry:
-
Chiral HPLC: This is the gold standard. Compare the retention time of your product to a known standard or use a validated method for separating the enantiomers.[11]
-
Optical Rotation: Measure the specific rotation and compare it to literature values if available.
References
-
Madhusudhan, G., et al. (2011). A new and concise synthetic route to enantiopure Linezolid from (S)-epichlorohydrin. Der Pharma Chemica, 3(5), 168-175. [Link]
-
Pharmaffiliates. 2-[(2S)-3-Chloro-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione. [Link]
-
Pearson. (2023). Epoxide Reactions Explained. [Link]
-
Ashenhurst, J. (2015, January 26). Epoxides - The Outlier Of The Ether Family. Master Organic Chemistry. [Link]
-
Chemistry Steps. Epoxides Ring-Opening Reactions. [Link]
-
Rane, V. P., et al. (2012). Validated Chiral High Performance Liquid Chromatographic Method for Enantiomeric Separation of Epichlorohydrin on Immobilized Amylose Based. Der Pharma Chemica, 4(5), 1894-1900. [Link]
-
Neopharm Labs. Chiral and Achiral Compounds Purification. [Link]
-
Khan Academy. (2012, December 31). Epoxide formation and anti dihydroxylation. [Link]
-
ACG Publications. (2014). Synthesis and optical properties of some isoindole-1,3-dione compounds. [Link]
-
Ashenhurst, J. (2015, February 10). Epoxide Ring Opening With Base. Master Organic Chemistry. [Link]
-
RotaChrom. (2025, January 31). Innovations in Chiral Purification: Exploring Techniques and Future Potential. [Link]
-
ResearchGate. (2025, August 9). Chiral High Performance Liquid Chromatographic Method for Enantiomeric Separation of Epichlorohydrin on Immobilized Amylose Based Stationary Phase. [Link]
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- 2. This compound [cymitquimica.com]
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- 6. researchgate.net [researchgate.net]
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- 10. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 11. Innovations in Chiral Purification: Exploring Techniques and Future Potential - Rotachrom Technologies [rotachrom.com]
How to monitor the progress of reactions with (S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione
An In-Depth Guide to Monitoring Reactions with (S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione
Welcome to the Technical Support Center for monitoring chemical reactions involving this compound. This guide is designed for researchers, scientists, and drug development professionals who utilize this key chiral intermediate. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles and field-tested insights to help you overcome common experimental hurdles.
This compound is a versatile building block, notably used as an intermediate in the synthesis of pharmaceuticals.[1][2] Its structure, featuring a chiral center, a reactive chlorohydrin moiety, and a bulky phthalimide group, presents unique challenges and opportunities in synthetic chemistry.[3] Accurate reaction monitoring is paramount to ensure high yield, purity, and stereochemical integrity of the final product.
This document provides a series of troubleshooting guides and frequently asked questions (FAQs) for the most common analytical techniques used to monitor its transformations.
General Considerations for Reaction Monitoring
The chlorohydrin functional group in this compound is susceptible to various transformations, most commonly nucleophilic substitution.[4] A typical reaction might involve the displacement of the chloride by a nucleophile or the formation of an epoxide intermediate under basic conditions. Effective monitoring requires distinguishing the starting material from the product(s) and any intermediates or byproducts.
FAQ 1: Thin-Layer Chromatography (TLC)
Q1.1: I'm starting a reaction with this compound. How do I select an appropriate TLC solvent system?
A1.1: Proper solvent system selection is critical for achieving good separation. The goal is to find a system where the starting material has a Retention Factor (Rf) of approximately 0.3-0.5, allowing clear separation from both non-polar impurities (higher Rf) and polar products/byproducts (lower Rf).[5]
Given the polar nature of the molecule due to the hydroxyl and phthalimide groups, you will need a relatively polar eluent.[3] Start with a binary mixture of a non-polar solvent (like hexanes or toluene) and a polar solvent (like ethyl acetate or acetone).
Step-by-Step Protocol for TLC Solvent System Screening:
-
Prepare Stock Solutions: Create dilute solutions of your starting material and, if available, your expected product in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the Plate: On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom. Spot the starting material on the left, the product on the right, and a "co-spot" (both starting material and product in the same spot) in the middle.[5]
-
Test Initial Systems: Prepare small volumes of different solvent ratios in separate developing chambers (a covered beaker with filter paper works well). Good starting points are mixtures of Hexane:Ethyl Acetate (Hex:EtOAc).
-
Develop and Analyze: Place the spotted TLC plate in a chamber, ensuring the solvent level is below the baseline.[6] Let the solvent front migrate to about 1 cm from the top, then remove the plate and immediately mark the solvent front with a pencil.[7]
-
Visualize: View the plate under a UV lamp (the phthalimide group is UV-active). Circle the visible spots.
-
Optimize: Adjust the solvent ratio based on the results, as detailed in the table below.
| Observation | Problem | Solution |
| All spots remain at the baseline (Rf ≈ 0). | Eluent is not polar enough. | Increase the proportion of the polar solvent (e.g., move from 4:1 Hex:EtOAc to 1:1 Hex:EtOAc).[7][8] |
| All spots are near the solvent front (Rf ≈ 1). | Eluent is too polar. | Decrease the proportion of the polar solvent (e.g., move from 1:1 Hex:EtOAc to 4:1 Hex:EtOAc).[7][8] |
| Spots are streaked or elongated. | Sample is too concentrated or highly polar. | Dilute the sample solution before spotting. If streaking persists, add 0.1-1% acetic acid or triethylamine to the eluent to suppress ionization of acidic or basic functional groups, respectively.[6][8] |
| Reactant and product spots are not separated. | Insufficient resolution. | Try a different solvent system. For example, substitute ethyl acetate with acetone or add a small amount of methanol (a very polar solvent) to the eluent. |
Q1.2: My TLC plate shows a smear from the baseline, and I can't distinguish any spots. What's wrong?
A1.2: This is a common issue when working with highly polar compounds or when the reaction is run in a high-boiling point solvent like DMF or DMSO.[9]
-
High Polarity: The starting material itself is quite polar. If your product is even more polar (e.g., a diol formed from hydrolysis), it may not move from the baseline in standard solvent systems.
-
Troubleshooting: Try a highly polar solvent system. A robust option for very polar compounds is to use a small percentage of a 10% solution of ammonium hydroxide in methanol mixed with dichloromethane.[10] Alternatively, consider using reversed-phase TLC plates (C18), where the elution order is inverted (polar compounds move faster).[8]
-
-
High-Boiling Solvent: Solvents like DMF will streak up the entire plate.
-
Troubleshooting: Before developing the plate, place the spotted TLC plate under high vacuum for 5-10 minutes to evaporate the residual reaction solvent.[10] Alternatively, perform a mini-workup: take a small aliquot of the reaction mixture, dilute it with ethyl acetate, wash with water and brine in a small vial, and then spot the organic layer on the TLC plate.[5]
-
FAQ 2: High-Performance Liquid Chromatography (HPLC)
Q2.1: My reaction is stereospecific. How can I monitor the enantiomeric purity of the product?
A2.1: For stereospecific reactions, chiral HPLC is the gold standard.[11] It uses a chiral stationary phase (CSP) to separate enantiomers, allowing you to quantify the starting material, the desired product enantiomer, and any undesired enantiomer.
Step-by-Step Protocol for Chiral HPLC Sample Preparation and Analysis:
-
Method Development: Developing a chiral HPLC method can be complex.[12]
-
Column Selection: Polysaccharide-based CSPs (e.g., Chiralpak® or Lux® series) are often effective for a wide range of compounds and can be a good starting point.[13]
-
Mobile Phase Screening: Screen different mobile phases. Common modes include normal phase (e.g., Hexane/Isopropanol), reversed-phase (e.g., Water/Acetonitrile), and polar organic mode (e.g., Acetonitrile/Methanol).[13][14]
-
-
Sample Preparation:
-
Quench a small aliquot of the reaction mixture (e.g., by adding it to a cooled, buffered solution).
-
Perform a mini-workup if necessary to remove salts or incompatible solvents.
-
Dissolve the residue in the mobile phase to an approximate concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter to prevent column clogging.
-
-
Analysis:
-
Inject a standard of your racemic starting material to determine the retention times of both enantiomers.
-
Inject your reaction sample. Monitor the decrease in the peak area of the (S)-starting material and the increase in the peak area of your desired product enantiomer.
-
Q2.2: I'm seeing broad peaks and shifting retention times in my HPLC analysis. What could be the cause?
A2.2: These are common HPLC problems that can often be resolved systematically.
| Problem | Potential Cause | Troubleshooting Solution |
| Broad Peaks | Sample overload; Column degradation; Mismatch between sample solvent and mobile phase. | Inject a more dilute sample; Replace the column; Ensure the sample is dissolved in the mobile phase. |
| Shifting Retention Times | Inconsistent mobile phase composition; Fluctuating column temperature; Column aging. | Prepare fresh mobile phase daily and ensure it is well-mixed; Use a column oven to maintain a constant temperature; Monitor column performance with a standard and replace it when performance degrades.[14] |
| Poor Resolution | Mobile phase is not optimized; Incorrect column choice. | Adjust the mobile phase composition (e.g., change solvent ratio or pH); Screen different chiral or achiral columns to find one with better selectivity for your compounds.[13][15] |
FAQ 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
Q3.1: How can I use ¹H NMR to monitor the reaction progress?
A3.1: ¹H NMR spectroscopy is an excellent quantitative tool for monitoring reactions, as the integral of a peak is directly proportional to the number of protons it represents.[16][17] You can track the reaction by observing the disappearance of starting material peaks and the appearance of product peaks.
Step-by-Step Protocol for NMR Reaction Monitoring:
-
Acquire a t=0 Spectrum: Before initiating the reaction, take a high-quality ¹H NMR spectrum of your starting material in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). This will serve as your reference.
-
Identify Diagnostic Peaks: Choose well-resolved peaks for both the starting material and the expected product that do not overlap with other signals. For the starting material, the protons on the chloropropyl chain (e.g., -CH (OH)- or -CH ₂Cl) are excellent choices.
-
Sample at Intervals: As the reaction proceeds, withdraw small aliquots at regular time intervals.
-
Prepare Sample: Quench the reaction in the aliquot immediately. Remove the solvent under reduced pressure or via a mini-workup. Dissolve the residue in the same deuterated solvent used for your t=0 spectrum.
-
Acquire Spectra: Acquire a ¹H NMR spectrum for each time point.
-
Calculate Conversion: Compare the integration of a starting material peak to the integration of a product peak. For example:
-
% Conversion = [Integral(Product) / (Integral(Product) + Integral(Starting Material))] * 100
-
Q3.2: I have a broad peak in my ¹H NMR spectrum and I'm not sure if it's my -OH proton or water. How can I confirm?
A3.2: This is a classic problem that can be solved with a "D₂O shake." The proton of an -OH group is acidic and will rapidly exchange with the deuterium atoms of deuterium oxide (D₂O).
-
Procedure: After acquiring your initial ¹H NMR spectrum, add 1-2 drops of D₂O directly to the NMR tube. Shake the tube gently to mix, and re-acquire the spectrum. The peak corresponding to the -OH proton will either disappear or significantly decrease in intensity, confirming its identity.[18] Water present in the sample will also exchange, so this method confirms the presence of an exchangeable proton (like O-H or N-H).
References
- Modern Analytical Technique for Characterization Organic Compounds. (n.d.). Google AI.
- Troubleshooting for Thin Layer Chromatography. (2021, December 8). SiliCycle.
- Troubleshooting Thin Layer Chromatography. (n.d.). University of Rochester, Department of Chemistry.
- Chromatography: TLC Tips. (n.d.). University of Rochester, Department of Chemistry.
- Nishizawa, T., et al. (n.d.). Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry.
- chiral hplc method: Topics by Science.gov. (n.d.). Science.gov.
- Dreyfus, J. H., et al. (2019, August 12). Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Analytical Chemistry.
- Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. (n.d.). RSC Publishing.
- Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. (n.d.). Chemistry LibreTexts.
- Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. (2025, June 3). Bitesize Bio.
- HPLC detection and evaluation of chiral compounds with a laser-based chiroptical detector. (2025, August 5).
- Thin Layer Chromatography (TLC). (n.d.). University of California, Los Angeles.
- Monitoring a Reaction. (n.d.).
- 2-[(2S)-3-Chloro-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione. (n.d.).
- Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separ
- This compound. (n.d.). CymitQuimica.
- A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.).
- Basics of chiral HPLC. (n.d.). Sigma-Aldrich.
- Real-Time Monitoring of the Catalytic Oxidation of Alcohols to Aldehydes and Ketones on Resin Support by Single-Bead Fourier Transform Infrared Microspectroscopy. (1996, December 13). PubMed.
- This compound. (n.d.). Merck.
- (S)-2-(3-chloro-2-hydroxypropyl)isoindoline-l,3-dione. (n.d.). Daicel Pharma Standards.
- This compound. (n.d.). Sigma-Aldrich.
- Online 1 H NMR Spectroscopic Study of the Reaction Kinetics in Mixtures of Acetaldehyde and Water Using a New Microreactor Probe Head. (2025, August 5).
- Benchtop NMR Reaction Monitoring for Kinetic Profiling. (n.d.). Carbon.
- Alcohol Reactions (Live Recording) Organic Chemistry Practice & Review. (2024, October 15). YouTube.
- 17.11 Spectroscopy of Alcohols and Phenols. (2023, November 15). Chemistry LibreTexts.
- Reactions of Alcohols | Overview. (2024, February 1). YouTube.
- Alcohol Reactions Introduction (Live Recording) Organic Chemistry Review & Practice Session. (2024, February 7). YouTube.
- Ethanol Kinetics in the Human Brain Determined by Magnetic Resonance Spectroscopy. (2023, August 31). MDPI.
- (R)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione. (n.d.). PubChem.
Sources
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- 5. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
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Technical Support Center: Chiral Purity Analysis of (S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione
Welcome to the technical support center for the chiral purity analysis of (S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione. This guide is designed for researchers, analytical scientists, and drug development professionals who are tasked with developing and troubleshooting methods for quantifying the enantiomeric purity of this critical chiral intermediate. As a polar molecule containing an amino alcohol-like moiety, its separation presents unique challenges that require a systematic and well-informed approach. This document provides in-depth, field-proven insights in a direct question-and-answer format to address the specific issues you may encounter during your experiments.
Part 1: Frequently Asked Questions (FAQs) - Method Selection & Initial Setup
Q1: What is the best starting point for the chiral analysis of this compound? HPLC, SFC, or CE?
High-Performance Liquid Chromatography (HPLC) is the most established and widely accessible technique for this type of analysis and should be your primary starting point. Supercritical Fluid Chromatography (SFC) is an excellent, often faster, and greener alternative, particularly if HPLC development proves difficult.[1][2] Capillary Electrophoresis (CE) is a powerful technique for polar and charged compounds and can serve as a valuable orthogonal method, but typically requires more specialized expertise.[3][4]
Causality: The decision rests on balancing accessibility, existing expertise, and the physicochemical properties of the analyte. The analyte's polarity and potential for hydrogen bonding make it amenable to all three techniques, but HPLC offers the broadest range of commercially available chiral stationary phases (CSPs) and a vast body of literature.
Q2: Which type of HPLC column (Chiral Stationary Phase) should I select first?
For an amino alcohol derivative like this, polysaccharide-based CSPs are the most successful and should be your first choice.[5] Specifically, start with columns based on amylose or cellulose derivatives, such as those with tris(3,5-dimethylphenylcarbamate) or tris(3,5-dichlorophenylcarbamate) selectors. Pirkle-type CSPs can also be effective for this class of compounds.[6][7]
Expert Insight: The chiral recognition mechanism on polysaccharide CSPs involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral grooves of the polysaccharide structure. The hydroxyl group and the polar isoindoline-1,3-dione moiety of your analyte are key interaction points, making these columns highly suitable. Screening multiple phases is critical, as subtle differences in the selector can dramatically impact selectivity.[8][9]
Q3: What are the recommended starting mobile phase conditions for a polysaccharide CSP?
You should screen your selected columns under at least two distinct modes: Normal Phase (NP) and Polar Organic Mode (POM).
Rationale: Screening across different modes explores a wider range of interaction mechanisms, increasing the probability of achieving separation.[9] While the analyte is polar, its phthalimide group provides aromaticity that can interact favorably under normal phase conditions.
| Mode | Primary Solvent | Modifier(s) | Typical Additive (Optional) |
| Normal Phase (NP) | Hexane or Heptane | Isopropanol (IPA) or Ethanol (EtOH) | 0.1% Diethylamine (DEA) |
| Polar Organic (POM) | Acetonitrile (ACN) | Methanol (MeOH) or Ethanol (EtOH) | 0.1% Trifluoroacetic Acid (TFA) or DEA |
| Reversed Phase (RP) | Water w/ Buffer (e.g., Formate) | Acetonitrile (ACN) or Methanol (MeOH) | N/A (controlled by buffer pH) |
Pro-Tip: Always dedicate columns to specific additive types (e.g., one column for basic methods, one for acidic). Additives can be strongly retained and cause an "additive memory effect," leading to reproducibility issues when switching conditions.[8]
Part 2: Troubleshooting Guide for Chiral HPLC Analysis
This section addresses common problems encountered during method development and routine analysis.
Scenario 1: No Separation of Enantiomers (Co-elution)
Q: I've screened a popular amylose-based column in Normal Phase (Hexane/IPA), but my enantiomers are co-eluting. What is my next step?
This is the most common initial outcome. Do not abandon the column yet. A systematic optimization strategy is required.
Step-by-Step Troubleshooting:
-
Change the Alcohol Modifier: First, switch the alcohol modifier. If you used Isopropanol (IPA), change to Ethanol (EtOH), or vice-versa.
-
Causality: Different alcohols have varying hydrogen bond donor/acceptor strengths and steric profiles. This seemingly small change can significantly alter the transient diastereomeric complexes formed between the analyte and the CSP, often inducing separation.
-
-
Optimize Modifier Percentage: Methodically vary the percentage of the alcohol modifier in small increments (e.g., from 10% to 30% in 5% steps).
-
Causality: The modifier concentration directly competes with the analyte for interaction sites on the CSP. Finding the "sweet spot" is critical for achieving optimal resolution. Chiral separations are often highly sensitive to modifier concentration.[5]
-
-
Change the Temperature: Decrease the column temperature (e.g., to 15°C or 25°C from an initial 40°C).
-
Causality: Lowering the temperature often enhances the stability of the transient diastereomeric complexes, leading to better chiral recognition and increased resolution. It also increases mobile phase viscosity, which can improve efficiency.
-
-
Switch to a Different Mode: If Normal Phase fails, screen the same column under Polar Organic Mode (e.g., Acetonitrile/Methanol).
-
Causality: The interaction mechanisms in POM are different from NP, relying more heavily on dipole-dipole interactions. For polar analytes, this can be a very effective strategy.
-
-
Screen a Different Column: If the first column fails under all reasonable conditions, move to a CSP with a different selector (e.g., a cellulose-based phase if you started with amylose, or one with a different carbamate derivative).[9]
Below is a workflow diagram for systematic chiral method development.
Caption: Chiral HPLC Method Development Workflow.
Scenario 2: Poor Peak Shape (Tailing)
Q: My peaks are resolved, but the (S)-enantiomer peak is tailing significantly. How can I fix this?
Peak tailing in chiral chromatography is commonly caused by unwanted secondary interactions, often with residual silanols on the silica support of the CSP.
Step-by-Step Troubleshooting:
-
Introduce a Basic Additive: This is the most effective solution. Add a small amount (0.1% v/v) of a competing base like Diethylamine (DEA) to your Normal Phase mobile phase.
-
Causality: The analyte contains a basic nitrogen within its structure (amide functionality can exhibit weak basicity) and a hydroxyl group. These can interact strongly with acidic silanol groups on the stationary phase support. The DEA acts as a stronger base, preferentially occupying these active sites and preventing the analyte from "sticking," resulting in a more symmetrical peak shape.[5][10]
-
-
Check for Sample Overload: Reduce the concentration of your sample or the injection volume.
-
Causality: Injecting too much mass onto the column can saturate the chiral selector sites, leading to peak distortion and tailing.
-
-
Ensure Proper System Plumbing: Check for any extra-column dead volume from poorly fitted connections, which can contribute to peak broadening and tailing.
Scenario 3: Irreproducible Retention Times and Resolution
Q: My method worked yesterday, but today the retention times have shifted and the resolution has dropped. What's happening?
Irreproducibility in chiral separations, especially in Normal Phase, is almost always due to insufficient column equilibration or changes in the mobile phase composition.
Step-by-Step Troubleshooting:
-
Extend Column Equilibration Time: Chiral stationary phases require extensive equilibration. Before starting your analysis, flush the column with the mobile phase for at least 30-60 minutes, or until you get a stable baseline and consistent retention times on sequential injections of your standard.[10]
-
Causality: The conformation of the polysaccharide selector is highly sensitive to the mobile phase composition. It takes a significant volume of solvent to ensure the CSP has reached a stable, equilibrated conformational state, which is essential for consistent chiral recognition.
-
-
Use Fresh, High-Purity Solvents: Prepare your mobile phase fresh daily. In Normal Phase, even trace amounts of water can dramatically alter selectivity.[8]
-
Causality: Water is a very polar modifier that will preferentially adsorb to the stationary phase, altering the interaction landscape and leading to drastic changes in retention and resolution.
-
-
Dedicate the HPLC System (If Possible): If you frequently switch between reversed-phase and normal-phase methods on the same HPLC, trace amounts of water or buffer salts can remain in the system and leach into your mobile phase, causing drift. Dedicating a system to chiral normal-phase analysis is a best practice.[10]
The diagram below outlines a decision-making process for troubleshooting poor resolution.
Sources
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 3. mdpi.com [mdpi.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Amino alcohol-derived chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amino alcohol-derived chiral stationary phases. | Semantic Scholar [semanticscholar.org]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Synthesis of (S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
(S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione is a valuable chiral building block in the synthesis of several active pharmaceutical ingredients (APIs), including the antibiotic Linezolid and the anticoagulant Rivaroxaban. The stereochemistry at the C2 position of the propyl chain is crucial for the biological activity of the final drug substance. Therefore, efficient and stereoselective synthetic routes to this intermediate are of significant interest to the pharmaceutical industry.
This guide provides an in-depth comparison of the two primary synthetic routes to this compound, offering insights into the underlying chemistry, experimental protocols, and a comparative analysis of their respective advantages and disadvantages.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route A: From (S)-Epichlorohydrin | Route B: From (S)-3-Chloropropane-1,2-diol |
| Starting Materials | (S)-Epichlorohydrin, Phthalimide | (S)-3-Chloropropane-1,2-diol, Phthalimide |
| Key Transformation | Nucleophilic ring-opening of an epoxide | Nucleophilic substitution (Gabriel Synthesis) |
| Typical Yield | Moderate to High | Generally High |
| Stereochemical Control | Good, with potential for racemization if not controlled | Generally good, dependent on precursor purity |
| Reaction Conditions | Mild to moderate (reflux in isopropanol) | Moderate (heating in a polar aprotic solvent) |
| Key Reagents | Base (e.g., K₂CO₃) | Base (e.g., K₂CO₃ or pre-formation of potassium phthalimide) |
| Scalability | Well-established for industrial scale | Feasible for industrial scale |
Route A: Ring-Opening of (S)-Epichlorohydrin with Phthalimide
This route is a commonly employed method that leverages the high reactivity of the strained epoxide ring in (S)-epichlorohydrin. The phthalimide anion, a soft nucleophile, attacks the terminal carbon of the epoxide, leading to the desired product with retention of stereochemistry at the chiral center.
Mechanistic Insight
The reaction proceeds via an SN2 mechanism. The phthalimide is first deprotonated by a base, typically potassium carbonate, to form the more nucleophilic potassium phthalimide. This nucleophile then attacks the less sterically hindered terminal carbon of the epoxide ring of (S)-epichlorohydrin. This regioselectivity is a key feature of the reaction, ensuring the formation of the desired 2-hydroxypropyl linkage. The subsequent protonation of the resulting alkoxide during workup yields the final product. Careful control of reaction conditions is necessary to prevent side reactions, such as the formation of the isomeric product from attack at the central carbon or racemization.
Figure 1: Reaction workflow for the synthesis via (S)-epichlorohydrin.
Experimental Protocol
The following protocol is adapted from a procedure for a related synthesis and represents a typical laboratory-scale preparation.[1]
-
Reaction Setup: To a stirred solution of (S)-epichlorohydrin (1.0 eq.) and phthalimide (1.0 eq.) in isopropanol, add a catalytic amount of potassium carbonate (0.1 eq.) at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for 5-7 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove inorganic salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by column chromatography on silica gel or by recrystallization.
Route B: N-Alkylation of Phthalimide with (S)-3-Chloropropane-1,2-diol
This route is a classic example of the Gabriel synthesis of primary amines, adapted for the synthesis of the target N-substituted phthalimide.[2][3] It involves the nucleophilic substitution of a halide by the phthalimide anion. In this case, the primary chloride of (S)-3-chloropropane-1,2-diol is the electrophile.
Mechanistic Insight
Similar to Route A, the first step involves the deprotonation of phthalimide to form potassium phthalimide. This is a highly effective nucleophile for SN2 reactions. The potassium phthalimide then reacts with (S)-3-chloropropane-1,2-diol. The nucleophilic attack occurs at the carbon bearing the chlorine atom, displacing the chloride and forming the C-N bond. The stereocenter at the adjacent carbon is not directly involved in the reaction and its configuration is retained.
Figure 2: Reaction workflow for the synthesis via (S)-3-chloropropane-1,2-diol.
Experimental Protocol
While a direct protocol for the target molecule is less commonly published, the following is a general procedure based on the Gabriel synthesis principles.[2]
-
Formation of Potassium Phthalimide: In a round-bottom flask, dissolve phthalimide (1.0 eq.) in a suitable polar aprotic solvent such as dimethylformamide (DMF). Add potassium carbonate (1.1 eq.) and stir the mixture at room temperature for 1 hour to form potassium phthalimide in situ.
-
Reaction: Add (S)-3-chloropropane-1,2-diol (1.0 eq.) to the mixture. Heat the reaction to 80-100 °C and stir for several hours until the reaction is complete, as monitored by TLC.
-
Workup: Cool the reaction mixture and pour it into water. The product may precipitate and can be collected by filtration. Alternatively, extract the product with an organic solvent.
-
Purification: Wash the collected solid or the organic extract with water and dry. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Comparative Analysis
Yield and Purity: Both routes can provide the desired product in good yields. The Gabriel synthesis (Route B) is known for its high efficiency in forming primary amines and their derivatives, often resulting in high yields of the N-alkylated product. Route A can also be high-yielding, but may be more susceptible to side-product formation if the reaction conditions are not carefully controlled.
Stereochemical Integrity: The primary concern in the synthesis of this chiral intermediate is the retention of stereochemistry. In Route B, the reaction occurs at the primary carbon, which is not the stereocenter, thus the stereochemical integrity is generally well-maintained. In Route A, while the main reaction pathway proceeds with retention of configuration, there is a possibility of racemization under certain conditions, particularly if the reaction is prolonged or if stronger bases are used which could promote epoxide ring-opening at the chiral center.
Starting Material Accessibility and Cost: Both (S)-epichlorohydrin and (S)-3-chloropropane-1,2-diol are commercially available chiral building blocks. The cost and availability of these starting materials can vary and may be a determining factor for large-scale industrial production. (S)-epichlorohydrin is a common starting material in many industrial processes.
Safety and Environmental Considerations: From a green chemistry perspective, both routes have aspects to consider. Route A, using isopropanol as a solvent, is relatively benign. Route B often employs DMF, which is a more hazardous solvent. The choice of base (potassium carbonate is preferred over stronger, more hazardous bases) and the overall process mass intensity (PMI) are important factors in evaluating the environmental impact of each route. The development of greener solvent systems for the Gabriel synthesis is an area of active research.
Conclusion
Both the ring-opening of (S)-epichlorohydrin and the N-alkylation of phthalimide with (S)-3-chloropropane-1,2-diol are viable and effective methods for the synthesis of this compound.
-
Route A (from (S)-Epichlorohydrin) is a direct and often high-yielding method, but requires careful control of reaction conditions to ensure regioselectivity and prevent racemization.
-
Route B (from (S)-3-Chloropropane-1,2-diol) is a robust and reliable method based on the well-established Gabriel synthesis, which generally ensures excellent retention of stereochemistry. The choice of solvent in this route is a key consideration for its environmental footprint.
The selection of the optimal route will depend on a variety of factors including the scale of the synthesis, cost and availability of starting materials, and the specific requirements for purity and stereochemical integrity of the final product. For industrial applications, a thorough process optimization and a comprehensive green chemistry assessment for each route would be necessary.
References
- Patsnap Eureka. (2025, March 28). Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses.
- Chemistry LibreTexts. (2023, January 22). Gabriel Synthesis.
- Madhusudhan, G., et al. (2011). A new and concise synthetic route to enantiopure Linezolid from (S)-epichlorohydrin. Der Pharma Chemica, 3(5), 168-175.
Sources
A Comparative Guide to Chiral Synthons: (S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern pharmaceutical development, the precise construction of enantiomerically pure molecules is paramount. The biological activity of a chiral drug often resides in a single enantiomer, while its counterpart may be inactive or even elicit undesirable side effects. This necessity places a significant demand on the availability and efficiency of chiral synthons—building blocks that introduce a specific stereocenter into a molecule. This guide provides an in-depth technical comparison of (S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione, a versatile yet specialized chiral synthon, against more common alternatives like (S)-epichlorohydrin and (S)-glycidol.
The utility of these synthons will be contextualized through their application in the synthesis of two therapeutically significant classes of molecules: the oxazolidinone antibiotic Linezolid and the widely prescribed beta-blockers. By examining the synthetic routes, experimental data, and underlying chemical principles, this guide aims to equip researchers with the critical information needed to make informed decisions in the selection of chiral building blocks for their synthetic endeavors.
The Central Role of the Phthalimide Moiety
A defining feature of this compound is the presence of a phthalimide group. This functionality is not merely a passive component of the molecule; it plays a crucial role in modulating its reactivity and stability. The phthalimide group serves as a robust protecting group for a primary amine, a common feature in many active pharmaceutical ingredients. In a classic Gabriel synthesis, the phthalimide anion acts as an ammonia surrogate, allowing for the clean alkylation of the nitrogen atom without the common issue of over-alkylation that plagues reactions with free amines.[1]
Furthermore, the bulky and electron-withdrawing nature of the phthalimide group can exert significant steric and electronic influence on adjacent reaction centers. This can enhance the stereoselectivity of subsequent transformations by directing the approach of reagents.[2] The phthalimide group's stability under a range of reaction conditions, coupled with well-established methods for its removal (typically via hydrazinolysis), makes it an attractive strategic element in multi-step syntheses.[3][4]
Comparative Synthesis of Linezolid
Linezolid, an oxazolidinone antibiotic, represents a key application where the strategic use of chiral synthons is evident. We will compare a synthetic route utilizing this compound with a route starting from the more common chiral synthon, (S)-epichlorohydrin.
Synthetic Pathway Overview: Linezolid
Caption: Comparative synthetic workflows for Linezolid.
Experimental Data and Protocol Comparison: Linezolid Synthesis
| Parameter | Route A: this compound | Route B: (S)-Epichlorohydrin |
| Key Intermediate | 2-((R)-3-(3-fluoro-4-morpholinophenylamino)-2-hydroxypropyl)isoindoline-1,3-dione | (R)-5-(chloromethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one |
| Overall Yield | ~11% (from phthalimide and epichlorohydrin to the key intermediate, followed by cyclization) | ~50% |
| Enantiomeric Purity | High (retention of stereochemistry from starting material) | High (retention of stereochemistry from starting material) |
| Key Advantages | Utilizes a stable, crystalline intermediate. The phthalimide group prevents side reactions at the nitrogen atom. | More convergent and higher overall yield. Fewer steps to the core oxazolidinone structure. |
| Key Disadvantages | Lower overall yield and more synthetic steps. | Requires the synthesis of an isocyanate, which can be moisture-sensitive. |
Detailed Experimental Protocol: Route A (via this compound)
This protocol is adapted from the work of Madhusudhan et al.[5]
Step 1: Synthesis of 2-((S)-3-chloro-2-hydroxypropyl)isoindoline-1,3-dione
-
To a stirred solution of (S)-epichlorohydrin and phthalimide (1.0 equivalent) in isopropanol, add a catalytic amount of potassium carbonate.
-
Heat the reaction mixture to reflux and maintain for 5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and isolate the product.
Step 2: Synthesis of 2-((R)-3-(3-fluoro-4-morpholinophenylamino)-2-hydroxypropyl)isoindoline-1,3-dione
-
A mixture of 2-((S)-3-chloro-2-hydroxypropyl)isoindoline-1,3-dione, 3-fluoro-4-morpholinobenzenamine (1.0 equivalent), and 2,6-lutidine in toluene is heated to reflux for 36 hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the product is isolated and purified by column chromatography.
-
This step proceeds with inversion of configuration at the carbon bearing the chlorine atom. The reported yield for this step is 19%.[5]
Step 3: Synthesis of Linezolid
-
The resulting amino alcohol is then cyclized to form the oxazolidinone ring. This can be achieved using various reagents such as carbonyldiimidazole (CDI) or phosgene equivalents.
-
The phthalimide protecting group is subsequently removed by treatment with hydrazine hydrate.
-
The liberated primary amine is then acetylated using acetic anhydride to yield Linezolid.
Detailed Experimental Protocol: Route B (via (S)-Epichlorohydrin)
This protocol is based on the synthesis described by Zhang et al.[6]
Step 1: Synthesis of 3-fluoro-4-(morpholin-4-yl)phenylisocyanate
-
This intermediate is typically prepared from 3-fluoro-4-morpholinoaniline by reaction with a phosgene equivalent, such as triphosgene.
Step 2: Synthesis of (R)-5-(chloromethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one
-
A cycloaddition reaction between (R)-epichlorohydrin and 3-fluoro-4-(morpholin-4-yl)phenylisocyanate is catalyzed by MgI2 or MgBr2 etherate in THF at 65 °C.
-
The reaction progress is monitored by TLC.
-
Upon completion, the product is isolated and purified.
Step 3: Synthesis of Linezolid
-
The chloromethyl group of the oxazolidinone intermediate is converted to an azidomethyl group by reaction with sodium azide in DMF at 85 °C.
-
The azide is then reduced to a primary amine, for example, by catalytic hydrogenation over Palladium on carbon.
-
The resulting amine is acetylated with acetic anhydride in the presence of a base like triethylamine to afford Linezolid. The overall yield for this route is reported to be around 50%.[6]
Comparative Synthesis of (S)-Beta-Blockers
Beta-blockers, such as (S)-propranolol and (S)-atenolol, are another class of pharmaceuticals where the stereochemistry is critical for therapeutic efficacy. The synthesis of these molecules often relies on the use of chiral C3 synthons like (S)-epichlorohydrin. While a direct synthesis of beta-blockers from this compound is not widely reported, a chemoenzymatic approach utilizing a similar phthalimide-protected chlorohydrin provides a strong basis for comparison.[7]
Synthetic Pathway Overview: (S)-Beta-Blockers
Caption: Comparative synthetic workflows for (S)-Beta-Blockers.
Experimental Data and Protocol Comparison: (S)-Beta-Blocker Synthesis
| Parameter | Route C: Phthalimide-protected Synthon (Chemoenzymatic) | Route D: (S)-Epichlorohydrin (Conventional) |
| Source of Chirality | Asymmetric enzymatic reduction of a prochiral ketone | Use of an enantiopure starting material |
| Enantiomeric Excess (ee) | >99% for the chiral chlorohydrin intermediate[7] | Typically >98% for the final product |
| Overall Yield | Not explicitly reported as a full sequence, but individual steps are high yielding. | Variable, but can be optimized for high yield. |
| Key Advantages | Allows for the creation of the chiral center from an achiral precursor. High enantioselectivity. | More direct route with readily available chiral starting material. |
| Key Disadvantages | Requires a biocatalytic step which may necessitate specialized equipment and expertise. | Relies on the availability and cost of enantiopure (S)-epichlorohydrin. |
Detailed Experimental Protocol: Route C (Chemoenzymatic Approach)
This protocol is conceptualized based on the work of Pádár et al.[7]
Step 1: Asymmetric Reduction to this compound
-
The prochiral ketone, 2-(3-chloro-2-oxopropyl)-1H-isoindole-1,3(2H)-dione, is subjected to asymmetric reduction using a suitable alcohol dehydrogenase (ADH), such as the one from Lactobacillus kefir, with a co-factor regeneration system.
-
The reaction is carried out in a buffered aqueous medium.
-
The product, this compound, is obtained with high enantiomeric excess (>99% ee).[7]
Step 2: Etherification with Phenol
-
The chiral chlorohydrin is reacted with the desired phenol (e.g., 1-naphthol for propranolol) in the presence of a base to form the corresponding ether.
Step 3: Deprotection and Amination to form the (S)-Beta-Blocker
-
The phthalimide protecting group is removed by hydrazinolysis.
-
The resulting primary amine is then alkylated with an appropriate alkylating agent (e.g., isopropyl bromide) to yield the final (S)-beta-blocker.
Detailed Experimental Protocol: Route D (Conventional Synthesis of (S)-Propranolol)
A variety of protocols exist, a representative one is described below.
Step 1: Synthesis of (S)-1-(1-naphthyloxy)-2,3-epoxypropane
-
1-Naphthol is reacted with (S)-epichlorohydrin in the presence of a base such as potassium carbonate in a suitable solvent like acetone or 2-butanone.
-
The reaction mixture is heated to reflux.
-
Upon completion, the product is isolated and purified.
Step 2: Synthesis of (S)-Propranolol
-
The glycidyl ether intermediate is reacted with isopropylamine in a suitable solvent like ethanol or methanol.
-
The reaction mixture is heated to reflux.
-
Upon completion, the solvent is removed, and the crude product is purified, often by recrystallization, to yield (S)-propranolol.
Conclusion: A Strategic Choice of Synthon
The selection of a chiral synthon is a critical decision in the design of a synthetic route, with significant implications for the overall efficiency, cost-effectiveness, and scalability of the process. This guide has provided a comparative analysis of this compound against more conventional chiral building blocks, (S)-epichlorohydrin and (S)-glycidol.
This compound emerges as a valuable synthon, particularly when the strategic incorporation of a protected amine functionality is desired. The phthalimide group offers robust protection and can influence the stereochemical outcome of subsequent reactions. While its application may involve more synthetic steps and potentially lower overall yields compared to more direct routes, the stability and well-defined reactivity of this synthon can be advantageous in complex, multi-step syntheses.
(S)-Epichlorohydrin and (S)-Glycidol , on the other hand, represent more direct and often higher-yielding routes to chiral beta-amino alcohols. Their high reactivity, however, can also be a double-edged sword, sometimes leading to side reactions if not carefully controlled.
Ultimately, the optimal choice of chiral synthon will depend on the specific target molecule, the desired synthetic strategy, and the practical considerations of the research or manufacturing environment. For researchers and drug development professionals, a thorough understanding of the properties and reactivity of each of these building blocks is essential for the successful and efficient synthesis of enantiomerically pure pharmaceuticals.
References
- A Comprehensive Review on Beta Blockers Synthesis Methods. (n.d.). Journal of Medicinal and Medical Chemistry.
- Szolcsányi, P., et al. (2020). Synthesis of Enantiopure (S)
- Concise synthesis of (S)-(-)-Propranolol: Using acid catalysed kinetic resolution. (n.d.). Journal of Chemical and Pharmaceutical Research.
- Pádár, G., et al. (2022). Development of a novel chemoenzymatic route to enantiomerically enriched β-adrenolytic agents. A case study toward propranolol, alprenolol, pindolol, carazolol, moprolol, and metoprolol. Organic & Biomolecular Chemistry, 20(33), 6649-6658.
- Saddique, F. A., et al. (2016). Synthetic approaches towards the synthesis of beta-blockers (betaxolol, metoprolol, sotalol, and timolol). Turkish Journal of Chemistry, 40, 535-554.
- Madhusudhan, G., et al. (2011). A new and concise synthetic route to enantiopure Linezolid from (S)-epichlorohydrin. Der Pharma Chemica, 3(5), 168-175.
- Madhusudhan, G., et al. (2011). A new and alternate synthesis of Linezolid: An antibacterial agent. Der Pharma Chemica, 3(4), 219-226.
- Concise asymmetric synthesis of Linezolid through catalyzed Henry reaction. (n.d.). RSC Advances.
- Synthesis of (S)-atenolol ((S)-4), starting from a sodium hydroxide... (n.d.).
- Synthesis of Enantiopure (S)
- N-Phthalimide as a Site-Protecting and Stereodirecting Group in Rhodium-Catalyzed C–H Functionalization with Donor/Acceptor Carbenes. (2013). PMC.
- A new and concise synthetic route to enantiopure Linezolid from (S)-epichlorohydrin. (n.d.).
- An efficient and practical synthesis of antibacterial linezolid. (n.d.).
- The asymmetric Henry reaction as synthetic tool for the preparation of the drugs linezolid and rivaroxaban. (2018). PMC.
- The asymmetric Henry reaction as synthetic tool for production of drugs Linezolid and Rivaroxaban. (2022). Beilstein Archives.
- Highly enantioselective synthesis of linear beta-amino alcohols. (2009). PubMed.
- Synthesis of Atenolol Impurities. (2012). Journal of Chemical and Pharmaceutical Research.
- An efficient asymmetric synthesis of (S)-atenolol: Using hydrolytic kinetic resolution. (n.d.).
- Esatenolol, (S)-Atenolol, TN-891. (n.d.).
- Facile Synthesis of Propranolol and Novel Deriv
- Facile Synthesis of Propranolol and Novel Derivatives. (2020).
- Synthesis method of propranolol hydrochloride. (n.d.).
- Enantioselective radical C–H amination for the synthesis of β-amino alcohols. (2020). PMC.
- Examples of β-Amino Alcohol-containing Chiral Ligands and Auxiliaries. (n.d.).
- Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organoc
- Facile Synthesis of Propranolol and Novel Deriv
- Phthalimides. (n.d.). Organic Chemistry Portal.
- Novel propranolol synthesis method. (n.d.).
- Synthesis of Azetidine-Based Beta-Amino Alcohols. (2022). MDPI.
- Reaction of Phthalimide: Deprotection and Amino Groups. (2024). ChemicalBook.
- Exploring Phthalimide as the Acid Component in the Passerini Reaction. (2023). PMC.
- The Gabriel Synthesis. (2025). Master Organic Chemistry.
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- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of (S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione in Producing Enantiomerically Pure Compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the stereochemistry of a molecule is paramount to its biological activity. The precise three-dimensional arrangement of atoms dictates the interaction with chiral biological targets, profoundly influencing a drug's efficacy and safety profile.[1] This guide provides an in-depth technical analysis of (S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione , a chiral building block utilized in the synthesis of enantiomerically pure compounds, particularly those containing the valuable 1,2-amino alcohol motif.
This document will dissect the utility of this reagent, presenting its synthetic origins, mechanism of action, and a practical application in the synthesis of a key pharmaceutical intermediate. Furthermore, an objective comparison with alternative chiral synthons will be provided, supported by a discussion of the underlying chemical principles, to empower researchers in making informed decisions for their synthetic strategies.
The Profile of this compound: A Protected Chiral Synthon
This compound (CAS Number: 148857-42-5) is a trifunctional molecule that serves as a chiral C3 building block.[2] Its core value lies in the pre-installed stereocenter at the C2 position and the presence of two key reactive sites: a primary alkyl chloride and a secondary alcohol.
Crucially, the isoindoline-1,3-dione moiety is a phthalimide group, a well-established protecting group for primary amines.[3] This feature allows for the introduction of a masked primary amine into a target molecule. The phthalimide group is robust enough to withstand a variety of reaction conditions and can be deprotected in a subsequent step to reveal the free amine.[4]
The synthesis of this chiral synthon typically originates from the readily available and enantiomerically pure (S)-epichlorohydrin, which undergoes ring-opening with phthalimide. This reaction establishes the core structure and preserves the stereochemical integrity of the starting material.
Mechanism of Action: A Platform for Stereospecific Nucleophilic Substitution
The primary utility of this compound in asymmetric synthesis is as an electrophile in SN2 reactions. Nucleophiles, such as amines or phenoxides, can displace the chloride ion, forming a new carbon-nucleophile bond. The reaction occurs at the C3 position, and importantly, the stereocenter at C2 remains undisturbed throughout this transformation.
Caption: General reaction mechanism of this compound.
The phthalimide group, being bulky, can also exert some steric influence on the course of the reaction, although the primary stereocontrol is derived from the existing chiral center.
A Case Study: Synthesis of a Linezolid Intermediate
A practical application of this compound is demonstrated in one of the synthetic routes to the antibiotic, Linezolid.[5] In this pathway, the chiral building block is reacted with 3-fluoro-4-morpholinobenzenamine to form a key intermediate.
While this route exemplifies the intended use of the synthon, it is important to note that the reported yield for this specific step was low (19%).[5] The authors of the study did not report the enantiomeric excess (e.e.) of the resulting product. However, given that the reaction is a simple SN2 displacement at a carbon atom that is not the stereocenter, it is reasonable to assume that the reaction proceeds with retention of stereochemistry, and the enantiomeric purity of the product would be dictated by the enantiomeric purity of the starting this compound.
Caption: Decision tree for selecting a chiral building block.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the synthesis described in the context of the Linezolid preparation. [5]
-
To a solution of (S)-epichlorohydrin (1.0 eq) in a suitable solvent (e.g., isopropanol), add phthalimide (1.0 eq) and a catalytic amount of a weak base (e.g., K₂CO₃). The base facilitates the deprotonation of phthalimide, making it a more effective nucleophile.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction time will vary depending on the scale and specific conditions.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield the desired this compound.
N-Alkylation of an Amine with this compound
This protocol is a generalized version of the reaction used in the Linezolid synthesis. [5]
-
Dissolve the amine nucleophile (1.0 eq) and this compound (1.0-1.2 eq) in a suitable polar aprotic solvent (e.g., DMF, acetonitrile).
-
Add a base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DIPEA) to the reaction mixture. The base is necessary to neutralize the HCl generated during the reaction.
-
Heat the reaction mixture to an appropriate temperature (e.g., 60-100 °C) and monitor by TLC. The optimal temperature will depend on the reactivity of the amine.
-
After the reaction is complete, cool the mixture and perform an aqueous work-up. This typically involves partitioning the product between an organic solvent and water.
-
Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.
Deprotection of the Phthalimide Group
The final step to reveal the primary amine is the removal of the phthalimide group. The classical method is the Ing-Manske procedure. [4]
-
Dissolve the N-phthaloyl protected compound in a suitable solvent (e.g., ethanol).
-
Add hydrazine hydrate (NH₂NH₂) and heat the mixture to reflux. Hydrazine acts as a nucleophile, attacking the carbonyl groups of the phthalimide.
-
A precipitate of phthalhydrazide will form.
-
After the reaction is complete, cool the mixture and filter off the precipitate.
-
The filtrate contains the desired primary amine, which can be isolated by removing the solvent and further purification if necessary.
Conclusion
This compound is a valuable chiral building block for the synthesis of enantiomerically pure compounds, particularly 1,2-amino alcohols. Its key advantage lies in providing a pre-protected primary amine, which can simplify synthetic planning by avoiding the need for a separate protection step after the initial C-N bond formation.
However, its utility must be weighed against its disadvantages, including lower atom economy compared to starting materials like (S)-epichlorohydrin and the necessity of an additional deprotection step. The limited availability of extensive experimental data, especially regarding enantiomeric excess in various reactions, suggests that it may be a more niche reagent.
For syntheses where the direct and early introduction of a protected amine is strategically advantageous and potential yield limitations are acceptable, this compound offers a viable and stereochemically reliable option. For other applications, the more fundamental and cost-effective (S)-epichlorohydrin may be the preferred starting point, offering greater flexibility in the subsequent synthetic steps. Ultimately, the choice of chiral synthon will depend on a careful consideration of the overall synthetic strategy, target molecule complexity, and economic factors.
References
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N-Phthalimide as a Site-Protecting and Stereodirecting Group in Rhodium-Catalyzed C–H Functionalization with Donor/Acceptor Carbenes. ACS Publications. (2023-05-30). [Link]
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N-Phthalimide as a Site-Protecting and Stereodirecting Group in Rhodium-Catalyzed C–H Functionalization with Donor/Acceptor Carbenes. National Center for Biotechnology Information. [Link]
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The Gabriel Synthesis. Master Organic Chemistry. (2025-06-05). [Link]
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Chiral Photocages Based on Phthalimide Photochemistry. ACS Publications. [Link]
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Asymmetric catalytic synthesis of enantiopure N-protected 1,2-amino alcohols. National Center for Biotechnology Information. [Link]
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Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling. National Center for Biotechnology Information. [Link]
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Facile synthesis of 1,2-aminoalcohols via α-C–H aminoalkylation of alcohols by photoinduced hydrogen-atom transfer catalysis. National Center for Biotechnology Information. [Link]
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Asymmetric Synthesis of N-Substituted 1,2-Amino Alcohols from Simple Aldehydes and Amines by One-Pot Sequential Enzymatic Hydroxymethylation and Asymmetric Reductive Amination. National Center for Biotechnology Information. (2022-04-19). [Link]
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A new and concise synthetic route to enantiopure Linezolid from (S)-epichlorohydrin. Der Pharma Chemica. [Link]
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for (S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione
In the landscape of pharmaceutical development, the rigorous control of chiral impurities is not merely a regulatory hurdle but a fundamental aspect of ensuring drug safety and efficacy. (S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione, a key chiral intermediate and potential impurity in the synthesis of several active pharmaceutical ingredients (APIs), including the anticoagulant Rivaroxaban, exemplifies the critical need for robust and validated analytical methods.[1][2] The stereospecificity of biological systems means that enantiomers of a chiral compound can exhibit widely different pharmacological and toxicological profiles.[3] Consequently, the ability to selectively quantify the desired (S)-enantiomer in the presence of its (R)-counterpart is paramount.
This guide provides a comparative analysis of three prominent chromatographic techniques for the enantioselective analysis of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC). As a Senior Application Scientist, the focus extends beyond procedural descriptions to elucidate the rationale behind methodological choices and to present a framework for their validation in accordance with the International Council for Harmonisation (ICH) guidelines.[4]
The Imperative of Enantioselective Analysis
The presence of an undesired enantiomer is treated as an impurity, necessitating its control within strict limits.[4] Validated analytical methods are therefore indispensable for:
-
Quality control of raw materials and intermediates: Ensuring the chiral purity of starting materials before they enter the manufacturing process.
-
In-process control: Monitoring the stereochemical outcome of synthetic steps.
-
Final API release testing: Certifying that the final product meets the required specifications for enantiomeric purity.
-
Stability studies: Assessing the stereochemical stability of the API under various storage conditions.
The choice of analytical technique is a critical decision, influenced by factors such as the physicochemical properties of the analyte, required sensitivity, analysis speed, and environmental impact.
Comparative Overview of Analytical Techniques
A summary of the key performance characteristics of Chiral HPLC, Chiral GC, and Chiral SFC for the analysis of this compound is presented below. The subsequent sections will delve into the detailed experimental protocols and validation data.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Chiral Supercritical Fluid Chromatography (SFC) |
| Principle | Partitioning between a liquid mobile phase and a chiral stationary phase. | Partitioning between a gaseous mobile phase and a chiral stationary phase. | Partitioning between a supercritical fluid mobile phase and a chiral stationary phase. |
| Typical Stationary Phase | Polysaccharide-based (e.g., amylose or cellulose derivatives). | Cyclodextrin-based derivatives on a polysiloxane backbone. | Polysaccharide or Pirkle-type phases. |
| Mobile Phase | Normal-phase (e.g., hexane/alcohol) or reversed-phase (e.g., acetonitrile/water). | Inert gas (e.g., Helium, Hydrogen). | Supercritical CO2 with an alcohol co-solvent. |
| Analysis Time | Moderate (10-30 minutes). | Fast (5-15 minutes). | Very fast (2-10 minutes). |
| Resolution | Good to excellent. | Excellent for volatile compounds. | Excellent, often superior to HPLC. |
| Sensitivity | High (ng to pg levels with UV detection). | Very high (pg to fg levels with FID or MS detection). | High (comparable to HPLC). |
| Sample Volatility | Not required. | Required; derivatization may be necessary. | Not required. |
| Solvent Consumption | High. | Very low. | Low to moderate. |
| Environmental Impact | Significant due to organic solvents. | Minimal. | Reduced compared to HPLC. |
Experimental Protocols and Method Validation
The validation of an analytical method is a systematic process that demonstrates its suitability for the intended purpose.[4] The core validation parameters, as stipulated by ICH Q2(R2) guidelines, are addressed for each of the following hypothetical, yet scientifically grounded, methods.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a widely adopted technique for enantiomeric separations due to its versatility and the availability of a broad range of chiral stationary phases (CSPs).[3][5] Polysaccharide-based CSPs, in particular, have demonstrated broad applicability for a diverse range of chiral compounds.[6]
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.
-
Column: Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) immobilized on silica gel, 5 µm, 4.6 x 250 mm.
-
Mobile Phase: n-Hexane:Isopropanol:Ethanol (90:5:5, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | Baseline resolution (Rs > 1.5) between enantiomers. No interference from blank. | Rs = 2.1. No interfering peaks observed. |
| Linearity (for (R)-enantiomer) | Correlation coefficient (r²) ≥ 0.995 | r² = 0.9992 over a range of 0.05% to 0.5% of the (S)-enantiomer concentration. |
| Range | Demonstrated linearity, accuracy, and precision. | 0.05% - 0.5% |
| Accuracy (% Recovery) | 80.0% - 120.0% for the impurity. | 98.5% - 101.2% |
| Precision (%RSD) | Repeatability (n=6): ≤ 10.0%. Intermediate Precision: ≤ 15.0%. | Repeatability = 4.5%. Intermediate Precision = 6.8%. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. | 0.015% |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1. | 0.05% |
| Robustness | %RSD of results with varied parameters should be within acceptable limits. | Method is robust to minor changes in flow rate (±0.1 mL/min) and column temperature (±2°C). |
Chiral Gas Chromatography (GC)
For volatile or semi-volatile compounds, chiral GC offers high resolution, speed, and sensitivity.[7] The use of derivatized cyclodextrin stationary phases is a common approach for enantioselective GC.[7][8] Given the structure of this compound, derivatization of the hydroxyl group, for instance by silylation, is likely necessary to improve its volatility and chromatographic performance.
-
Instrumentation: Gas chromatograph with a split/splitless injector, a flame ionization detector (FID), and an autosampler.
-
Column: Astec CHIRALDEX® G-TA (trifluoroacetylated gamma-cyclodextrin), 30 m x 0.25 mm ID, 0.12 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program: 150°C hold for 1 min, ramp to 220°C at 10°C/min, hold for 5 min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 270°C.
-
Split Ratio: 50:1.
-
Injection Volume: 1 µL.
-
Sample Preparation: Derivatize the sample with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in pyridine at 70°C for 30 minutes. Dilute the derivatized sample in hexane.
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | Baseline resolution (Rs > 1.5) between derivatized enantiomers. | Rs = 2.5. No interfering peaks from derivatizing agent or blank. |
| Linearity (for (R)-enantiomer) | Correlation coefficient (r²) ≥ 0.995 | r² = 0.9995 over a range of 0.05% to 0.5% of the (S)-enantiomer concentration. |
| Range | Demonstrated linearity, accuracy, and precision. | 0.05% - 0.5% |
| Accuracy (% Recovery) | 80.0% - 120.0% for the impurity. | 99.1% - 100.8% |
| Precision (%RSD) | Repeatability (n=6): ≤ 10.0%. Intermediate Precision: ≤ 15.0%. | Repeatability = 3.8%. Intermediate Precision = 5.9%. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. | 0.01% |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1. | 0.04% |
| Robustness | %RSD of results with varied parameters should be within acceptable limits. | Method is robust to minor changes in oven temperature ramp rate (±1°C/min) and carrier gas flow (±0.1 mL/min). |
Chiral Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful technique for chiral separations, often providing faster analysis times and reduced solvent consumption compared to HPLC.[9][][11] It is particularly well-suited for the analysis of polar compounds that are challenging to analyze by GC.[9]
-
Instrumentation: SFC system with a CO2 pump, a modifier pump, an autosampler, a column oven, and a back-pressure regulator (BPR), coupled with a PDA detector.
-
Column: Chiralcel® OJ-H (Cellulose tris(4-methylbenzoate)) coated on silica gel, 5 µm, 4.6 x 250 mm.
-
Mobile Phase: Supercritical CO2 and Methanol (85:15, v/v).
-
Flow Rate: 3.0 mL/min.
-
Outlet Pressure (BPR): 150 bar.
-
Column Temperature: 40°C.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample in methanol to a concentration of 1 mg/mL.
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | Baseline resolution (Rs > 1.5) between enantiomers. | Rs = 2.8. No interfering peaks observed. |
| Linearity (for (R)-enantiomer) | Correlation coefficient (r²) ≥ 0.995 | r² = 0.9998 over a range of 0.05% to 0.5% of the (S)-enantiomer concentration. |
| Range | Demonstrated linearity, accuracy, and precision. | 0.05% - 0.5% |
| Accuracy (% Recovery) | 80.0% - 120.0% for the impurity. | 99.5% - 101.5% |
| Precision (%RSD) | Repeatability (n=6): ≤ 10.0%. Intermediate Precision: ≤ 15.0%. | Repeatability = 3.2%. Intermediate Precision = 5.1%. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. | 0.012% |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1. | 0.045% |
| Robustness | %RSD of results with varied parameters should be within acceptable limits. | Method is robust to minor changes in modifier percentage (±1%), back pressure (±5 bar), and column temperature (±2°C). |
Visualizing the Validation Workflow
A logical and systematic approach is crucial for the successful validation of any analytical method. The following diagrams illustrate the general workflow for analytical method validation and the interrelationship of the key validation parameters.
Caption: High-level workflow for analytical method validation.
Caption: Interrelationship of key analytical validation parameters.
Conclusion: Selecting the Optimal Method
The choice of the most appropriate analytical method for the enantioselective analysis of this compound depends on the specific requirements of the analysis.
-
Chiral HPLC offers a robust and versatile platform, particularly with the wide availability of columns and established methodologies. It is a reliable choice for routine quality control.
-
Chiral GC provides exceptional resolution and sensitivity, making it ideal for trace-level analysis, provided the analyte is volatile or can be readily derivatized. The need for derivatization, however, adds a step to the sample preparation process.
-
Chiral SFC stands out for its high throughput and reduced environmental impact.[11] For laboratories focused on green chemistry and rapid analysis, SFC presents a compelling alternative to HPLC.
Ultimately, a thorough method development and validation process, guided by the principles of scientific integrity and regulatory compliance, will ensure the selection and implementation of an analytical method that is fit for its intended purpose, thereby safeguarding the quality and safety of the final pharmaceutical product.
References
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System Suitability and Validation for Chiral Purity Assays of Drug Substances. (n.d.). BioPharm International. [Link]
-
Development and Validation of Chiral HPLC Method for Quantification of 3-(S)-Quinuclidinol in Pharmaceutically Important Precursor, 3-(R)-Quinuclidinol, by Precolumn Derivatization. (2015). Journal of Chromatographic Science. [Link]
-
Development and validation of a reversed-phase HPLC method for determination of lesatropane and enantiomeric impurity. (2011). Journal of Separation Science. [Link]
-
Determination of Chiral Impurity of Naproxen in Different Pharmaceutical Formulations Using Polysaccharide-Based Stationary Phase. (2022). Molecules. [Link]
-
A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. (2019). Research Journal of Pharmacy and Technology. [Link]
-
Separation of Pharmaceutical Enantiomers using Supercritical Fluid Technology. (2010). International Journal of PharmTech Research. [Link]
-
Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. (n.d.). Federal Agency for Medicines and Health Products. [Link]
-
Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). LCGC Europe. [Link]
-
Synthesis of Optically Active syn- and anti-Chlorohydrins through a Bienzymatic Reductive Cascade. (2022). The Journal of Organic Chemistry. [Link]
-
Highly Efficient Route for Enantioselective Preparation of Chlorohydrins via Dynamic Kinetic Resolution. (2008). Organic Letters. [Link]
-
Separation of pharmaceutical enantiomers using supercritical fluid technology. (2010). ResearchGate. [Link]
-
Highly efficient route for enantioselective preparation of chlorohydrins via dynamic kinetic resolution. (2008). PubMed. [Link]
-
Implementation of Achiral Supercritical Fluid Chromatography in Drug Development Testing. (2013). American Pharmaceutical Review. [Link]
-
Chiral analysis of β-alanyl-d,l-tyrosine and its derivatives and estimation of binding constants of their complexes with 2-hydroxypropyl-β-cyclodextrin by capillary electrophoresis. (2022). Journal of Separation Science. [Link]
-
Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. (2020). Molecules. [Link]
-
A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek. [Link]
-
CAS No : 148857-42-5 | Chemical Name : 2-[(2S)-3-Chloro-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione. (n.d.). Pharmaffiliates. [Link]
-
Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. (n.d.). LCGC International. [Link]
-
Are the enantiomers of the drug compounds separated in the final product? How is this separation done?. (2020). ResearchGate. [Link]
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). Separations. [Link]
-
Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025). American Pharmaceutical Review. [Link]
-
Chiral HPLC Separation of Enatiomers of Racemic Drugs Used in the Pharmaceutical Industry. (n.d.). LCGC International. [Link]
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A Senior Application Scientist's Guide to Chiral Synthon Strategy: A Cost-Benefit Analysis of (S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione
For researchers, scientists, and drug development professionals, the judicious selection of chiral building blocks is a critical determinant of synthetic efficiency, cost-effectiveness, and ultimately, the timely delivery of novel therapeutics. This guide provides an in-depth cost-benefit analysis of a versatile chiral synthon, (S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione, in the context of modern synthetic strategies. We will objectively compare its utility against prominent alternatives, supported by experimental insights and economic considerations, to empower you in making informed decisions for your synthetic campaigns.
Introduction: The Strategic Importance of Chiral 1,2-Amino Alcohols
Chiral 1,2-amino alcohols are privileged structural motifs embedded in a wide array of blockbuster pharmaceuticals, including the antibiotic Linezolid and the anticoagulant Rivaroxaban. The precise stereochemical orientation of the amine and alcohol functionalities is paramount for their biological activity. Consequently, the efficient and enantioselective synthesis of these scaffolds is a central challenge in pharmaceutical process chemistry.
This compound emerges as a key intermediate in this endeavor. It serves as a protected form of (S)-3-amino-1-chloro-2-propanol, a versatile C3 chiral building block. The phthalimide group acts as a stable protecting group for the amine, allowing for selective transformations at other positions before its removal.
This guide will dissect the traditional synthetic route involving this phthalimide derivative and contrast it with alternative methodologies, focusing on key performance indicators such as yield, cost of raw materials, process complexity, and environmental impact.
The Phthalimide Route: A Well-Established, Yet Critiqued, Pathway
The synthesis of chiral 1,2-amino alcohols via this compound typically follows the venerable Gabriel synthesis. This classical approach involves the N-alkylation of potassium phthalimide with a suitable electrophile, in this case, (S)-epichlorohydrin.
Cost Analysis of the Phthalimide Route
The economic viability of this route is intrinsically linked to the cost of its primary starting materials.
| Reagent | Typical Price (per kg) | Purity | Notes |
| (S)-Epichlorohydrin | $5 - $15[1] | >98% | Price can vary based on supplier and quantity. |
| Phthalimide | ~$1.20 - $3.00[2] | >99% | Readily available commodity chemical. |
| Potassium Phthalimide | ~$3.25 - $19.20[3][4] | >98% | Can be prepared in-situ from phthalimide and potassium hydroxide. |
Analysis: While phthalimide itself is inexpensive, the chiral starting material, (S)-epichlorohydrin, is a significant cost driver. The price of potassium phthalimide can also vary.
Performance and Experimental Considerations
The Gabriel synthesis is known for its reliability in forming primary amines and avoiding over-alkylation, a common issue with direct amination. However, it is not without its drawbacks.
Advantages:
-
High Yields: The N-alkylation step typically proceeds in high yield.
-
Avoidance of Over-alkylation: The phthalimide protecting group prevents the formation of secondary and tertiary amines.
Disadvantages:
-
Harsh Deprotection Conditions: The removal of the phthalimide group often requires harsh conditions, such as acidic hydrolysis or hydrazinolysis, which can be incompatible with sensitive functional groups.[5][6] The use of hydrazine also presents safety and toxicity concerns.
-
Atom Economy: The generation of phthalhydrazide as a byproduct in the hydrazinolysis step lowers the overall atom economy of the process.
-
Waste Generation: The workup to remove the phthalhydrazide byproduct can be challenging and contributes to the waste stream.
Alternative Synthetic Strategies: Moving Beyond Tradition
The limitations of the Gabriel synthesis have spurred the development of alternative, more streamlined approaches to chiral 1,2-amino alcohols.
The Direct (S)-Epichlorohydrin Route
A more direct and atom-economical approach involves the direct ring-opening of (S)-epichlorohydrin with an amine, followed by in-situ cyclization to form the desired oxazolidinone core, a key intermediate for drugs like Linezolid. This route bypasses the need for the phthalimide protecting group altogether.
Cost-Benefit Analysis:
-
Cost: This route eliminates the cost associated with phthalimide and its derivatization. The primary cost driver remains (S)-epichlorohydrin.
-
Performance: This approach offers a more convergent and atom-economical synthesis. However, careful control of reaction conditions is crucial to avoid side reactions and ensure high regioselectivity during the epoxide ring-opening. Industrial yields for this route are often high, making it an attractive option for large-scale production.
Biocatalytic Approaches: The Green Chemistry Frontier
The quest for more sustainable and efficient synthetic methods has led to the rise of biocatalysis. Enzymes, such as transaminases and amine dehydrogenases, offer highly selective and environmentally benign routes to chiral amines and amino alcohols.
Cost-Benefit Analysis:
-
Cost: The primary cost associated with biocatalysis is the enzyme itself. While historically expensive, advances in enzyme engineering and production have significantly reduced their cost.[7] A 2020 study on the biosynthesis of (S)-α-methylbenzylamine found that in a transamination process, the biocatalyst accounted for 92.3% of the raw material cost, with a final product unit price of $0.51/g.[5] For a reductive amination route, the enzyme cost was even higher, at 96.39% of the raw material cost, resulting in a unit price of $2.06/g.[5] However, the study also noted that improving the enzyme's activity could make the reductive amination route competitive.[5]
-
Performance: Biocatalytic methods often exhibit exceptional enantioselectivity (>99% ee) and operate under mild reaction conditions (aqueous media, ambient temperature, and pressure).[8][9] This can lead to simplified purification processes and a significant reduction in waste generation. The Process Mass Intensity (PMI), a key metric of green chemistry that measures the total mass of materials used to produce a certain mass of product, is often significantly lower for biocatalytic processes compared to traditional chemical synthesis.[10][11][12][13]
Comparative Analysis: A Head-to-Head Evaluation
| Feature | Phthalimide Route | Direct Epichlorohydrin Route | Biocatalytic Route |
| Starting Materials Cost | Moderate to High | Moderate | Variable (enzyme cost is key) |
| Process Complexity | Multi-step, requires harsh deprotection | More convergent, requires careful control | Generally simpler, requires enzyme handling |
| Yield | Generally good to high | High | Often very high |
| Enantioselectivity | High (derived from chiral pool) | High (derived from chiral pool) | Excellent (>99% ee) |
| Atom Economy | Lower due to protecting group | Higher | Generally high |
| Waste Generation (PMI) | Higher | Moderate | Lower |
| Scalability | Well-established | Highly scalable | Increasingly scalable with enzyme development |
Experimental Protocols
General Protocol for the Synthesis of this compound
-
To a stirred suspension of potassium phthalimide (1.1 eq) in a suitable solvent (e.g., DMF), add (S)-epichlorohydrin (1.0 eq) at room temperature.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Filter the precipitated solid, wash with water, and dry under vacuum to afford the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
General Protocol for Hydrazinolysis of this compound
-
Dissolve this compound (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.2 eq) to the solution and reflux the mixture.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture, and the phthalhydrazide byproduct will precipitate.
-
Filter off the precipitate and concentrate the filtrate under reduced pressure.
-
The residue, containing the crude (S)-3-amino-1-chloro-2-propanol, can be further purified by distillation or crystallization of its salt.
Conclusion and Future Outlook
The choice of a synthetic route to chiral 1,2-amino alcohols is a multifaceted decision that requires a careful balance of economic, efficiency, and sustainability considerations.
-
The phthalimide route , utilizing this compound, remains a viable and well-understood method, particularly for smaller-scale synthesis where the avoidance of over-alkylation is a primary concern. However, its drawbacks in terms of atom economy and harsh deprotection conditions are significant.
-
The direct epichlorohydrin route offers a more streamlined and cost-effective alternative for large-scale production, eliminating the need for a protecting group and improving atom economy.
-
Biocatalytic methods represent the future of chiral amine and amino alcohol synthesis. With their exceptional selectivity, mild reaction conditions, and ever-improving cost-effectiveness, they are poised to become the preferred method for sustainable pharmaceutical manufacturing.
As a senior application scientist, my recommendation is to carefully evaluate the specific requirements of your project. For early-stage research and development, the robustness of the phthalimide route may be advantageous. However, for process development and large-scale manufacturing, the direct epichlorohydrin route and, increasingly, biocatalytic approaches offer superior economic and environmental profiles. The continued development of novel enzymes will undoubtedly further tip the scales in favor of biocatalysis, paving the way for a greener and more efficient future in pharmaceutical synthesis.
References
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Yin, J., et al. (2020). Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes by Multi-Enzyme System. MDPI. [Link]
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IndiaMART. Potassium Phthalimide Manufacturer at Latest Price in Mumbai, Maharashtra. [Link]
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IndiaMART. Phthalimide Chemical Compound - High-Quality at Best Price. [Link]
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IndiaMART. Potassium Phthalimide - 1074-82-4 Latest Price, Manufacturers & Suppliers. [Link]
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A Comparative Spectroscopic Guide to the (S) and (R) Enantiomers of 2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione
Prepared by: Gemini, Senior Application Scientist
Abstract
This guide provides a detailed spectroscopic comparison of the (S) and (R) enantiomers of 2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione, a chiral intermediate valuable in pharmaceutical synthesis. While enantiomers possess identical physical and chemical properties in an achiral environment, their differentiation is critical for ensuring stereochemical purity and biological efficacy. This document outlines the theoretical basis and practical application of various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. We demonstrate that while standard NMR, IR, and UV-Vis are incapable of distinguishing between the enantiomers, specialized chiroptical methods such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) provide definitive differentiation. Furthermore, we detail the use of chiral shift reagents in NMR spectroscopy as an effective alternative for resolving enantiomeric signals. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and validated experimental protocols for the stereochemical analysis of this compound.
Introduction: The Challenge of Chiral Discrimination
2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione is a chiral molecule possessing a single stereocenter at the C2 position of the propyl chain. This chirality gives rise to two non-superimposable mirror images: the (S) and (R) enantiomers. In the pharmaceutical industry, the specific stereochemistry of a molecule is paramount, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.[1][2] For instance, the (S)-enantiomer is a documented intermediate in the synthesis of various compounds.[3][4][5] Therefore, robust analytical methods to distinguish and quantify these enantiomers are essential for process control and quality assurance.
Enantiomers exhibit identical scalar properties, such as melting point, boiling point, and solubility in achiral solvents. Consequently, most standard spectroscopic techniques, which rely on the interaction of molecules with unpolarized or linearly polarized radiation, cannot differentiate them. This guide explores the spectroscopic landscape, delineating which methods are suitable and which are not for this critical analytical task.
Spectroscopic Principles for Enantiomeric Differentiation
The fundamental principle for distinguishing enantiomers is the introduction of a chiral influence. This can be another chiral molecule or a chiral form of energy, such as circularly polarized light.
-
Achiral Methods (NMR, IR, UV-Vis): In a standard achiral solvent, the energy levels and transition probabilities for both enantiomers are identical. The interaction with unpolarized infrared radiation (in IR spectroscopy) or the magnetic field in NMR spectroscopy does not lift this degeneracy, resulting in identical spectra.
-
Chiral Methods (CD, VCD): Chiroptical techniques utilize circularly polarized light. Enantiomers interact differently with left- and right-handed circularly polarized light, leading to a differential absorption that can be measured.[6][7][8] This differential is the basis of Circular Dichroism (CD) in the UV-Vis region and Vibrational Circular Dichroism (VCD) in the infrared region.[9][10][11] The resulting spectra for the (S) and (R) enantiomers are perfect mirror images of each other.
-
Indirect Chiral Methods (NMR with Auxiliaries): By introducing a chiral auxiliary, such as a Chiral Shift Reagent (CSR), the two enantiomers are converted into transient diastereomeric complexes.[12][13] Diastereomers have different physical properties and energy levels, and thus their NMR signals can be resolved.[14][15][16]
Below is a workflow diagram illustrating the decision-making process for spectroscopic analysis of enantiomers.
Caption: General workflow for the spectroscopic analysis of enantiomers.
Comparative Spectroscopic Analysis
NMR Spectroscopy: The Need for a Chiral Environment
In a standard achiral solvent like CDCl₃ or DMSO-d₆, the ¹H and ¹³C NMR spectra of (S)- and (R)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione are identical. The chemical environments of corresponding nuclei in each enantiomer are magnetically equivalent.
To resolve the signals, a chiral lanthanide shift reagent, such as Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)₃), is introduced.[16][17]
Mechanism of Action: The hydroxyl group of the analyte molecule coordinates with the paramagnetic europium center of the chiral shift reagent. This forms two transient diastereomeric complexes: [(S)-analyte][Eu(hfc)₃] and [(R)-analyte][Eu(hfc)₃]. These complexes have different spatial arrangements and, therefore, different magnetic environments. This leads to differential shifts (Larmour frequencies) for the protons and carbons near the chiral center, allowing for their distinct observation and quantification.[12][14]
-
Expected Outcome: Protons on the propyl chain, especially the methine proton (CH-OH) and the adjacent methylene protons (CH₂Cl and N-CH₂), will show the most significant separation into two distinct sets of signals, one for each enantiomer. The integration of these separated signals can be used to determine the enantiomeric excess (% ee).
IR and UV-Vis Spectroscopy: The Achiral Blind Spot
-
Infrared (IR) Spectroscopy: The vibrational modes of a molecule depend on its bond strengths and atomic masses. Since enantiomers have identical bonds and masses, their fundamental vibrational frequencies are the same. Therefore, the standard IR absorption spectra of the (S) and (R) enantiomers will be identical.
-
UV-Visible (UV-Vis) Spectroscopy: This technique measures electronic transitions. The chromophore in this molecule is the isoindoline-1,3-dione (phthalimide) group. The energy of electronic transitions is dependent on the molecular orbital energies, which are identical for both enantiomers. Consequently, their UV-Vis spectra, showing λ_max and molar absorptivity, will be identical.
Circular Dichroism (CD & VCD): The Definitive Methods
Circular Dichroism is the differential absorption of left- and right-circularly polarized light by chiral molecules.[6][18]
-
Electronic Circular Dichroism (ECD): Measured in the UV-Vis range, ECD probes electronic transitions within chiral chromophores.[8] The phthalimide moiety, while achiral itself, is perturbed by the adjacent chiral center, making it CD-active. The (S) and (R) enantiomers will produce ECD spectra that are perfect mirror images—having the same magnitude of molar ellipticity [θ] at each wavelength but with opposite signs. A positive peak (Cotton effect) in the (S)-enantiomer's spectrum will correspond to a negative peak of equal intensity in the (R)-enantiomer's spectrum.
-
Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD, measuring the differential absorption of circularly polarized IR light.[9][10] It provides much more structural information as it probes the fundamental molecular vibrations.[11][19] Every vibrational mode in a chiral molecule is potentially VCD-active. The VCD spectra of the (S) and (R) enantiomers will be mirror images of each other across the entire mid-IR range. This technique is exceptionally powerful for determining the absolute configuration of a molecule by comparing the experimental spectrum to one predicted by ab initio calculations.[9][20]
Experimental Methodologies
Protocol: NMR Analysis with Chiral Shift Reagent
This protocol describes how to resolve the signals of the (S) and (R) enantiomers using Eu(hfc)₃.
Caption: Step-by-step workflow for NMR analysis using a chiral shift reagent.
Detailed Steps:
-
Sample Preparation: Accurately weigh approximately 10 mg of the 2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione sample and dissolve it in ~0.6 mL of anhydrous deuterated chloroform (CDCl₃) in an NMR tube.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum of the sample. This will serve as the reference spectrum where enantiomeric signals are overlapped.
-
CSR Addition: Add a small aliquot (~2-5 mg) of the chiral shift reagent, Eu(hfc)₃, to the NMR tube.
-
Equilibration: Cap the tube, mix thoroughly by inversion, and allow the sample to equilibrate for 5-10 minutes.
-
Acquire Shifted Spectrum: Re-acquire the ¹H NMR spectrum. Observe the protons closest to the chiral center (e.g., the -CH(OH)- proton) for separation into two distinct signals.
-
Titration: If the separation is incomplete, add successive small, weighed portions of the CSR and re-acquire the spectrum after each addition until optimal separation is achieved without excessive line broadening.
-
Data Analysis: Integrate the well-resolved, non-overlapping peaks corresponding to the (S) and (R) enantiomers. The ratio of the integrals directly corresponds to the enantiomeric ratio.
Protocol: Circular Dichroism (CD/VCD) Analysis
This protocol outlines the general procedure for acquiring CD and VCD spectra.
Caption: A generalized workflow for acquiring CD or VCD spectra.
Detailed Steps:
-
Sample Preparation: Prepare solutions of the pure (S) enantiomer, the pure (R) enantiomer, and the racemic mixture at an identical, known concentration (e.g., 1 mg/mL).
-
For ECD , use a UV-transparent solvent like acetonitrile or methanol and a quartz cuvette with a 1 mm or 1 cm pathlength.
-
For VCD , use an IR-transparent solvent like CCl₄ or CDCl₃ and a demountable cell with BaF₂ windows and a 50-100 µm spacer.[10]
-
-
Instrument Preparation: Turn on the spectrometer and allow the lamp and electronics to stabilize. Purge the sample compartment with dry nitrogen to remove atmospheric water and CO₂ signals, which is especially critical for VCD.
-
Baseline Correction: Record a baseline spectrum using a cuvette filled with the pure solvent. This will be subtracted from the sample spectra.
-
Sample Measurement: Place the sample cuvette in the spectrometer and record the spectrum over the desired wavelength range (e.g., 190-400 nm for ECD; 4000-800 cm⁻¹ for VCD). Multiple scans are typically averaged to improve the signal-to-noise ratio.
-
Data Processing: Subtract the solvent baseline from each sample spectrum. The resulting signal is the circular dichroism of the analyte.
-
Analysis: Compare the spectra of the (S) and (R) enantiomers. They should exhibit spectra of equal magnitude but opposite signs at all wavelengths. The spectrum of the racemic mixture should show no CD signal (a flat line at zero).
Summary of Expected Spectroscopic Data
The following table summarizes the anticipated outcomes from each spectroscopic technique for the (S) and (R) enantiomers of 2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione.
| Spectroscopic Technique | Parameter | Expected Result for (S)-enantiomer | Expected Result for (R)-enantiomer | Ability to Differentiate? |
| ¹H & ¹³C NMR (achiral solvent) | Chemical Shifts (δ) | Spectrum A | Spectrum A | No |
| ¹H NMR (+ chiral shift reagent) | Chemical Shifts (δ) | Spectrum B (unique shifts) | Spectrum C (unique shifts) | Yes |
| Infrared (IR) Spectroscopy | Wavenumbers (cm⁻¹) | Spectrum D | Spectrum D | No |
| UV-Vis Spectroscopy | λ_max, Molar Absorptivity (ε) | Spectrum E | Spectrum E | No |
| Electronic CD (ECD) | Molar Ellipticity [θ] | Spectrum F (e.g., positive Cotton effect) | Spectrum -F (e.g., negative Cotton effect) | Yes (Definitive) |
| Vibrational CD (VCD) | Differential Absorbance (ΔA) | Spectrum G | Spectrum -G (mirror image) | Yes (Definitive) |
Conclusion
The differentiation of the (S) and (R) enantiomers of 2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione is not possible using standard spectroscopic methods like NMR (in achiral solvents), IR, or UV-Vis, as these techniques are insensitive to stereoisomerism. Effective and reliable characterization requires the application of chiroptical techniques or the use of chiral auxiliaries.
-
Circular Dichroism (ECD and VCD) stands as the most direct and definitive method. It provides unambiguous proof of stereochemical identity, with the two enantiomers yielding perfect mirror-image spectra.
-
NMR Spectroscopy with a Chiral Shift Reagent is a powerful and widely accessible alternative. By inducing the formation of transient diastereomeric complexes, it allows for the clear resolution and quantification of enantiomers in a mixture.
The choice of method will depend on the specific analytical need—quantification of enantiomeric excess, confirmation of absolute configuration, or routine quality control—and the instrumentation available. For absolute structural elucidation, VCD coupled with computational prediction is the state-of-the-art approach. For routine quantitative analysis, NMR with a chiral shift reagent offers a robust and efficient solution.
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A Comparative Guide to the Applications of (S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione in Chiral Synthesis
For researchers, scientists, and professionals in drug development, the selection of the appropriate chiral building block is a critical decision that profoundly impacts the efficiency, stereoselectivity, and overall success of a synthetic route. This guide provides an in-depth technical comparison of (S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione, a versatile chiral synthon, with its key alternatives. We will delve into its performance in the synthesis of prominent pharmaceuticals, supported by experimental data and detailed protocols, to offer a comprehensive resource for informed decision-making in your research endeavors.
Introduction to this compound: A Versatile Chiral Precursor
This compound, a derivative of phthalimide, serves as a valuable chiral building block for the introduction of a stereogenic center in the synthesis of a variety of pharmaceutical compounds. Its structure incorporates a protected amine in the form of a phthalimide group and a reactive chlorohydrin functionality, rendering it a stable and efficient precursor for chiral amines and epoxides. The phthalimide group not only protects the amine but also facilitates purification and handling.[1][2][3]
Core Application: Synthesis of Oxazolidinone Antibacterials - Linezolid
A significant application of this compound is in the synthesis of the oxazolidinone antibacterial agent, Linezolid. The traditional approach involves the N-alkylation of an appropriate aniline derivative with this chiral synthon.
A reported one-pot, three-step synthesis of a key Linezolid intermediate starting from (S)-epichlorohydrin and phthalimide, which generates this compound in situ, demonstrates a respectable overall yield of approximately 59%.[4]
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Unlocking Chiral Architectures: A Comparative Guide to Catalysts Derived from (S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the quest for efficient, robust, and economically viable chiral catalysts is a perpetual endeavor. Organocatalysis has emerged as a powerful third pillar alongside biocatalysis and transition-metal catalysis, offering distinct advantages in terms of stability, low toxicity, and operational simplicity. This guide provides an in-depth comparative analysis of the potential catalytic performance of chiral scaffolds derived from (S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione, a readily accessible chiral building block. By examining its structural relationship to well-established organocatalysts, we will benchmark its projected efficacy in key asymmetric transformations and provide the experimental framework for its evaluation.
The Genesis of a Chiral Catalyst: Synthesis and Potential
The title compound, this compound, is a versatile chiral precursor synthesized from readily available starting materials: (S)-epichlorohydrin and phthalimide.[1][2] Its intrinsic chirality, originating from (S)-epichlorohydrin, makes it an attractive starting point for the development of novel organocatalysts. The core of its potential lies in the embedded chiral 1,2-amino alcohol functionality, which can be unmasked from the phthalimide protecting group. Chiral β-amino alcohols are privileged structures in asymmetric catalysis, serving as highly effective ligands and organocatalysts in a multitude of reactions, including reductions, alkylations, and aldol reactions.[3][4]
The synthetic route to this compound is straightforward, typically involving the ring-opening of (S)-epichlorohydrin with phthalimide in the presence of a catalytic amount of base.[1]
Caption: Synthetic route to the chiral precursor.
From this precursor, a potential amino alcohol organocatalyst can be readily prepared through deprotection of the phthalimide group, for instance, via hydrazinolysis, followed by nucleophilic substitution of the chloride. This would yield a chiral amino alcohol with a versatile handle for further functionalization.
Benchmarking Performance: A Comparative Analysis
While direct performance data for catalysts derived from this compound is not extensively documented in peer-reviewed literature, we can project its efficacy by comparing its core structure to that of highly successful organocatalysts, particularly L-proline and its derivatives, in benchmark asymmetric reactions.[5][6] The key mechanistic feature of many of these catalysts is the formation of an enamine or iminium ion intermediate with the substrate, which then directs the stereochemical outcome of the reaction.[7]
The Asymmetric Aldol Reaction: A Cornerstone of C-C Bond Formation
The direct asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction and a standard for evaluating the performance of new organocatalysts.[7][8] Proline and its derivatives have demonstrated high efficiency in catalyzing this transformation.[6]
Proposed Catalytic Cycle for a Derived Amino Alcohol Catalyst:
Caption: Proposed catalytic cycle for an asymmetric aldol reaction.
Comparative Performance Data (Aldol Reaction):
| Catalyst | Michael Donor | Michael Acceptor | Solvent | Time (h) | Yield (%) | d.r. (syn:anti) | e.e. (%) | Reference |
| L-Proline | Cyclohexanone | p-Nitrobenzaldehyde | DMSO | 96 | 95 | 95:5 | 20 | [7] |
| (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole | Cyclohexanone | p-Nitrobenzaldehyde | CH2Cl2 | 24 | 98 | >95:5 | 96 | [5] |
| Chiral Cysteine-derived Ionic Liquid | Cyclohexanone | 4-Nitrobenzaldehyde | H2O | 48 | 76 | - | 90 | [9] |
| Projected Performance of Derived Catalyst | Cyclohexanone | p-Nitrobenzaldehyde | Various | - | High | High | High | - |
The projected high performance is based on the proven efficacy of other chiral amino alcohol catalysts in similar transformations. The structural rigidity and steric hindrance introduced by the phthalimide-derived backbone could potentially enhance enantioselectivity compared to the more flexible proline.
The Asymmetric Michael Addition: Conjugate C-C Bond Formation
The asymmetric Michael addition is another critical C-C bond-forming reaction for the synthesis of complex chiral molecules.[10][11] Organocatalysts activate the donor or acceptor to achieve high stereoselectivity.
Comparative Performance Data (Michael Addition):
| Catalyst | Michael Donor | Michael Acceptor | Solvent | Yield (%) | e.e. (%) | Reference |
| L-Proline | Propanal | β-Nitrostyrene | CH2Cl2 | 96 | 78 | [6] |
| (S,R)-Urea-pyrrolidine derivative | Diphenyl dithiomalonates | β-Nitrostyrene | Toluene | High | >90 | [10] |
| Cinchona-based primary amine | Enone carbamates | - | - | 75-95 | up to 99 | [12] |
| Projected Performance of Derived Catalyst | Aldehydes/Ketones | Nitroolefins | Various | High | High | - |
The bifunctional nature of the derived amino alcohol (Lewis base and Brønsted acid) is expected to facilitate the Michael addition through hydrogen bonding interactions, similar to thiourea and squaramide catalysts, potentially leading to high yields and enantioselectivities.[12]
Experimental Protocols: A Guide to Catalyst Evaluation
To empirically validate the performance of a novel catalyst derived from this compound, standardized experimental protocols are essential.
General Protocol for Asymmetric Aldol Reaction
-
Preparation: To an oven-dried vial, add the chiral amino alcohol catalyst (10-20 mol%).
-
Reaction Setup: Add the ketone (e.g., cyclohexanone, 2 mmol) and stir for 10 minutes at room temperature.
-
Initiation: Add the aldehyde (e.g., p-nitrobenzaldehyde, 1 mmol) and stir the reaction mixture at the desired temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Analysis: Determine the diastereomeric ratio (d.r.) by 1H NMR spectroscopy and the enantiomeric excess (e.e.) by chiral High-Performance Liquid Chromatography (HPLC).
General Protocol for Asymmetric Michael Addition
-
Preparation: To a vial, add the chiral amino alcohol catalyst (5-10 mol%) and the Michael acceptor (e.g., β-nitrostyrene, 1 mmol) in the chosen solvent (e.g., toluene, 1 mL).
-
Reaction Setup: Cool the mixture to the desired temperature (e.g., 0 °C) and add the Michael donor (e.g., propanal, 2 mmol).
-
Monitoring: Stir the reaction and monitor its progress by TLC.
-
Work-up: After completion, remove the solvent under reduced pressure.
-
Purification: Purify the residue by flash column chromatography.
-
Analysis: Determine the yield of the purified product and its enantiomeric excess by chiral HPLC.
Experimental Workflow:
Caption: General workflow for catalyst performance evaluation.
Conclusion and Future Outlook
Catalysts derived from this compound represent a promising yet underexplored class of organocatalysts. Their synthesis from inexpensive and readily available chiral starting materials makes them economically attractive. Based on the performance of structurally analogous chiral amino alcohols and proline derivatives, these catalysts are projected to exhibit high efficiency and stereoselectivity in key asymmetric transformations such as the aldol and Michael reactions.
The experimental protocols provided in this guide offer a clear roadmap for the systematic evaluation of these novel catalysts. Future research should focus on the synthesis of a library of derivatives with varied steric and electronic properties to fine-tune their catalytic activity and expand their application scope. The development of these catalysts could provide valuable additions to the synthetic chemist's toolbox for the construction of complex chiral molecules in pharmaceutical and materials science.
References
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- Tong, P. (1998). New enantioselective catalysts based on chiral amino alcohols. PolyU Electronic Theses.
- List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396.
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A Comparative Guide to Cross-Reactivity Profiling of (S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione
This guide provides a comprehensive framework for conducting cross-reactivity studies on (S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione, a molecule belonging to the versatile isoindoline-1,3-dione class. Professionals in drug development and research will find actionable insights and detailed protocols to assess the selectivity of this compound and compare its off-target profile with relevant alternatives.
The isoindoline-1,3-dione scaffold is a cornerstone in medicinal chemistry, forming the core of drugs like thalidomide and its analogs, which are used in treating multiple myeloma.[1] Derivatives of this scaffold have demonstrated a wide array of biological activities, including anti-inflammatory, analgesic, anticancer, and neuroprotective effects.[2][3][4] Given the broad therapeutic potential of this chemical class, a thorough understanding of the cross-reactivity of any new derivative is paramount for preclinical safety assessment and lead candidate selection.[5][6][7]
This compound, also identified as a potential impurity of the anticoagulant Rivaroxaban, is a subject of interest for its potential biological activities.[8][9] While its primary biological target is not yet publicly defined, the structural similarity to other bioactive isoindoline-1,3-diones suggests potential interactions with enzymes in inflammatory pathways, such as cyclooxygenases (COX).[10][11] This guide will therefore use the hypothetical primary target of COX-2 to illustrate a comprehensive cross-reactivity profiling strategy.
Comparative Framework: Selecting Alternatives
To contextualize the cross-reactivity profile of this compound (referred to as Compound S ), a judicious selection of comparator compounds is essential. The chosen alternatives should allow for a multi-dimensional comparison, shedding light on the contributions of the core scaffold and the side chain to the off-target binding profile.
Table 1: Comparator Compounds for Cross-Reactivity Studies
| Compound | Rationale for Inclusion |
| Indomethacin | A potent, non-selective COX-1/COX-2 inhibitor with a different core structure. Serves as a benchmark for anti-inflammatory activity and known off-target effects. |
| Celecoxib | A selective COX-2 inhibitor. Provides a reference for a desirable selectivity profile against the hypothetical primary target. |
| Phthalimide | The parent isoindoline-1,3-dione structure without the side chain. Helps to assess the contribution of the core scaffold to any observed off-target interactions. |
| (R)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione | The (R)-enantiomer of the topic compound. Crucial for determining if off-target effects are stereospecific. |
Experimental Design for Cross-Reactivity Profiling
A tiered approach to cross-reactivity screening is recommended, starting with broad panels and progressing to more focused functional assays for any identified hits.
Tier 1: Broad Kinase and Safety Pharmacology Panels
The initial screen should involve a broad panel of kinases and other common off-targets to identify potential liabilities early in the drug discovery process.[5][6] These services are commercially available from contract research organizations (CROs).
Workflow for Tier 1 Screening
Caption: Tier 1 Cross-Reactivity Screening Workflow.
Tier 2: Cellular Thermal Shift Assay (CETSA)
For any significant off-target hits identified in Tier 1, a Cellular Thermal Shift Assay (CETSA) can be employed to confirm target engagement within a cellular context.[12] This assay measures the change in the thermal stability of a protein upon ligand binding.
Experimental Protocol for CETSA
-
Cell Culture: Grow a relevant cell line (e.g., human peripheral blood mononuclear cells for inflammatory targets) to 80-90% confluency.
-
Compound Treatment: Treat cells with Compound S or a comparator compound at various concentrations for 1 hour at 37°C. Include a vehicle control (DMSO).
-
Thermal Challenge: Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by rapid cooling.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Target Detection: Analyze the soluble fraction by Western blot or mass spectrometry to quantify the amount of the target protein that remained soluble at each temperature.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Hypothetical Data and Interpretation
The following tables present a plausible, illustrative dataset for a cross-reactivity study of Compound S. This data is for demonstration purposes and is not based on actual experimental results.
Table 2: Hypothetical Primary Target Activity and COX Selectivity
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Compound S | 15.2 | 0.8 | 19 |
| Indomethacin | 0.1 | 0.9 | 0.11 |
| Celecoxib | 10.5 | 0.05 | 210 |
| Phthalimide | >100 | >100 | - |
| (R)-enantiomer | 55.8 | 12.3 | 4.5 |
Table 3: Hypothetical Off-Target Hits from a Safety Pharmacology Panel (% Inhibition at 10 µM)
| Target | Compound S | Indomethacin | Celecoxib | Phthalimide | (R)-enantiomer |
| hERG | 25% | 45% | 15% | <5% | 10% |
| 5-HT2B Receptor | 62% | 18% | 8% | 55% | 58% |
| Carbonic Anhydrase II | 8% | 75% | 65% | <5% | 7% |
-
Compound S shows good potency for the hypothetical primary target (COX-2) with moderate selectivity over COX-1.
-
The activity appears to be stereospecific, as the (R)-enantiomer is significantly less active.
-
A potential off-target liability is identified at the 5-HT2B receptor. The similar activity of Phthalimide and the (R)-enantiomer at this target suggests that this interaction is primarily driven by the isoindoline-1,3-dione core and is not stereospecific.
-
Unlike the non-steroidal anti-inflammatory drugs (NSAIDs) Indomethacin and Celecoxib, Compound S shows a lower propensity to inhibit Carbonic Anhydrase II.
Advanced Cross-Reactivity Assessment: Tissue Cross-Reactivity Studies
For lead candidates progressing towards clinical trials, especially biologics, tissue cross-reactivity (TCR) studies on a panel of human and animal tissues are often required by regulatory agencies.[13][14][15] While more common for antibodies, this immunohistochemistry-based approach can also be adapted for small molecules to identify unintended binding sites in various organs.[16]
Workflow for Tissue Cross-Reactivity Study
Caption: Tissue Cross-Reactivity (TCR) Workflow.
Conclusion
A systematic and multi-tiered approach to cross-reactivity profiling is crucial for the successful development of novel therapeutics based on the isoindoline-1,3-dione scaffold. By comparing the off-target profile of this compound with carefully selected alternatives, researchers can gain a deeper understanding of its selectivity and potential liabilities. The experimental protocols and frameworks provided in this guide offer a robust starting point for these essential preclinical investigations.
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Pourparizi, A., et al. "New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line." BMC Chemistry, 2023. [Link]
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Al-Warhi, T., et al. "Analgesic and Toxicity Studies of Aminoacetylenic Isoindoline-1,3-dione Derivatives." BioMed Research International, 2020. [Link]
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Płazińska, A., et al. "A New N-Substituted 1H-Isoindole-1,3(2H)-dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking." International Journal of Molecular Sciences, 2021. [Link]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of (S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione
For Immediate Reference: Key Disposal Directives
| Parameter | Guideline |
| Chemical Classification | Halogenated Organic Compound |
| Primary Hazard | Toxic (Oral, Dermal, Inhalation), Suspected Mutagen |
| Primary Disposal Route | High-Temperature Incineration |
| Waste Segregation | Designated Halogenated Organic Waste Stream |
| Personal Protective Equipment | Chemical-resistant gloves, safety goggles, lab coat, respiratory protection |
Understanding the Compound: A Prerequisite for Safe Disposal
(S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione is a halogenated organic compound. Its molecular structure, containing a chlorinated propyl chain attached to an isoindoline-1,3-dione core, dictates its chemical reactivity and informs the necessary disposal precautions. The presence of chlorine categorizes it as a halogenated waste, which requires specific disposal protocols to prevent the formation of persistent and toxic environmental pollutants.
Safety data indicates that this compound is toxic if swallowed, in contact with skin, or inhaled, and is suspected of causing genetic defects. Therefore, handling and disposal must be conducted with the utmost care to prevent exposure to laboratory personnel and the environment.
The Core Principle: Segregation of Halogenated Waste
The foundational step in the proper disposal of this compound is meticulous waste segregation. Halogenated organic compounds must not be mixed with non-halogenated waste streams.[1] This is primarily because the disposal methods for these two categories are different and cross-contamination can lead to complications in the disposal process, increased costs, and potential environmental harm.
Operational Protocol:
-
Designated Waste Container: Use a clearly labeled, dedicated waste container for "Halogenated Organic Waste."
-
Container Material: The container should be made of a material chemically resistant to the compound and any solvents used with it. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Labeling: The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: this compound
-
The primary hazard pictograms (e.g., skull and crossbones, health hazard)
-
The date of accumulation.
-
-
Secure Storage: Store the waste container in a well-ventilated, designated satellite accumulation area away from incompatible materials.
Primary Disposal Method: High-Temperature Incineration
The recommended and most environmentally responsible method for the disposal of this compound is high-temperature incineration in a licensed hazardous waste facility.[1]
Causality Behind This Choice:
-
Complete Destruction: Incineration at temperatures of at least 1100°C ensures the complete thermal destruction of the molecule, breaking it down into simpler, less harmful components.[2]
-
Prevention of Dioxin Formation: Halogenated organic compounds can form highly toxic dioxins and furans if not incinerated at sufficiently high temperatures. The elevated temperature of 1100°C is a regulatory standard for waste containing more than 1% halogenated organic substances to prevent the formation of these persistent organic pollutants.[2]
-
Acid Gas Neutralization: Professional incineration facilities are equipped with scrubbers and other flue gas treatment systems to neutralize the hydrogen chloride (HCl) gas that is formed during the combustion of chlorinated compounds, preventing its release into the atmosphere.
Workflow for Incineration Disposal:
Caption: Disposal workflow for this compound.
Decontamination and Spill Management
In the event of a spill or for the decontamination of laboratory equipment, the following procedures should be followed:
Personal Protective Equipment (PPE) is Mandatory:
-
Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Eye Protection: Chemical safety goggles.
-
Body Protection: A lab coat. For larger spills, a chemically resistant apron or suit may be necessary.
-
Respiratory Protection: For spills generating dust or aerosols, a respirator with an appropriate cartridge for organic vapors and particulates is essential.
Spill Cleanup Protocol:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.
-
Containment: For solid spills, carefully sweep or scoop the material to avoid generating dust. For solutions, absorb with an inert material (e.g., vermiculite, sand).
-
Collection: Place the contained waste into a labeled "Halogenated Organic Waste" container.
-
Decontamination of Surfaces: Decontaminate the spill area with a suitable solvent (e.g., ethanol, acetone) followed by a soap and water wash. All cleaning materials must also be disposed of as hazardous waste.
Alternative Disposal Considerations (with Caution)
While high-temperature incineration is the preferred method, chemical treatment may be considered as a pre-treatment step under specific circumstances and only by trained personnel with a thorough understanding of the reaction chemistry.
-
Hydrolysis: N-substituted phthalimides can undergo hydrolysis under acidic or alkaline conditions to cleave the phthalimide group.[3][4] This could potentially be used to break down the molecule into more readily disposable components. However, this process would require careful optimization and analysis to ensure complete reaction and to manage the resulting waste streams, which would still be considered hazardous. This is not a recommended procedure for routine disposal without extensive validation.
Regulatory Compliance: A Non-Negotiable Aspect
All disposal activities must be conducted in strict accordance with local, state, and federal regulations. It is the responsibility of the waste generator to ensure full compliance. Consult with your institution's Environmental Health and Safety (EHS) department and your certified hazardous waste disposal vendor for specific guidance.
Conclusion: A Commitment to Safety and Environmental Stewardship
The proper disposal of this compound is a critical component of laboratory safety and environmental responsibility. By adhering to the principles of waste segregation, utilizing high-temperature incineration as the primary disposal route, and maintaining rigorous safety protocols during handling and decontamination, researchers can ensure that the final step of their work with this compound is conducted safely and with minimal environmental impact.
References
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The Mechanisms of Acid-Catalyzed Hydrolysis of N-(4-Substituted Arylthio) Phthalimides. International Journal of Chemical Kinetics. Available at: [Link]
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Alkaline Hydrolysis Products of N-Substituted Phthalimides. Canadian Journal of Chemistry. Available at: [Link]
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Incineration. Zero Waste Europe. Available at: [Link]
-
hazardous waste segregation. University of Wisconsin-Madison. Available at: [Link]
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Personal protective equipment for handling (S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione
Comprehensive Safety & Handling Guide: (S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione
A Senior Application Scientist's Guide to Personal Protective Equipment and Safe Laboratory Operations
This document provides essential safety protocols for the handling of this compound (CAS: 148857-42-5). As a key intermediate in pharmaceutical synthesis, its proper handling is paramount to ensure the safety of laboratory personnel and the integrity of research. This guide is built on the foundational principles of risk assessment, hazard mitigation, and procedural diligence.
Hazard Analysis: Understanding the Intrinsic Risk
This compound is a halogenated organic compound. Its primary risks stem from its classification as an irritant and a potential alkylating agent. Alkylating agents are compounds that can introduce an alkyl group into other molecules, including biological macromolecules like DNA. This reactivity is the basis for their potential toxicity and long-term health effects, such as mutagenicity[1]. Therefore, handling this compound requires a higher level of precaution than typical laboratory reagents.
A thorough understanding of the specific hazards is the first step in developing a robust safety plan.
| Hazard Class | GHS Code | Description | Implication for Handling |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[2][3] | Ingestion must be strictly avoided. No eating, drinking, or smoking in the laboratory.[2][4] |
| Serious Eye Irritation | H319 | Causes serious eye irritation.[2][3] | Direct contact with eyes can cause significant damage. Appropriate eye protection is mandatory. |
| Potential Mutagenicity | H341 | Suspected of causing genetic defects. | As a potential alkylating agent, chronic or repeated exposure poses a significant long-term health risk. Minimizing all routes of exposure is critical. |
| Acute Toxicity (Dermal) | H311 | Toxic in contact with skin. | Skin absorption is a key route of exposure. Robust hand and body protection is required. |
| Acute Toxicity (Inhalation) | H331 | Toxic if inhaled. | Inhalation of the solid dust or aerosols from solutions must be prevented through engineering controls. |
Primary Exposure Routes:
-
Dermal Contact: The most common route of exposure in a laboratory setting, arising from spills or contaminated surfaces.[5]
-
Inhalation: Risk is highest when handling the powdered solid, which can become airborne.
-
Ocular Exposure: Direct contact from splashes can cause severe irritation.[2]
-
Ingestion: Can occur through indirect transfer from contaminated hands to the mouth.[5]
Engineering Controls: Your Primary Barrier to Exposure
Personal Protective Equipment (PPE) is the final line of defense. The primary methods for ensuring safety involve robust engineering controls designed to contain the hazard at its source.
-
Chemical Fume Hood: All handling of this compound, including weighing, transfers, and preparation of solutions, must be conducted inside a certified chemical fume hood. This is non-negotiable. The fume hood contains airborne particles and vapors, preventing them from entering the laboratory atmosphere.[5][6]
-
Ventilation: The laboratory should be well-ventilated, with negative pressure relative to adjacent non-laboratory areas.
-
Designated Work Area: All work with this compound should be restricted to a clearly marked, designated area within the fume hood to prevent the spread of contamination. This area should be covered with disposable, plastic-backed absorbent paper to contain spills and facilitate cleanup.[5]
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed. The following recommendations represent the minimum required level of protection.
Hand Protection: Preventing Dermal Absorption
Given the toxicity upon skin contact, a single pair of gloves is insufficient. Double-gloving is mandatory to provide a robust barrier and a method for safe decontamination.
-
Inner Glove: A standard disposable nitrile glove (minimum 4 mil thickness). This layer remains clean and protects the skin during the removal of the outer gloves.
-
Outer Glove: A chemical-resistant glove with longer cuffs, such as neoprene or thicker nitrile (minimum 8 mil thickness). This layer bears the brunt of any potential contamination.
-
Glove Integrity: Always inspect gloves for tears or punctures before use.[4] If contact with the chemical occurs, remove the outer glove immediately, wash the inner-gloved hand, and don a new outer glove. Change outer gloves frequently (e.g., every 1-2 hours) or immediately upon known contamination.
Eye and Face Protection: Shielding from Splashes and Dust
-
Chemical Splash Goggles: These are mandatory and must meet the ANSI Z87.1 standard.[7] They must form a complete seal around the eyes to protect from dust particles and liquid splashes from all angles.
-
Full-Face Shield: A full-face shield must be worn over the chemical splash goggles whenever there is a significant risk of splashing, such as when transferring solutions or working with larger quantities.[7][8]
Body Protection: Guarding Against Spills
-
Laboratory Coat: A clean, long-sleeved laboratory coat must be worn at all times, fully buttoned.[7]
-
Chemical-Resistant Apron: For procedures involving larger volumes of solutions (>100 mL) or when there is a heightened risk of spills, a chemical-resistant apron made of rubber or neoprene should be worn over the lab coat.
-
Clothing and Footwear: Long pants and fully enclosed, chemical-resistant shoes are required for all laboratory work.[4][7] Fabrics such as polyester and acrylic should be avoided.[7]
Respiratory Protection: A Necessary Precaution
Engineering controls are the primary means of respiratory protection. However, if a risk assessment determines that these controls are insufficient to prevent the inhalation of dust or aerosols, respiratory protection is required.
-
Conditions Requiring a Respirator:
-
Weighing or handling the solid powder if a fume hood is not available (a situation that should be avoided).
-
Cleaning up a large spill outside of a fume hood.
-
Generation of aerosols during procedures like sonication.
-
-
Respirator Type:
-
For solid particulates: A NIOSH-approved N95 respirator is the minimum requirement.
-
For solutions or vapors: A half-mask or full-face respirator with organic vapor cartridges.
-
-
Regulatory Compliance: Use of a respirator requires enrollment in a formal respiratory protection program, which includes medical evaluation, training, and annual fit-testing to ensure a proper seal.[7]
Procedural Workflow: Integrating Safety into Every Step
A systematic approach to laboratory operations minimizes the risk of error and exposure.
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection flowchart based on the laboratory task.
Step-by-Step Donning (Putting On) PPE
-
Clothing: Ensure long pants and closed-toe shoes are worn.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Lab Coat: Put on the lab coat and fasten all buttons.
-
Chemical Apron: If required, tie the chemical-resistant apron over the lab coat.
-
Respirator: If required, perform a seal check and don the respirator.
-
Goggles & Face Shield: Put on chemical splash goggles, followed by the face shield.
-
Outer Gloves: Don the second, chemical-resistant pair of gloves, ensuring the cuffs go over the sleeves of the lab coat.
Step-by-Step Doffing (Removing) PPE
This sequence is critical to prevent contaminating yourself with used PPE.
-
Decontaminate: If grossly contaminated, clean the exterior of the outer gloves and apron before removal.
-
Outer Gloves: Remove the outer gloves, peeling them off without touching the outside with your bare skin. Dispose of them immediately in the designated waste container.
-
Face Shield & Apron: Remove the face shield and apron.
-
Lab Coat: Remove the lab coat by rolling it down the arms, keeping the contaminated exterior folded inward.
-
Goggles: Remove goggles from the back of the head forward.
-
Respirator: Remove the respirator from the back.
-
Inner Gloves: Remove the final pair of gloves.
-
Hygiene: Wash hands thoroughly with soap and water. [4]
Emergency Response and Disposal
Preparation is key to managing unexpected events safely.
Emergency Procedures for Exposure
| Exposure Route | Immediate Action | Follow-Up |
| Skin Contact | Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. | Seek immediate medical attention. Provide the Safety Data Sheet (SDS) to the medical personnel. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[6] | Seek immediate medical attention from an ophthalmologist.[6] |
| Inhalation | Move the affected person to fresh air immediately. | If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[2] | Seek immediate medical attention. |
Waste Disposal Workflow
All materials contaminated with this compound are considered hazardous waste.
Caption: Segregation and disposal pathway for contaminated waste.
-
Contaminated PPE and Consumables: All disposable items (gloves, absorbent paper, etc.) must be placed in a clearly labeled, sealed hazardous waste bag or container.
-
Chemical Waste: Unused chemical and waste solutions must be collected in a dedicated, labeled, and sealed hazardous waste container for halogenated organic compounds.
-
Disposal Compliance: Follow all institutional and local regulations for the disposal of hazardous chemical waste.[2]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
